3-Chloromethyl-1-methylpiperidine hydrochloride
Description
Properties
IUPAC Name |
3-(chloromethyl)-1-methylpiperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14ClN.ClH/c1-9-4-2-3-7(5-8)6-9;/h7H,2-6H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHOMMYSCOSRBQM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC(C1)CCl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15Cl2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80985124 | |
| Record name | 3-(Chloromethyl)-1-methylpiperidine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80985124 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
66496-82-0 | |
| Record name | Piperidine, 3-(chloromethyl)-1-methyl-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=66496-82-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Chloromethyl-1-methylpiperidinium chloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066496820 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-(Chloromethyl)-1-methylpiperidine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80985124 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-chloromethyl-1-methylpiperidinium chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.060.328 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
3-Chloromethyl-1-methylpiperidine hydrochloride chemical properties
An In-depth Technical Guide to 3-Chloromethyl-1-methylpiperidine Hydrochloride
Introduction
This compound (CAS No: 66496-82-0) is a heterocyclic organic compound that serves as a critical reactive intermediate in synthetic and medicinal chemistry.[1] Its molecular architecture, which features a saturated N-methylated piperidine ring functionalized with a reactive chloromethyl group at the 3-position, makes it a valuable building block for introducing the (1-methylpiperidin-3-yl)methyl moiety into more complex molecular scaffolds.[2] The compound is supplied as its hydrochloride salt, a common strategy in pharmaceutical development to enhance the stability, crystallinity, and aqueous solubility of amine-containing molecules, thereby facilitating easier handling, storage, and reaction processing.[2]
This guide provides a comprehensive technical overview of its chemical properties, a plausible synthetic pathway, its core reactivity, and established protocols for its application and handling, designed for researchers and professionals in drug development.
Physicochemical and Spectroscopic Properties
The fundamental properties of this compound are summarized below. This data is essential for designing reaction conditions, purification strategies, and ensuring safe laboratory handling.
Data Summary Table
| Property | Value | Reference(s) |
| CAS Number | 66496-82-0 | [1] |
| Molecular Formula | C₇H₁₅Cl₂N (or C₇H₁₄ClN · HCl) | [1][3] |
| Molecular Weight | 184.11 g/mol | [1] |
| Appearance | Powder | [1] |
| Melting Point | 170-172 °C | [1] |
| Solubility | Soluble in Water, DMSO, Methanol | [4] |
| Stability | Hygroscopic | [4] |
| Storage | Room temperature, in a dry, cool, and well-ventilated place | [2][5] |
| SMILES String | Cl[H].CN1CCCC(CCl)C1 | [1] |
| InChI Key | LHOMMYSCOSRBQM-UHFFFAOYSA-N | [1] |
Synthesis and Manufacturing
While specific, peer-reviewed synthetic procedures for this compound are not extensively published, a chemically sound and widely practiced route can be proposed. The synthesis originates from the corresponding alcohol, 1-methylpiperidine-3-methanol, which is then subjected to chlorination followed by salt formation.
The key transformation is the conversion of the primary alcohol to an alkyl chloride. This is reliably achieved using a strong chlorinating agent such as thionyl chloride (SOCl₂). Thionyl chloride is particularly effective because its byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl) gas, are volatile and can be easily removed from the reaction mixture, simplifying purification. The final step involves treating the free base with hydrochloric acid to precipitate the stable hydrochloride salt.
Caption: Proposed workflow for the synthesis of 3-Chloromethyl-1-methylpiperidine HCl.
Chemical Reactivity and Applications
Core Reactivity: Nucleophilic Substitution
The primary utility of this compound stems from the reactivity of its chloromethyl group. The chlorine atom is a good leaving group, making the adjacent carbon atom electrophilic and highly susceptible to attack by nucleophiles. The predominant reaction mechanism is a bimolecular nucleophilic substitution (Sₙ2).
This reactivity allows the compound to function as a potent alkylating agent , covalently attaching the (1-methylpiperidin-3-yl)methyl fragment to a diverse range of nucleophilic substrates. This is a cornerstone of its application in drug discovery for building molecular complexity.[2]
Caption: General Sₙ2 mechanism for nucleophilic substitution.
Applications in Drug Development
This reagent is a key intermediate in the synthesis of a wide array of pharmaceutical agents, particularly those targeting the central nervous system (CNS).[2] Its structure is integral to the development of:
-
Selective Receptor Ligands: Used in the preparation of compounds targeting serotonin and dopamine receptors.[2]
-
Analgesics: Serves as a precursor for novel pain management therapies.[2]
-
Antihistamines and Anticholinergics: Employed in the manufacture of drugs that modulate histamine and acetylcholine signaling.[2]
The hydrochloride salt form ensures high purity and stability, which are critical for meeting the stringent quality standards of pharmaceutical manufacturing workflows.[2]
Experimental Protocols
Protocol 1: General Procedure for N-Alkylation
This protocol describes a standard method for alkylating a primary or secondary amine using this compound.
Causality: The reaction requires a base to first neutralize the hydrochloride salt, liberating the reactive free base, and second, to deprotonate the amine nucleophile, increasing its reactivity. A polar aprotic solvent like DMF is used to dissolve the reagents and facilitate the Sₙ2 mechanism.
-
Reaction Setup: To a round-bottom flask under an inert atmosphere (e.g., nitrogen), add the amine substrate (1.0 equivalent) and a suitable base such as potassium carbonate (K₂CO₃, 2.5 equivalents).
-
Solvent Addition: Add anhydrous N,N-dimethylformamide (DMF) to create a stirrable suspension.
-
Reagent Addition: Add this compound (1.1 equivalents) to the mixture in one portion.
-
Reaction: Stir the mixture at a specified temperature (ranging from room temperature to 80 °C) until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into water. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, 3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel if necessary.
Protocol 2: Workflow for Spectroscopic Analysis
As vendor-supplied spectroscopic data is often unavailable, in-house characterization is mandatory.
Causality: A multi-technique approach (NMR, IR, MS) is required for unambiguous structure elucidation and purity assessment. Each technique provides complementary information about the molecule's framework, functional groups, and mass.
Caption: Logical workflow for the spectroscopic analysis of the title compound.
Safety, Handling, and Storage
This compound is a reactive chemical intermediate and must be handled with appropriate precautions.
-
Hazard Identification: May cause skin irritation, serious eye irritation, and respiratory irritation.[1] May cause an allergic skin reaction.[6]
-
Personal Protective Equipment (PPE): Always handle this compound inside a chemical fume hood.[5] Wear safety goggles, a lab coat, and chemical-resistant gloves.[6] For solids, use a dust mask or respirator.[1]
-
Handling: Avoid creating dust.[6] Avoid contact with skin, eyes, and clothing.[7] Wash hands thoroughly after handling.[8] Ensure eyewash stations and safety showers are readily accessible.[5]
-
Storage: Store in a tightly sealed container in a dry, cool, and well-ventilated area.[5][7] The material is hygroscopic; protect from moisture.[4]
-
Incompatible Materials: Avoid contact with strong oxidizing agents and strong bases.[5]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[5]
Conclusion
This compound is a highly valuable and versatile building block in modern organic synthesis. Its defined physicochemical properties and predictable reactivity as an alkylating agent make it an indispensable tool for medicinal chemists. Proper understanding of its synthesis, handling, and reaction protocols is essential for its safe and effective use in the development of novel therapeutics.
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An In-depth Technical Guide to the Synthesis of 3-Chloromethyl-1-methylpiperidine Hydrochloride
Executive Summary: This guide provides a comprehensive overview of the prevalent and efficient synthesis of 3-Chloromethyl-1-methylpiperidine hydrochloride, a key intermediate in pharmaceutical development. The primary synthetic route detailed herein involves the chlorination of 1-methyl-3-piperidinemethanol using thionyl chloride. This document outlines the reaction mechanism, a detailed experimental protocol, critical process parameters, and essential safety considerations. The information is tailored for researchers, scientists, and professionals in drug development, aiming to provide both theoretical understanding and practical, actionable insights for laboratory synthesis.
Introduction: Significance and Applications
This compound is a valuable building block in organic synthesis, particularly within the pharmaceutical industry. Its structural motif is incorporated into a variety of biologically active molecules. It is commonly employed in the preparation of selective receptor ligands, including those targeting serotonin and dopamine receptors.[1] Furthermore, this compound serves as a crucial intermediate in the manufacturing of certain antihistamines and anticholinergic agents.[1] The hydrochloride salt form of the compound enhances its stability and solubility, which is advantageous for handling and subsequent reactions.[1]
The synthesis described in this guide focuses on a reliable and widely adopted method: the reaction of 1-methyl-3-piperidinemethanol with thionyl chloride (SOCl₂). This method is favored for its efficiency and the straightforward nature of the reaction, which converts a primary alcohol into an alkyl chloride.
Synthetic Pathway and Mechanism
The conversion of 1-methyl-3-piperidinemethanol to this compound is typically achieved through a nucleophilic substitution reaction. Thionyl chloride is the reagent of choice for this transformation as it provides a clean reaction with gaseous byproducts (SO₂ and HCl) that can be easily removed, driving the reaction to completion.
Reaction Scheme:
Mechanism of Action:
The reaction proceeds through the formation of a chlorosulfite intermediate, which then undergoes nucleophilic attack by the chloride ion.
-
Activation of the Alcohol: The lone pair of electrons on the oxygen atom of the alcohol (1-methyl-3-piperidinemethanol) attacks the electrophilic sulfur atom of thionyl chloride. This initial step displaces a chloride ion.
-
Formation of the Chlorosulfite Intermediate: A proton is then abstracted, often by the displaced chloride ion or a weak base like pyridine if used, leading to the formation of a reactive alkyl chlorosulfite intermediate.
-
Nucleophilic Substitution: The chloride ion, a good nucleophile, then attacks the carbon atom bearing the chlorosulfite group. This can proceed via different mechanisms, such as Sₙ2 (bimolecular nucleophilic substitution) or Sₙi (internal nucleophilic substitution). In the presence of a solvent like pyridine, the Sₙ2 pathway is favored, leading to an inversion of stereochemistry if the carbon is chiral.[2] For the purposes of this synthesis, the key outcome is the replacement of the hydroxyl group with a chlorine atom.[3][4]
-
Formation of Byproducts: The unstable chlorosulfite leaving group decomposes into sulfur dioxide (SO₂) gas and another chloride ion.
-
Protonation to the Hydrochloride Salt: The basic nitrogen of the piperidine ring reacts with the generated hydrogen chloride (HCl) to form the stable this compound salt.
Experimental Protocol
This section provides a detailed, step-by-step methodology for the synthesis of this compound.
Materials and Equipment:
-
1-methyl-3-piperidinemethanol
-
Thionyl chloride (SOCl₂)
-
Anhydrous solvent (e.g., dichloromethane or chloroform)
-
Drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate)
-
Round-bottom flask with a magnetic stirrer
-
Dropping funnel
-
Reflux condenser with a gas outlet to a scrubbing system (for SO₂ and HCl)
-
Ice bath
-
Rotary evaporator
-
Standard glassware for workup and filtration
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 1-methyl-3-piperidinemethanol in an appropriate volume of an anhydrous solvent. Place the flask in an ice bath to maintain a low temperature.
-
Addition of Thionyl Chloride: Slowly add thionyl chloride dropwise to the stirred solution from the dropping funnel. The reaction is exothermic, so a slow addition rate is crucial to control the temperature.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for a specified period (typically a few hours) to ensure the reaction goes to completion.
-
Work-up: After cooling the reaction mixture, carefully quench any excess thionyl chloride. This is often done by slowly adding the reaction mixture to ice water. The product can then be extracted into an organic solvent.
-
Purification: The organic layer is washed, dried over a suitable drying agent, and the solvent is removed under reduced pressure using a rotary evaporator. The resulting crude product can be further purified by recrystallization to obtain the final this compound as a solid.
Process Optimization and Critical Parameters
To ensure a high yield and purity of the final product, several parameters must be carefully controlled.
| Parameter | Recommended Condition | Rationale |
| Stoichiometry | Slight excess of thionyl chloride (1.1-1.3 equivalents) | Ensures complete conversion of the starting alcohol. |
| Temperature | Initial addition at 0°C, followed by reflux | Controls the initial exothermic reaction and then provides sufficient energy for the reaction to proceed to completion. |
| Solvent | Anhydrous non-protic solvent (e.g., dichloromethane) | Prevents unwanted side reactions of thionyl chloride with water or protic solvents. |
| Reaction Time | Typically 2-4 hours at reflux | Sufficient time for the reaction to reach completion. Progress can be monitored by TLC. |
Safety Considerations
Thionyl chloride is a corrosive and toxic chemical that reacts violently with water.[5] It is crucial to handle it with extreme care in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a face shield, and chemical-resistant gloves.[6][7]
-
Handling: Thionyl chloride should be handled under an inert atmosphere to prevent contact with moisture.[7]
-
Waste Disposal: Any waste containing thionyl chloride must be neutralized carefully before disposal according to institutional guidelines.
-
Emergency Measures: In case of skin contact, immediately wash the affected area with copious amounts of water.[8][9] If inhaled, move to fresh air and seek immediate medical attention.[8]
Characterization
The final product, this compound, is a powder with a melting point of 170-172 °C.[10] Its identity and purity can be confirmed using various analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure.
-
Infrared (IR) Spectroscopy: To identify functional groups.
-
Mass Spectrometry (MS): To determine the molecular weight.[10]
Visualization of the Synthetic Workflow
The following diagram illustrates the key steps in the synthesis of this compound.
Caption: Overall workflow for the synthesis of this compound.
Conclusion
The synthesis of this compound via the chlorination of 1-methyl-3-piperidinemethanol with thionyl chloride is a robust and efficient method. By carefully controlling the reaction conditions and adhering to strict safety protocols, high yields of the pure product can be consistently obtained. This guide provides the necessary theoretical background and practical steps to aid researchers in the successful synthesis of this important pharmaceutical intermediate.
References
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New Jersey Department of Health and Senior Services. (n.d.). Hazardous Substance Fact Sheet: Thionyl Chloride. Retrieved from NJ.gov. [Link]
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Lanxess. (2015, August). Product Safety Assessment: Thionyl chloride. Retrieved from Lanxess. [Link]
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International Programme on Chemical Safety. (n.d.). International Chemical Safety Cards: Thionyl Chloride. Retrieved from ILO. [Link]
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PubChem. (n.d.). 3-Methylpiperidine hydrochloride. Retrieved from PubChem. [Link]
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Norris, J. (2018, February 23). Reaction of alcohols with thionyl chloride [Video]. YouTube. [Link]
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White Rose eTheses Online. (n.d.). Synthesis of Piperidines using Organometallic Chemistry. Retrieved from White Rose eTheses Online. [Link]
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PubChemLite. (n.d.). 3-(chloromethyl)-1-methylpiperidine. Retrieved from PubChemLite. [Link]
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Chemistry LibreTexts. (2019, June 5). 10.9 Reactions of Alcohols with Thionyl Chloride. Retrieved from Chemistry LibreTexts. [Link]
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3-Chloromethyl-1-methylpiperidine hydrochloride CAS number 66496-82-0
An In-depth Technical Guide to 3-Chloromethyl-1-methylpiperidine hydrochloride
Introduction
This compound (CAS No. 66496-82-0) is a heterocyclic organic compound that has emerged as a critical building block in modern medicinal chemistry and pharmaceutical development.[1] Structurally, it features a piperidine ring, a foundational motif in numerous biologically active molecules, functionalized with a reactive chloromethyl group and an N-methyl substituent.[2] This unique combination of a stable heterocyclic core and a reactive electrophilic center makes it an invaluable intermediate for the synthesis of complex molecular architectures.
This technical guide offers a comprehensive exploration of this compound for researchers, scientists, and drug development professionals. It delves into its physicochemical properties, plausible synthetic pathways, core reactivity, analytical characterization, and essential safety protocols. The hydrochloride salt form is particularly advantageous in laboratory and process chemistry, as it enhances the compound's stability and solubility in various solvent systems, facilitating its use in reaction processing and purification workflows.[3] Its primary utility lies in its role as a precursor for introducing the 1-methylpiperidin-3-ylmethyl moiety into target molecules, a common strategy in the design of agents targeting the central nervous system (CNS), as well as analgesics, antihistamines, and anticholinergic compounds.[3]
Physicochemical and Structural Properties
The fundamental properties of this compound are crucial for its handling, reaction setup, and analytical characterization. These properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 66496-82-0 | [4] |
| Molecular Formula | C₇H₁₅Cl₂N (or C₇H₁₄ClN · HCl) | [3][5] |
| Molecular Weight | 184.11 g/mol | [3][4][5] |
| Appearance | Powder | |
| Melting Point | 170-172 °C | |
| EC Number | 266-381-2 | [4] |
| MDL Number | MFCD00012833 | [3] |
Synthesis and Reaction Mechanism
While specific, peer-reviewed synthetic preparations for this compound are not extensively detailed in public literature, a chemically sound and widely accepted route can be postulated from the principles of organic synthesis. The most logical approach involves the chlorination of the corresponding alcohol, (1-methylpiperidin-3-yl)methanol, using a standard chlorinating agent like thionyl chloride (SOCl₂), followed by salt formation.
Causality of Reagent Choice: Thionyl chloride is a preferred reagent for this type of transformation due to its efficacy in converting primary alcohols to alkyl chlorides. The byproducts of the reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl) gas, are volatile and can be easily removed from the reaction mixture, simplifying the purification process. The in-situ generation of HCl also facilitates the formation of the final hydrochloride salt.
Proposed Synthetic Protocol
Disclaimer: This is a generalized, hypothetical protocol based on standard organic synthesis procedures for similar transformations. It must be adapted and optimized under strict laboratory safety protocols.
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to neutralize HCl and SO₂), charge a solution of (1-methylpiperidin-3-yl)methanol (1.0 equivalent) in a suitable anhydrous aprotic solvent (e.g., dichloromethane or chloroform).
-
Cooling: Cool the reaction vessel to 0 °C using an ice bath to manage the exothermic nature of the reaction.
-
Reagent Addition: Add thionyl chloride (SOCl₂, ~1.1 equivalents) dropwise to the stirred solution via the dropping funnel. Maintain the temperature below 10 °C during the addition.
-
Reaction: After the addition is complete, allow the mixture to slowly warm to room temperature and then heat to a gentle reflux. Monitor the reaction progress using an appropriate technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS), until the starting alcohol is consumed.
-
Work-up: Cool the reaction mixture to room temperature. Carefully remove the solvent and excess thionyl chloride under reduced pressure.
-
Isolation and Purification: The resulting crude solid is the target hydrochloride salt. To purify, it can be triturated or recrystallized from a suitable solvent system, such as isopropanol/diethyl ether. The solid product is then collected by filtration, washed with a cold, non-polar solvent (e.g., cold diethyl ether), and dried under vacuum.
Caption: A plausible workflow for the synthesis of the target compound.
Chemical Reactivity and Applications in Drug Development
The synthetic utility of this compound is anchored in the reactivity of its chloromethyl group. This group serves as a potent electrophile, making the molecule an excellent alkylating agent for a wide array of nucleophiles in Sɴ2 reactions.
Core Reactivity: The primary mode of reaction is bimolecular nucleophilic substitution (Sɴ2). The electron-withdrawing nature of the chlorine atom polarizes the C-Cl bond, rendering the methylene carbon susceptible to attack by nucleophiles. This reaction displaces the chloride ion, forming a new covalent bond between the piperidinylmethyl moiety and the nucleophile.
This reactivity is harnessed by medicinal chemists to incorporate the 1-methylpiperidine scaffold into larger molecules. Piperidine rings are prevalent in pharmaceuticals due to their ability to impart favorable properties such as improved solubility, metabolic stability, and the capacity to engage in critical binding interactions with biological targets, often through the basic nitrogen atom.[2]
Key Applications:
-
CNS Agents: The compound is a key intermediate in the synthesis of molecules targeting the central nervous system, including ligands for serotonin and dopamine receptors.[3]
-
Analgesics: It is utilized in the development of new pain management therapies.[3]
-
Antihistamines and Anticholinergics: The piperidine core is a common feature in many antihistaminic and anticholinergic drugs, and this intermediate provides a direct route for their synthesis.[3][6]
-
Active Pharmaceutical Ingredient (API) Synthesis: As a versatile building block, it is employed in the multi-step synthesis of various Active Pharmaceutical Ingredients (APIs).[7]
Caption: General Sɴ2 reactivity with various nucleophiles.
Analytical Characterization Protocols
A robust analytical characterization is essential to confirm the identity, purity, and stability of this compound. While comprehensive public spectral data is limited, the following protocols describe standard, self-validating methodologies for its analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for unambiguous structure elucidation.
-
¹H NMR Spectroscopy Protocol:
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆, or CD₃OD). Add a small amount of Tetramethylsilane (TMS) as an internal standard (0 ppm) if using an organic solvent.
-
Acquisition: Acquire the spectrum on a 300 MHz or higher field strength NMR spectrometer.
-
Expected Signals: The ¹H NMR spectrum is expected to show distinct signals corresponding to the N-methyl protons (singlet), the protons of the piperidine ring (complex multiplets), and the chloromethyl protons (doublet or singlet, depending on adjacent protons and resolution). The integration of these signals should correspond to the number of protons in each environment.
-
-
¹³C NMR Spectroscopy Protocol:
-
Sample Preparation: Prepare a more concentrated sample, typically 20-50 mg in 0.6 mL of a deuterated solvent.
-
Acquisition: Use a proton-decoupled pulse sequence. A greater number of scans will be required compared to ¹H NMR due to the low natural abundance of the ¹³C isotope.
-
Expected Signals: The spectrum should display distinct peaks for each unique carbon atom: the N-methyl carbon, the five carbons of the piperidine ring, and the chloromethyl carbon.
-
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule.
-
Attenuated Total Reflectance (ATR)-FTIR Protocol:
-
Background: Collect a background spectrum of the clean, empty ATR crystal.
-
Sample Analysis: Place a small amount of the solid sample directly onto the ATR crystal and apply pressure to ensure good contact.
-
Acquisition: Collect the spectrum, typically over a range of 4000-400 cm⁻¹.
-
Expected Bands: Key absorption bands would include C-H stretching (alkane) around 2850-3000 cm⁻¹, C-N stretching, and a characteristic C-Cl stretching band in the fingerprint region (typically 600-800 cm⁻¹).
-
Mass Spectrometry (MS)
MS is used to determine the molecular weight and fragmentation pattern, further confirming the molecular structure.
-
Electrospray Ionization (ESI)-MS Protocol:
-
Sample Preparation: Prepare a dilute solution of the sample (approx. 1 mg/mL) in a suitable solvent like methanol or acetonitrile/water.
-
Infusion: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).
-
Acquisition: Acquire the mass spectrum in positive ion mode.
-
Expected Ion: The primary ion observed would correspond to the free base [M-Cl]⁺, confirming the mass of the cationic portion of the molecule.
-
Caption: A standard workflow for analytical characterization.
Safety, Handling, and Storage
Adherence to strict safety protocols is paramount when working with reactive chemical intermediates. The following information is synthesized from available Safety Data Sheets (SDS).[8]
Hazard Identification:
-
H315: Causes skin irritation.[8]
-
H318/H319: Causes serious eye damage/irritation.[8]
-
H335: May cause respiratory irritation.[8]
Precautionary Measures & Personal Protective Equipment (PPE):
-
P261 & P271: Avoid breathing dust/vapors and use only outdoors or in a well-ventilated area, such as under a chemical fume hood.[8][9]
-
P264: Wash skin thoroughly after handling.[8]
-
P280: Wear protective gloves, protective clothing, and eye/face protection (safety goggles and face shield).[8][10]
First-Aid Procedures:
-
Inhalation: If inhaled, remove the person to fresh air and keep them comfortable for breathing. Call a poison center or doctor if you feel unwell.[8][9]
-
Skin Contact: Take off immediately all contaminated clothing. Rinse skin with plenty of soap and water. If irritation occurs, seek medical attention.[8][10]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and immediately call a poison center or doctor.[8][10]
-
Ingestion: Rinse mouth. Do not induce vomiting. Seek immediate medical attention.[9][10]
Storage and Stability:
-
Storage: Store in a well-ventilated, dry, and cool place.[8][9][11] Keep the container tightly closed and store locked up.[8][9]
-
Stability: The product is chemically stable under standard ambient conditions (room temperature).[8]
-
Incompatible Materials: Avoid contact with strong oxidizing agents and strong bases.[9]
Conclusion
This compound is a strategically important molecule in the landscape of pharmaceutical research and development. Its value is derived from its dual nature: a stable, drug-like piperidine core and a synthetically versatile chloromethyl group that enables its facile incorporation into a diverse range of molecular scaffolds. This guide has provided a technical framework covering its synthesis, reactivity, analysis, and safe handling. A thorough understanding of these principles empowers researchers to effectively and safely leverage this compound in the creation of novel therapeutic agents, underscoring its continued relevance in the pursuit of new medicines.
References
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A-Z Guide to Spectroscopic Analysis of 3-Chloromethyl-1-methylpiperidine Hydrochloride
Molecular Structure and Spectroscopic Implications
3-Chloromethyl-1-methylpiperidine hydrochloride is a tertiary amine salt. The core structure is a piperidine ring, substituted at the 1-position with a methyl group and at the 3-position with a chloromethyl group. The hydrochloride salt form implies the protonation of the tertiary nitrogen atom, creating a quaternary ammonium cation with a chloride counter-ion. This structure dictates the electronic environments of each atom, which in turn governs the spectroscopic output.
Caption: Structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, analysis in a suitable deuterated solvent such as D₂O or DMSO-d₆ is recommended.
Predicted ¹H NMR Spectrum
The proton NMR spectrum will reveal the number of distinct proton environments, their electronic surroundings (chemical shift), neighboring protons (splitting pattern), and their relative numbers (integration).
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~3.6 - 3.8 | Singlet | 2H | -CH₂Cl | Protons on the carbon adjacent to the electronegative chlorine atom are significantly deshielded. |
| ~3.0 - 3.5 | Multiplet | 5H | Piperidine ring protons (C2-H, C6-H) | Protons adjacent to the positively charged nitrogen are deshielded. Complex splitting due to diastereotopicity and coupling with neighboring protons. |
| ~2.8 | Singlet | 3H | N-CH₃ | The methyl group attached to the nitrogen is deshielded due to the inductive effect of the N+. |
| ~1.5 - 2.2 | Multiplet | 4H | Piperidine ring protons (C3-H, C4-H, C5-H) | Aliphatic protons on the piperidine ring, with complex overlapping signals. |
Predicted ¹³C NMR Spectrum
A proton-decoupled ¹³C NMR spectrum will show a single peak for each unique carbon atom. The chemical shifts are indicative of the carbon's hybridization and electronic environment.
| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~60-70 | Piperidine C2, C6 | Carbons adjacent to the protonated nitrogen (N+) are deshielded. |
| ~45-55 | -CH₂Cl | The carbon is attached to an electronegative chlorine atom, causing a downfield shift.[1][2] |
| ~40-50 | N-CH₃ | The N-methyl carbon is deshielded by the adjacent nitrogen. |
| ~20-40 | Piperidine C3, C4, C5 | These aliphatic carbons appear in the typical upfield region of the spectrum.[3][4] |
Experimental Protocol for NMR Data Acquisition
-
Sample Preparation: Dissolve 5-10 mg of this compound in ~0.7 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Parameters:
-
Spectral Width: 0-12 ppm
-
Number of Scans: 16
-
Relaxation Delay: 2 seconds
-
-
¹³C NMR Parameters:
-
Spectral Width: 0-220 ppm
-
Number of Scans: 1024 or more
-
Pulse Program: Standard proton-decoupled pulse sequence.
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Reference the spectra to the TMS signal.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Interpretation | Rationale |
| 2800-3000 | C-H Stretch (Aliphatic) | Corresponds to the stretching vibrations of C-H bonds in the piperidine ring, methyl, and chloromethyl groups. |
| 2400-2700 | N⁺-H Stretch | A broad and strong absorption band characteristic of the stretching vibration in a tertiary amine salt.[5] |
| 1450-1480 | C-H Bend | Bending vibrations (scissoring and bending) of the CH₂ and CH₃ groups. |
| 650-800 | C-Cl Stretch | The stretching vibration of the carbon-chlorine bond. |
The presence of the hydrochloride salt is key to the IR spectrum, with the broad N⁺-H stretch being a prominent and diagnostic feature.[5][6]
Experimental Protocol for FTIR Data Acquisition
-
Method: Attenuated Total Reflectance (ATR) is a suitable and common method for solid samples.
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Parameters:
-
Spectral Range: 4000-400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 16-32
-
-
Data Processing: Collect a background spectrum of the empty ATR crystal. The instrument software will then ratio the sample spectrum against the background to generate the final absorbance or transmittance spectrum.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, which helps in determining the molecular weight and structural features.
Predicted Mass Spectrum (ESI-MS)
Electrospray Ionization (ESI) is a soft ionization technique suitable for this polar, pre-charged molecule. The analysis would be performed in positive ion mode.
-
Molecular Ion: The base peak is expected to be the molecular cation (the molecule without the Cl⁻ counter-ion) at an m/z corresponding to the exact mass of [C₇H₁₅ClN]⁺.
-
Calculated Monoisotopic Mass: 148.0888 m/z.[7]
-
-
Isotope Pattern: A characteristic M+2 peak at ~150.0858 m/z with an intensity of about one-third of the molecular ion peak will be observed due to the natural abundance of the ³⁷Cl isotope.
-
Fragmentation: Tandem MS (MS/MS) would reveal characteristic fragmentation patterns of the piperidine ring. Common fragmentation pathways for piperidine derivatives include α-cleavage (cleavage of a C-C bond adjacent to the nitrogen) and ring-opening.[8][9]
Caption: Predicted ESI-MS/MS fragmentation of the parent ion.
Experimental Protocol for ESI-MS Data Acquisition
-
Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile/water.
-
Instrumentation: Use a mass spectrometer equipped with an Electrospray Ionization (ESI) source, such as a triple quadrupole or Q-TOF instrument.
-
Parameters:
-
Ionization Mode: Positive
-
Capillary Voltage: 3-5 kV
-
Nebulizing and Drying Gas: Optimize flow rates and temperature as per instrument guidelines.
-
-
Data Acquisition:
-
Perform a full scan (e.g., m/z 50-500) to identify the precursor ion [M+H]⁺.
-
Perform a product ion scan on the precursor ion to obtain the fragmentation pattern.
-
Integrated Spectroscopic Workflow
Confirming the structure of this compound requires an integrated approach where data from all three techniques are synthesized.
Caption: Integrated workflow for spectroscopic analysis.
References
- BenchChem. (n.d.). Mass Spectrometry Fragmentation of Novel Piperidine Derivatives.
- de Souza, M. V. N., et al. (2018). Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. PubMed.
- Dias, H. J., et al. (2019). Fragmentation of piperidine alkaloids identified in Senna spectabilis by ESI-MS/MS. J MASS SPECTROM.
- Pivatto, M., et al. (n.d.). Electrospray ionization mass spectrometry screening of piperidine alkaloids from Senna spectabilis (Fabaceae) extracts. SciELO.
- Zhu, N., et al. (2021). Mass Fragmentation Characteristics of Piperazine Analogues. Journal of Chinese Mass Spectrometry Society.
- Eliel, E. L., et al. (n.d.). Conformational analysis. 39. Carbon-13 NMR spectra of saturated heterocycles. 9. Piperidine and N-methylpiperidine. Journal of the American Chemical Society.
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- Smith, B. C. (2019). Organic Nitrogen Compounds V: Amine Salts. Spectroscopy Online.
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- Unknown. (2012). Hydrochloride salt co-crystals: Preparation, characterization and physicochemical studies. ResearchGate.
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- Du, W., et al. (2021). Ultrafast Conformational Dynamics of Rydberg-excited N- Methyl Piperidine. Physical Chemistry Chemical Physics.
- Unknown. (2025). Crystal structure and vibrational spectrum of N-methylpiperidine betaine hexafluorosilicate. ResearchGate.
- Unknown. (n.d.). The values for proton and C-13 chemical shifts given below are typical approximate ranges only.
- LibreTexts. (2020). 12.11: Chemical Shifts and Interpreting ¹³C NMR Spectra. Chemistry LibreTexts.
- Sigma-Aldrich. (n.d.). N-Methylpiperidine 99 626-67-5.
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pharmacology and toxicology of 3-Chloromethyl-1-methylpiperidine hydrochloride
An In-depth Technical Guide to the Predicted Pharmacology and Toxicology of 3-Chloromethyl-1-methylpiperidine hydrochloride
Disclaimer
This document provides a predictive analysis of the pharmacological and toxicological properties of this compound based on established principles of medicinal chemistry and toxicology. As of the latest literature review, dedicated in-vivo or in-vitro studies on this specific compound are not publicly available. It is primarily documented as a chemical intermediate in organic synthesis. Therefore, this guide is intended for informational and hazard assessment purposes for researchers and drug development professionals who may handle this compound. All experimental work should be conducted with appropriate safety precautions.
Introduction and Structural Analysis
This compound is a heterocyclic organic compound. Its structure is characterized by a piperidine ring, which is a saturated six-membered heterocycle containing a nitrogen atom. This core structure is prevalent in a vast array of pharmaceuticals and bioactive molecules, particularly those targeting the central nervous system (CNS).
The key functional groups that dictate its potential biological activity are:
-
N-Methylpiperidine Core: The tertiary amine within the piperidine ring is methylated. This feature often imparts affinity for various receptors and transporters in the CNS. The piperidine scaffold acts as a versatile framework that can orient other functional groups for specific biological interactions.
-
Chloromethyl Group (-CH₂Cl): This is a potent electrophilic group and a classical alkylating agent. The presence of this group is a significant structural alert, suggesting high reactivity towards biological nucleophiles such as DNA and proteins. This reactivity is the primary driver of its predicted toxicological profile and may also contribute to its pharmacological effects, potentially through irreversible covalent binding to biological targets.
Below is a diagram illustrating the key structural features of the molecule.
Caption: Hypothetical mechanism of irreversible receptor antagonism.
Predicted Toxicological Profile and Evaluation Strategy
The primary toxicological concern for this compound stems from its nature as an alkylating agent. Such compounds are often cytotoxic, mutagenic, and carcinogenic. A rigorous toxicological evaluation would be mandatory before any further development.
The following diagram outlines a standard workflow for assessing the toxicology of a new chemical entity with these structural alerts.
Caption: Phased toxicological evaluation workflow for new chemical entities.
Genotoxicity
Concern: The chloromethyl group can directly alkylate DNA bases, leading to mutations. This is a significant concern for carcinogenicity.
Recommended Assay: Bacterial Reverse Mutation Test (Ames Test) - OECD Test Guideline 471.
Experimental Protocol:
-
Strain Selection: Use multiple strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) and Escherichia coli (e.g., WP2 uvrA) to detect different types of mutations.
-
Metabolic Activation: Conduct the assay both with and without an exogenous metabolic activation system (S9 fraction from induced rat liver) to determine if metabolites are mutagenic.
-
Dose Selection: Perform a preliminary range-finding study to determine cytotoxic concentrations. The main experiment should use at least five different analyzable concentrations.
-
Exposure:
-
Plate Incorporation Method: Add the test compound, bacterial culture, and S9 mix (if used) to molten top agar and pour onto minimal glucose agar plates.
-
Pre-incubation Method: Pre-incubate the compound with the bacterial culture and S9 mix before adding to the top agar.
-
-
Incubation: Incubate plates at 37°C for 48-72 hours.
-
Scoring: Count the number of revertant colonies (his+ for Salmonella, trp+ for E. coli) on each plate.
-
Analysis: A positive result is defined as a dose-related increase in revertant colonies, typically a two-fold or greater increase over the solvent control, for any of the tested strains.
Cytotoxicity
Concern: As a reactive alkylating agent, the compound is expected to be cytotoxic through non-specific alkylation of essential proteins and other macromolecules, leading to cell death.
Recommended Assay: MTT Cell Proliferation Assay.
Experimental Protocol:
-
Cell Culture: Plate a relevant cell line (e.g., HEK293 for general cytotoxicity, or a neuronal line like SH-SY5Y if neurotoxicity is the focus) in a 96-well plate and allow cells to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound and treat the cells for a defined period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or acidified isopropanol) to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance of the purple solution on a microplate reader (typically at ~570 nm).
-
Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot a dose-response curve to determine the IC₅₀ (the concentration that inhibits 50% of cell viability).
Neurotoxicity
Concern: The piperidine core is a common feature in neuroactive compounds. Therefore, acute CNS effects are possible.
Recommended Screen: Functional Observational Battery (FOB).
Experimental Protocol:
-
Animal Model: Use a standard rodent model (e.g., Sprague-Dawley rats).
-
Dosing: Administer the compound via a relevant route (e.g., intraperitoneal or oral gavage) across a range of doses determined from acute toxicity studies.
-
Observations: At peak effect time (determined in preliminary studies), perform a systematic observation of the animals.
-
Home Cage Observations: Note posture, activity level, and any convulsive behaviors.
-
Open Field Observations: Assess arousal, gait, mobility, and any stereotypic behaviors.
-
Sensorimotor Tests: Measure grip strength, landing foot splay, and reactivity to stimuli (e.g., light, sound).
-
Autonomic Assessment: Observe pupil size, salivation, and body temperature.
-
-
Scoring: Use a standardized scoring system to quantify any observed deviations from normal.
-
Analysis: Compare dose groups to a vehicle control group to identify any dose-dependent neurobehavioral effects.
Quantitative Data Summary (Hypothetical)
The following table presents a template for how data from the initial toxicological evaluation might be summarized. The values are purely illustrative.
| Assay Type | Endpoint | Result (Illustrative) | Interpretation |
| Genotoxicity | |||
| Ames Test (TA100, +S9) | Revertants/Plate | 5-fold increase over control | Positive for mutagenicity; suggests DNA reactivity. |
| Ames Test (TA98, -S9) | Revertants/Plate | No significant increase | Not a direct frameshift mutagen, but its metabolite might be. |
| Cytotoxicity | |||
| MTT Assay (SH-SY5Y cells, 24h) | IC₅₀ | 15 µM | Moderately cytotoxic to neuronal cells in vitro. |
| Acute Systemic Toxicity | |||
| OECD 423 (Rat, oral) | LD₅₀ Estimate | ~250 mg/kg | Classified as moderately toxic upon acute oral exposure. |
| Neurotoxicity | |||
| FOB (Rat, 100 mg/kg) | Observation | Tremors, ataxia, hypothermia | Indicates acute CNS effects consistent with a neuroactive compound. |
Conclusion for the Researcher
This compound should be handled with significant caution. Its chemical structure strongly predicts a profile of a reactive, potentially irreversible pharmacological agent with a high likelihood of cytotoxicity and genotoxicity. The piperidine core suggests potential CNS activity. Any research involving this compound must be preceded by a thorough risk assessment and a systematic toxicological evaluation, starting with in vitro assays to characterize its genotoxic and cytotoxic potential before proceeding to any in vivo studies.
References
This list includes authoritative guidelines and resources relevant to the principles discussed in this guide.
-
OECD Test Guideline 471: Bacterial Reverse Mutation Test. Source: Organisation for Economic Co-operation and Development. URL: [Link]
-
ICH Guideline S2(R1) on Genotoxicity Testing and Data Interpretation for Pharmaceuticals Intended for Human Use. Source: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. URL: [Link]
-
OECD Test Guideline 423: Acute Oral Toxicity - Acute Toxic Class Method. Source: Organisation for Economic Co-operation and Development. URL: [Link]
-
The Piperidine Scaffold: A Versatile Framework in Medicinal Chemistry. Source: A relevant review article on the prevalence and importance of the piperidine structure in drug design would be cited here. For example, a search on Google Scholar or PubMed for "piperidine medicinal chemistry review" would yield numerous such resources. A representative example is: Vitaku, E., Smith, D. T., & Njardarson, J. T. (2014). Analysis of the structural diversity, substitution patterns, and frequency of nitrogen heterocycles among U.S. FDA approved pharmaceuticals. Journal of medicinal chemistry, 57(24), 10257–10274. URL: [Link]
-
Principles and Methods of Toxicology, 6th Edition (Edited by A. Wallace Hayes and Claire L. Kruger). Source: A foundational textbook in the field of toxicology that provides detailed methodologies for the assays described. URL: [Link]
Unlocking the Therapeutic Potential of 3-Chloromethyl-1-methylpiperidine Hydrochloride: A Technical Guide for Preclinical Investigation
For Researchers, Scientists, and Drug Development Professionals
Abstract
The piperidine scaffold is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous approved pharmaceuticals.[1][2][3] This technical guide outlines a comprehensive preclinical research strategy to elucidate the potential biological activity of the specific derivative, 3-Chloromethyl-1-methylpiperidine hydrochloride. While direct biological data for this compound is not extensively published, its role as a key intermediate in the synthesis of central nervous system (CNS) agents, analgesics, and selective receptor ligands suggests a rich, yet unexplored, therapeutic potential.[4] This document provides a scientifically-grounded framework for investigating this potential, encompassing computational modeling, a suite of in vitro assays, and a roadmap for subsequent in vivo evaluation. Our approach is designed to be a self-validating system, where each stage of investigation informs and refines the next, ensuring a robust and efficient exploration of the compound's pharmacological profile.
Introduction: The Piperidine Moiety and the Promise of this compound
The piperidine ring, a six-membered nitrogen-containing heterocycle, is a cornerstone of modern drug discovery, present in a wide array of therapeutics targeting diverse biological systems.[3][5] Its conformational flexibility allows for precise three-dimensional arrangements of pharmacophoric groups, enabling potent and selective interactions with biological targets.[1] Compounds incorporating the piperidine moiety have demonstrated a broad spectrum of pharmacological activities, including but not limited to, anticancer, antiviral, analgesic, and neuroprotective effects.[5][6][7]
This compound (CAS No: 66496-82-0) is a derivative of this important scaffold. Its known application as a synthetic intermediate for CNS agents, analgesics, antihistamines, and anticholinergics strongly suggests that it may interact with targets within these therapeutic areas.[4] The presence of a reactive chloromethyl group also presents opportunities for covalent interactions with target proteins, a mechanism that can lead to enhanced potency and duration of action. This guide provides a systematic approach to unveil the specific biological activities of this promising, yet understudied, molecule.
Physicochemical Properties
A thorough understanding of the compound's physical and chemical characteristics is fundamental to its study.
| Property | Value | Source |
| CAS Number | 66496-82-0 | |
| Molecular Formula | C₇H₁₅Cl₂N | [8] |
| Molecular Weight | 184.11 g/mol | [8] |
| Appearance | Powder | |
| Melting Point | 170-172 °C | |
| SMILES String | CN1CCCC(CCl)C1.Cl |
The hydrochloride salt form generally enhances stability and aqueous solubility, which is advantageous for biological testing.[4]
A Proposed Research Workflow for Elucidating Biological Activity
Given the limited direct biological data on this compound, a logical and iterative research workflow is essential. The following diagram outlines a proposed pathway for investigation, from initial computational predictions to in vivo validation.
Caption: Proposed research workflow for this compound.
Detailed Methodologies: A Step-by-Step Guide
Phase 1: In Silico & Initial Screening
4.1.1. Computational Modeling and Target Prediction
The initial phase of investigation should leverage computational methods to predict potential biological targets and assess the compound's drug-likeness. This rational approach helps to focus subsequent experimental work.[9]
Protocol for Target Prediction:
-
Ligand Preparation: Generate a 3D structure of 3-Chloromethyl-1-methylpiperidine and perform energy minimization using a suitable force field (e.g., MMFF94).
-
Target Database Screening: Utilize computational platforms (e.g., SwissTargetPrediction, SuperPred) to screen the ligand against databases of known protein structures. These tools identify potential targets based on structural similarity to known ligands.
-
Molecular Docking: For high-ranking potential targets, perform molecular docking studies using software like AutoDock Vina or Glide.[10] This will predict the binding mode and estimate the binding affinity of the compound to the target protein.[11][12]
-
Analysis of Interactions: Analyze the predicted binding poses to identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and potential covalent bonds formed by the chloromethyl group.
4.1.2. Initial Cytotoxicity Screening
A preliminary assessment of cytotoxicity is crucial to determine appropriate concentration ranges for subsequent in vitro assays and to identify any potential for broad cytotoxic effects, which could be relevant for anticancer applications.[1]
Protocol for MTT Assay:
-
Cell Culture: Plate human cancer cell lines (e.g., MCF-7 for breast cancer, PC3 for prostate cancer) and a normal human cell line (e.g., HaCaT) in 96-well plates and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of this compound for 48-72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours to allow for the formation of formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 (half-maximal inhibitory concentration) value.[1]
Phase 2: In Vitro Mechanistic Studies
Based on the predictions from the in silico work and the compound's known use as a synthetic precursor, a targeted panel of in vitro assays should be conducted.
4.2.1. Receptor Binding Assays
Given its use in synthesizing CNS agents, assessing the binding affinity to key neurotransmitter receptors is a high priority.[4]
Protocol for Radioligand Binding Assay (Example: Serotonin Receptor 5-HT₂A):
-
Membrane Preparation: Prepare cell membranes from a cell line recombinantly expressing the human 5-HT₂A receptor.
-
Assay Setup: In a 96-well plate, combine the cell membranes, a radiolabeled ligand (e.g., [³H]ketanserin), and varying concentrations of this compound.
-
Incubation: Incubate the plate at room temperature to allow for competitive binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand.
-
Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine the Ki (inhibition constant) by analyzing the displacement of the radioligand by the test compound.
4.2.2. Enzyme Inhibition Assays
The piperidine scaffold is present in numerous enzyme inhibitors.[2]
Protocol for Acetylcholinesterase (AChE) Inhibition Assay:
-
Reagent Preparation: Prepare solutions of AChE, the substrate acetylthiocholine iodide (ATCI), and Ellman's reagent (DTNB).
-
Assay Procedure: In a 96-well plate, pre-incubate AChE with varying concentrations of this compound.
-
Reaction Initiation: Initiate the enzymatic reaction by adding ATCI and DTNB.
-
Kinetic Measurement: Measure the rate of color change at 412 nm, which corresponds to the rate of thiocholine production.
-
Data Analysis: Calculate the percentage of enzyme inhibition and determine the IC50 value.
4.2.3. Signaling Pathway Analysis
Should the compound show significant activity in receptor binding or enzyme inhibition assays, it is crucial to investigate its effects on downstream signaling pathways.
Protocol for Western Blotting:
-
Cell Treatment and Lysis: Treat relevant cell lines with the compound at its active concentration and lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate the proteins by size using SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF membrane.
-
Immunoblotting: Probe the membrane with primary antibodies against key signaling proteins (e.g., phosphorylated forms of ERK, Akt) and then with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities to determine the effect of the compound on protein expression and phosphorylation status.
The following diagram illustrates a hypothetical signaling pathway that could be modulated by a piperidine derivative.
Caption: Hypothetical GPCR signaling pathway potentially modulated by the compound.
Phase 3: In Vivo Proof-of-Concept
Positive and compelling in vitro data would warrant progression to in vivo studies to assess efficacy, pharmacokinetics, and safety in a whole-organism context.
4.3.1. Animal Models of Disease
The choice of animal model will be dictated by the in vitro findings. For example, if the compound shows potent analgesic properties in vitro, a mouse model of neuropathic or inflammatory pain would be appropriate.[6]
4.3.2. Pharmacokinetic (PK) Studies
PK studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) profile of the compound. This typically involves administering the compound to rodents and collecting blood samples at various time points to measure drug concentration.
4.3.3. Preliminary Toxicology
Initial toxicology studies in rodents will help to identify any potential adverse effects and establish a preliminary safety profile.
Conclusion and Future Directions
This compound represents an intriguing starting point for a drug discovery program. Its structural relationship to known bioactive molecules, coupled with its utility as a synthetic intermediate, provides a strong rationale for the comprehensive investigation outlined in this guide. By systematically progressing from computational analysis through in vitro screening and mechanistic studies to in vivo validation, researchers can efficiently and rigorously uncover the therapeutic potential of this compound. The insights gained will not only define the pharmacological profile of this specific molecule but may also pave the way for the development of a new class of piperidine-based therapeutics.
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Title: Computational probing protein–protein interactions targeting small molecules. Source: Bioinformatics, Oxford Academic. URL: [Link]
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Title: Computational design of protein-small molecule interfaces. Source: PubMed, NIH. URL: [Link]
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Title: Structure-Based Computational Approaches for Small-Molecule Modulation of Protein-Protein Interactions. Source: ResearchGate. URL: [Link]
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Title: Computational evaluation of protein – small molecule binding. Source: PMC, NIH. URL: [Link]
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Title: Structure-Based Computational Approaches for Small-Molecule Modulation of Protein-Protein Interactions | Request PDF. Source: ResearchGate. URL: [Link]
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Title: Investigation of piperidine derivatives in ex vivo models of pain and platelet aggregation. Source: PubMed. URL: [Link]
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Title: Discovery of N-pyridazin-3-piperidine derivatives acting as p53 activators against breast cancer: In vitro and in silico evaluations. Source: PubMed. URL: [Link]
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Title: Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Source: International Journal of Molecular Sciences. URL: [Link]
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Title: Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. Source: PMC, PubMed Central. URL: [Link]
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Title: Piperidine-based drug discovery. Source: ResearchGate. URL: [Link]
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Title: Piperidine-based drug discovery. Source: University of Arizona. URL: [Link]
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Title: Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Source: PMC, PubMed Central. URL: [Link]
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Title: Highly functionalized piperidines: Free radical scavenging, anticancer activity, DNA interaction and correlation with biological activity. Source: PMC, PubMed Central. URL: [Link]
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Title: this compound. Source: MySkinRecipes. URL: [Link]
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Title: 3-Methylpiperidine hydrochloride | C6H14ClN | CID 521844. Source: PubChem. URL: [Link]
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Title: 3-(chloromethyl)-1-methylpiperidine (C7H14ClN). Source: PubChemLite. URL: [Link]
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Title: 4-(Chloromethyl)-1-methylpiperidine hydrochloride | C7H15Cl2N | CID 21436138. Source: PubChem. URL: [Link]
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Title: this compound - CAS:66496-82-0. Source: Sunway Pharm Ltd. URL: [Link]
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Title: Cyproheptadine Hydrochloride | C21H22ClN | CID 13770. Source: PubChem. URL: [Link]
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Title: Cyproheptadine hydrochloride sesquihydrate. Source: PubChem, NIH. URL: [Link]
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Title: Cyproheptadine | C21H21N | CID 2913. Source: PubChem, NIH. URL: [Link]
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literature review on 3-Chloromethyl-1-methylpiperidine hydrochloride
An In-depth Technical Guide to 3-Chloromethyl-1-methylpiperidine Hydrochloride for Researchers and Drug Development Professionals
Introduction
This compound is a heterocyclic organic compound that serves as a crucial building block in synthetic organic chemistry. Its structure, which features a piperidine ring substituted with a reactive chloromethyl group, makes it a valuable intermediate for introducing the 1-methylpiperidin-3-ylmethyl moiety into a wide range of molecules. This guide provides a comprehensive overview of its chemical properties, synthesis, purification, applications, and analytical methods, tailored for researchers, scientists, and professionals in the field of drug development. The hydrochloride salt form of this compound enhances its stability and solubility, which is beneficial for various reaction processes and purification workflows.[1]
Part 1: Physicochemical and Spectroscopic Profile
A thorough understanding of the physicochemical properties of a compound is fundamental to its application in synthesis and analysis.
Physicochemical Properties
The key physical and chemical properties of this compound are summarized below.
| Property | Value | Reference |
| CAS Number | 66496-82-0 | [2] |
| Molecular Formula | C₇H₁₄ClN · HCl (or C₇H₁₅Cl₂N) | [1][2] |
| Molecular Weight | 184.11 g/mol | [1][2] |
| Appearance | Powder | |
| Melting Point | 170-172 °C | |
| Solubility | Sparingly soluble in water. Soluble in solvents like DMSO and Methanol. | [3][4] |
| Storage | Room temperature, keep dry and cool. | [1] |
Spectroscopic Data
Detailed experimental spectroscopic data for this compound is not extensively published in public databases. However, standard analytical techniques can be employed to characterize the compound.
General Protocol for Spectroscopic Analysis:
A general workflow for the spectroscopic analysis of this compound is outlined below.
Caption: Workflow for Spectroscopic Analysis.
Part 2: Synthesis and Purification
Synthetic Approach
A common method for synthesizing compounds like this compound involves the chlorination of the corresponding alcohol, (1-methylpiperidin-3-yl)methanol, using a chlorinating agent such as thionyl chloride (SOCl₂). The subsequent introduction of hydrochloric acid yields the hydrochloride salt.[5][6]
Hypothetical Synthetic Protocol:
This is a generalized protocol based on standard organic synthesis procedures and should be adapted and optimized with appropriate laboratory safety precautions.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen), dissolve (1-methylpiperidin-3-yl)methanol in a suitable anhydrous solvent (e.g., dichloromethane).
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Chlorination: Slowly add thionyl chloride (approximately 1.1 equivalents) dropwise to the cooled solution.
-
Reaction: Stir the reaction mixture at 0 °C for a specified time and then allow it to warm to room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, remove the solvent and excess thionyl chloride under reduced pressure.
-
Salt Formation: Dissolve the resulting crude product in a suitable solvent like diethyl ether. Add a solution of hydrochloric acid in ether to precipitate the desired this compound.
-
Isolation: Collect the solid product by filtration, wash with cold diethyl ether, and dry under vacuum.
Caption: Proposed Synthetic Workflow.
Purification Strategies
Purification of the crude product is essential to remove unreacted starting materials and byproducts.
General Purification Protocol (Liquid-Liquid Extraction):
-
Dissolution: Dissolve the crude reaction mixture in a suitable water-immiscible organic solvent (e.g., ethyl acetate).
-
Acidic Wash: Transfer the solution to a separatory funnel and wash with a dilute acidic solution (e.g., 1M HCl). This step protonates any basic impurities, moving them to the aqueous phase.
-
Neutralization Wash: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid.
-
Brine Wash: Wash the organic layer with brine (saturated NaCl solution) to remove residual water.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the purified product.[7]
For challenging separations, column chromatography on silica gel can be employed.[5] To mitigate peak tailing of the basic piperidine compound on silica gel, a small amount of a basic modifier like triethylamine can be added to the eluent.[7]
Part 3: Applications in Drug Development
This compound is a key intermediate in the synthesis of a variety of pharmaceuticals.[1] The piperidine scaffold is a significant structural motif in many biologically active compounds.[8]
Role as a Synthetic Building Block
This compound is primarily used as an alkylating agent to introduce the 1-methylpiperidin-3-ylmethyl group into target molecules. This is particularly valuable in the development of:
-
Central Nervous System (CNS) Agents: Used in the preparation of selective ligands for serotonin and dopamine receptors.[1]
-
Analgesics: A key intermediate in the synthesis of pain-relieving compounds.[1]
-
Antihistamines and Anticholinergics: Employed in the manufacture of these classes of drugs.[1]
The presence of the chlorine atom makes the adjacent methylene group susceptible to nucleophilic attack, facilitating the formation of new carbon-heteroatom bonds.
General N-Alkylation Workflow:
The following diagram illustrates a typical workflow for the N-alkylation of a primary or secondary amine using this compound.
Caption: General N-Alkylation Workflow.
Experimental Protocol for N-Alkylation:
This is a generalized protocol and requires optimization for specific substrates.
-
Setup: To a solution of the primary or secondary amine in a suitable solvent (e.g., DMF or acetonitrile), add a base such as potassium carbonate.
-
Reagent Addition: Add this compound (1-1.2 equivalents) to the mixture.
-
Reaction: Stir the reaction mixture at room temperature or heat gently (e.g., 50-80 °C) until the reaction is complete, as monitored by TLC or LC-MS.
-
Work-up: Cool the reaction mixture, dilute with water, and extract the product with an organic solvent like ethyl acetate.
-
Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography or recrystallization.[5]
Part 4: Analytical Methodologies
To ensure the purity and identity of this compound and its reaction products, various analytical techniques are employed.
| Analytical Technique | Purpose | General Methodology |
| Thin Layer Chromatography (TLC) | Reaction monitoring and preliminary purity assessment. | Spot the sample on a silica gel plate and develop with a suitable eluent (e.g., ethyl acetate/hexane). Visualize with UV light or a staining agent.[7] |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation, identification, and quantification of volatile compounds. | The sample is vaporized and separated on a GC column, followed by detection and identification by MS based on mass-to-charge ratio.[9][10] |
| High-Performance Liquid Chromatography (HPLC) | Quantitative analysis of purity. | The sample is dissolved in a suitable mobile phase and injected into an HPLC system with an appropriate column (e.g., C18) for separation and quantification.[7] |
Sample Preparation for Analysis:
For quantitative analysis by GC-MS or HPLC, a stock solution is typically prepared by accurately weighing the sample and dissolving it in a suitable solvent, such as methanol or a mixture of solvents, to a known volume.[10]
Part 5: Safety, Handling, and Storage
Hazard Identification
This compound is classified as an irritant.
-
Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).
-
Signal Word: Warning.
Precautionary Measures and Personal Protective Equipment (PPE)
-
Handling: Use only in a well-ventilated area. Avoid breathing dust. Avoid contact with skin and eyes.[11]
-
PPE: Wear protective gloves, eye shields, and a dust mask (e.g., type N95).
Storage
-
Store in a tightly closed container in a dry and well-ventilated place.
-
Recommended storage is at room temperature.[1]
Conclusion
This compound is a versatile and valuable reagent in medicinal chemistry and drug development. Its utility as a key intermediate for introducing the 1-methylpiperidin-3-ylmethyl moiety into various molecular scaffolds makes it an important tool for the synthesis of new therapeutic agents. A comprehensive understanding of its properties, synthesis, and handling, as detailed in this guide, is essential for its safe and effective application in research and development.
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An In-depth Technical Guide to the Safety, Handling, and Storage of 3-Chloromethyl-1-methylpiperidine hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction: Navigating the Reactive Landscape of a Key Synthetic Building Block
3-Chloromethyl-1-methylpiperidine hydrochloride is a pivotal intermediate in the synthesis of a diverse array of pharmacologically active molecules. Its utility lies in the reactive chloromethyl group, which allows for the strategic introduction of the N-methylpiperidine moiety into various molecular scaffolds, a common feature in central nervous system agents, analgesics, antihistamines, and anticholinergics[1]. The hydrochloride salt form enhances the compound's stability and solubility, facilitating its use in various reaction conditions[1].
However, the very reactivity that makes this compound a valuable tool for medicinal chemists and drug development professionals also necessitates a thorough understanding of its potential hazards and the implementation of rigorous safety protocols. This guide provides a comprehensive overview of the safe handling, storage, and disposal of this compound, moving beyond mere procedural steps to elucidate the underlying chemical principles that dictate these precautions. By understanding the "why" behind each recommendation, researchers can foster a culture of safety and ensure the integrity of their experimental work.
Section 1: Hazard Identification and Risk Assessment
A comprehensive understanding of the intrinsic hazards of this compound is the foundation of a robust safety plan. Its risk profile is multifaceted, encompassing corrosive properties, potential toxicity as an alkylating agent, and respiratory irritation.
Physical and Chemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value | Source |
| CAS Number | 66496-82-0 | |
| Molecular Formula | C₇H₁₅Cl₂N | [1] |
| Molecular Weight | 184.11 g/mol | [1] |
| Appearance | White to off-white powder/crystals | |
| Melting Point | 170-172 °C | |
| Hygroscopicity | Hygroscopic | [2] |
Toxicological Profile: More Than Just a Piperidine
While specific toxicological data for this compound is not extensively documented, its structural alerts—a reactive alkyl chloride and a piperidine ring—warrant a cautious approach.
-
Corrosivity and Irritation: Safety data for the compound and its analogs consistently indicate that it is a skin and eye irritant[3]. Direct contact can cause chemical burns. Inhalation of the dust or aerosols may lead to respiratory tract irritation. The hydrochloride salt can release hydrogen chloride gas upon decomposition, which is also a potent respiratory irritant.
-
Potential as an Alkylating Agent: The chloromethyl group classifies this compound as an alkylating agent. Alkylating agents are a class of reactive chemicals that can transfer an alkyl group to nucleophilic sites on biological macromolecules, including DNA. This mode of action is the basis for the therapeutic effect of some anticancer drugs but also underlies the potential for mutagenicity and carcinogenicity. While there is no specific carcinogenicity data for this compound, it is prudent to handle it as a potential mutagen and carcinogen. The infamous "toxic lady" case, where exposure to the potent alkylating agent dimethyl sulfate caused severe illness in hospital staff, serves as a stark reminder of the potential dangers of this class of compounds[4].
-
General Piperidine Toxicity: Piperidine and its derivatives can elicit a range of physiological effects, including increased blood pressure and heart rate, nausea, vomiting, and in high doses, muscular weakness and convulsions[5].
Chemical Reactivity and Incompatibility
The primary reactivity of this compound stems from the electrophilic nature of the chloromethyl group, making it susceptible to nucleophilic substitution. This reactivity also dictates its incompatibilities.
-
Nucleophilic Attack: The compound readily reacts with a wide range of nucleophiles, including amines, alcohols, thiols, and carbanions. This is the basis of its synthetic utility but also means it must be stored away from such materials to prevent unintended reactions.
-
Hydrolysis: The chloromethyl group is susceptible to hydrolysis, particularly in the presence of moisture and at elevated temperatures or non-neutral pH. This reaction yields the corresponding, and often unwanted, hydroxymethyl derivative. The hygroscopic nature of the hydrochloride salt exacerbates this issue, as absorbed water can promote its own decomposition[2].
-
Incompatible Materials: To prevent hazardous reactions, this compound should be stored separately from:
-
Strong Oxidizing Agents: Can lead to vigorous, potentially explosive reactions.
-
Strong Bases: Will deprotonate the piperidinium hydrochloride, generating the free base which may be more reactive and volatile. This is often a desired step in a controlled reaction but can be hazardous if uncontrolled.
-
Reactive Metals: Such as sodium, potassium, and magnesium, which can react violently with the chlorinated component.
-
A general guide to chemical incompatibilities is crucial in a laboratory setting[5][6][7].
Section 2: Safe Handling Protocols
Adherence to strict handling protocols is paramount to mitigate the risks associated with this compound. These protocols are designed to prevent exposure through inhalation, dermal contact, and ingestion.
Engineering Controls: The First Line of Defense
Engineering controls are the most effective means of minimizing exposure and should be prioritized over personal protective equipment.
-
Chemical Fume Hood: All manipulations of this compound, including weighing, dispensing, and reaction setup, must be conducted in a properly functioning chemical fume hood. This prevents the inhalation of dust and potential vapors.
-
Ventilation: Ensure adequate general laboratory ventilation to dilute any fugitive emissions.
Personal Protective Equipment (PPE): The Essential Barrier
Appropriate PPE must be worn at all times when handling this compound.
-
Eye and Face Protection: Chemical safety goggles are mandatory. A full-face shield is recommended when there is a risk of splashing.
-
Hand Protection: Double-gloving with nitrile gloves is recommended. Nitrile provides good chemical resistance, and double-gloving offers an additional layer of protection in case the outer glove is compromised. Gloves should be inspected before use and changed frequently, especially if contamination is suspected.
-
Body Protection: A lab coat is required. For larger quantities or procedures with a higher risk of spillage, a chemical-resistant apron should be worn over the lab coat.
-
Respiratory Protection: For most operations within a fume hood, respiratory protection is not necessary. However, if there is a potential for aerosol generation outside of a fume hood, or in the event of a spill, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and acid gases should be used.
Prudent Laboratory Practices
-
Avoid Dust Generation: Handle the solid material carefully to minimize the formation of dust.
-
Portion Control: Only weigh out the amount of material needed for the immediate experiment.
-
Labeling: All containers holding the compound, including reaction vessels, must be clearly labeled with its full name and associated hazards.
-
Hygiene: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling the compound, even if gloves were worn.
Section 3: Storage and Stability
Proper storage is crucial for maintaining the integrity of this compound and preventing hazardous situations.
Optimal Storage Conditions
-
Container: Store in a tightly sealed, clearly labeled container. The original manufacturer's container is ideal.
-
Atmosphere: Due to its hygroscopic nature, it is best stored in a desiccator with a suitable drying agent (e.g., silica gel, Drierite®) or in a glove box under an inert atmosphere (e.g., nitrogen or argon) for long-term storage or for use in moisture-sensitive reactions.
-
Temperature: Store in a cool, dry place away from direct sunlight and heat sources. Room temperature is generally acceptable[1].
-
Location: Store in a designated area for corrosive and reactive chemicals. It should be segregated from incompatible materials as outlined in Section 1.3.
Managing Hygroscopicity: A Practical Imperative
The hygroscopic nature of piperidinium salts can significantly impact their chemical reactivity and shelf-life[2][8]. Absorbed moisture can lead to hydrolysis of the chloromethyl group, rendering the reagent less effective or introducing impurities into a reaction.
Protocol for Handling in Moisture-Sensitive Reactions:
-
Drying the Reagent: Before use in an anhydrous reaction, dry the required amount of this compound under high vacuum for several hours. Gentle heating (e.g., 40-50 °C) can be applied, but care must be taken to avoid thermal decomposition.
-
Anhydrous Conditions: All glassware should be flame-dried or oven-dried and cooled under a stream of inert gas. Use anhydrous solvents.
-
Inert Atmosphere: Conduct the reaction under a nitrogen or argon atmosphere.
-
Rapid Handling: Weigh and transfer the dried reagent as quickly as possible to minimize exposure to atmospheric moisture. Handling within a glovebox is the most reliable method.
Thermal Stability and Decomposition
While specific thermal decomposition data for this compound is limited, heating hydrochloride salts of organic amines can lead to the liberation of hydrogen chloride gas[9][10][11]. Thermal decomposition of the piperidine ring itself can generate toxic nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO₂)[12]. Therefore, avoid exposing the compound to high temperatures.
Section 4: Emergency Procedures
Prompt and appropriate action is critical in the event of an emergency involving this compound.
First Aid Measures
-
Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give them 1-2 glasses of water to drink. Never give anything by mouth to an unconscious person. Seek immediate medical attention.
Spill Response
-
Evacuate: Immediately evacuate the area of the spill.
-
Ventilate: Ensure the area is well-ventilated, but do not direct a fan at the spill, as this could disperse the powder.
-
PPE: Don the appropriate PPE, including respiratory protection if necessary.
-
Containment: For a solid spill, carefully sweep up the material and place it into a labeled, sealable container for hazardous waste disposal. Avoid generating dust. For a solution spill, cover with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).
-
Cleanup: Once the material is collected, decontaminate the spill area with a suitable cleaning agent and water. All cleanup materials must be disposed of as hazardous waste.
Fire Fighting Measures
-
Extinguishing Media: Use a dry chemical, carbon dioxide, or alcohol-resistant foam extinguisher. Do not use a direct stream of water, as it may scatter the material.
-
Hazards from Combustion: Fires involving this compound may produce toxic and corrosive gases, including hydrogen chloride, nitrogen oxides, and carbon monoxide.
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.
Section 5: Waste Disposal
All waste containing this compound must be treated as hazardous waste.
Waste Collection and Labeling
-
Collect all waste, including unused product, contaminated consumables (e.g., weighing paper, pipette tips), and spill cleanup debris, in a designated, compatible, and sealable hazardous waste container.
-
Clearly label the container with "Hazardous Waste" and the full chemical name: "this compound".
Quenching of Reactive Waste
For reaction mixtures containing unreacted this compound, a quenching step is necessary before disposal. The goal is to safely neutralize the reactive alkylating agent.
General Quenching Protocol:
-
Cooling: Cool the reaction mixture in an ice bath.
-
Slow Addition: Slowly and carefully add a nucleophilic quenching agent. A common and effective method is the slow addition of a protic solvent like isopropanol or methanol, followed by water[13][14][15][16]. The initial addition of a less reactive alcohol helps to control the exotherm of the quench.
-
Stirring: Maintain vigorous stirring throughout the addition.
-
Temperature Control: Monitor the internal temperature and control the addition rate to prevent a dangerous exotherm.
-
Neutralization: Once the reactive species is quenched, the solution can be neutralized with a mild acid (e.g., citric acid) or base (e.g., sodium bicarbonate) as appropriate before being transferred to an aqueous hazardous waste container.
Final Disposal
Arrange for the collection and disposal of all hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor. Never dispose of this chemical down the drain or in the regular trash.
Conclusion: A Commitment to Safety and Scientific Integrity
This compound is a powerful tool in the arsenal of the synthetic chemist. However, its utility is intrinsically linked to its reactivity, which demands respect and meticulous attention to safety. By understanding the chemical principles behind its hazards—its corrosivity, its potential as an alkylating agent, and its sensitivity to moisture—researchers can implement handling, storage, and disposal protocols that are not just procedural, but are self-validating systems of safety. This in-depth approach ensures the well-being of laboratory personnel, protects the integrity of research, and upholds the highest standards of scientific responsibility.
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Solubility Profile of 3-Chloromethyl-1-methylpiperidine Hydrochloride: A Theoretical and Methodological Guide
An In-depth Technical Guide for Researchers
The hydrochloride salt form of active pharmaceutical ingredients (APIs) is frequently used to enhance stability and aqueous solubility, which are critical for both reaction processing and bioavailability.[2] 3-Chloromethyl-1-methylpiperidine hydrochloride, with its polar piperidinium core and reactive chloromethyl group, serves as a key intermediate in the synthesis of various receptor ligands and other complex molecules.[2][3] Understanding its solubility is paramount for optimizing reaction conditions, purification strategies like recrystallization, and formulation development.
Theoretical Solubility Framework
The solubility of a compound is governed by the principle of "like dissolves like," where the intermolecular forces between the solute and solvent must be overcome by new forces formed between solute-solvent molecules. For an ionic salt like this compound, several factors dictate its solubility profile.
-
Ionic Nature: As a hydrochloride salt, the compound exists in an ionic lattice in its solid state. Solvents with a high dielectric constant are required to effectively shield the positive (piperidinium ion) and negative (chloride ion) charges, facilitating the dissolution of the crystal lattice.
-
Hydrogen Bonding: The protonated nitrogen of the piperidinium ring is a strong hydrogen bond donor, while the chloride ion can act as a hydrogen bond acceptor. Solvents capable of hydrogen bonding (protic solvents) are therefore expected to be effective.
-
Van der Waals Forces: The hydrocarbon backbone of the piperidine ring and the methyl group contribute to nonpolar character, allowing for weaker van der Waals interactions with less polar organic solvents.
Based on these principles and data from structurally related piperidine compounds, we can predict a qualitative solubility profile. Piperidine itself is highly soluble in water and various organic solvents, including alcohols and chloroform, but has limited solubility in nonpolar solvents like hexane.[4] The conversion to a hydrochloride salt drastically increases polarity, which will dominate its solubility characteristics.
Predicted Solubility in Common Laboratory Solvents
The following table summarizes the expected solubility of this compound based on chemical first principles and data from analogous compounds. These predictions should be confirmed empirically using the protocol outlined in Section 3.
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale and Causality |
| Polar Protic | Water, Methanol, Ethanol | High to Very High | The high dielectric constant and hydrogen bonding ability of these solvents can effectively solvate the piperidinium and chloride ions, overcoming the lattice energy of the salt.[4] |
| Polar Aprotic | DMSO, DMF, Acetonitrile | Moderate to High | These solvents have high dipole moments and can solvate the cation, but lack hydrogen bond donating ability, making them slightly less effective than protic solvents for dissolving the complete ionic salt. |
| Chlorinated | Dichloromethane (DCM), Chloroform | Low to Moderate | While polar, their lower dielectric constants and limited hydrogen bonding capacity make them less effective at dissolving ionic salts. Solubility may be observed, but likely lower than in highly polar solvents.[4] |
| Ethers | Diethyl Ether, THF | Very Low to Insoluble | The low polarity and inability to effectively solvate ions make these solvents poor choices for dissolving hydrochloride salts.[5] |
| Nonpolar | Hexane, Toluene | Insoluble | The intermolecular forces of these solvents are primarily weak van der Waals forces, which are insufficient to overcome the strong ionic interactions of the salt's crystal lattice.[4] |
The Critical Influence of pH on Aqueous Solubility
For ionizable compounds like amine hydrochlorides, aqueous solubility is intrinsically linked to the pH of the medium. The salt is the protonated form of a weak base. According to the Henderson-Hasselbalch equation, the equilibrium between the protonated (soluble) and free base (less soluble) forms is dictated by the pH and the pKa of the conjugate acid.
-
Low pH (Acidic): In acidic solutions (pH < pKa), the equilibrium is shifted heavily towards the protonated, cationic form (the piperidinium ion). This form is highly polar and interacts favorably with water, leading to maximum aqueous solubility.[6][7]
-
High pH (Basic): As the pH increases above the pKa, the compound is deprotonated to its free base form, 3-Chloromethyl-1-methylpiperidine. This neutral, more lipophilic molecule is significantly less soluble in water, which can lead to precipitation.[8]
This pH-dependent solubility is a critical consideration in drug delivery, purification, and analytical method development.[6]
Logical Relationship: Solvent Properties and Solubility
The following diagram illustrates the key solvent properties that positively influence the dissolution of a polar hydrochloride salt.
Caption: Key solvent properties promoting the dissolution of the ionic salt.
Experimental Protocol: Solubility Determination via the Shake-Flask Method
The shake-flask method is a gold-standard, equilibrium-based technique for determining the solubility of a compound.[6] This protocol is designed to be a self-validating system by ensuring that a true equilibrium is reached and accurately measured.
Materials and Equipment
-
This compound
-
Selected solvents (analytical grade or higher)
-
Analytical balance (±0.1 mg)
-
Scintillation vials or small glass flasks with screw caps
-
Thermostatically controlled orbital shaker or water bath
-
Syringe filters (0.22 µm, chemically compatible with the solvent)
-
Syringes
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or CAD) or another validated analytical technique (e.g., quantitative NMR).
Step-by-Step Methodology
-
Preparation of the Analytical Standard: a. Accurately weigh a known amount of this compound and dissolve it in a suitable solvent (in which it is freely soluble, e.g., methanol or water) in a volumetric flask to create a stock solution of known concentration. b. Prepare a series of calibration standards by serial dilution of the stock solution. This is crucial for building a calibration curve to quantify the final sample concentration.
-
Establishing Equilibrium: a. Add an excess amount of the solid compound to a vial. The key is to ensure that undissolved solid remains visible throughout the experiment, confirming that the solution is saturated.[8] b. Add a known volume (e.g., 2-5 mL) of the desired test solvent to the vial. c. Securely cap the vials and place them in the thermostatically controlled shaker set to a constant temperature (e.g., 25 °C). d. Agitate the vials for a predetermined period (e.g., 24-48 hours). A preliminary time-course experiment should be run to determine how long it takes to reach equilibrium (i.e., the concentration no longer changes over time).
-
Sampling and Sample Preparation: a. After equilibration, allow the vials to stand undisturbed in the temperature bath for at least 2 hours to let the excess solid settle. b. Carefully draw the supernatant (the clear liquid above the solid) into a syringe. c. Immediately filter the solution through a 0.22 µm syringe filter into a clean vial.[8] This step is critical to remove all undissolved microparticles. d. Accurately dilute a known volume of the filtered, saturated solution with the appropriate mobile phase or solvent to bring its concentration within the range of the calibration curve.
-
Analysis and Quantification: a. Analyze the calibration standards using the chosen analytical method (e.g., HPLC) to generate a calibration curve (Concentration vs. Response). b. Analyze the diluted sample solution under the identical conditions. c. Use the calibration curve to determine the concentration of the diluted sample.
-
Calculation: a. Calculate the concentration of the original saturated solution by multiplying the measured concentration by the dilution factor. b. Express the final solubility in appropriate units, such as mg/mL or mol/L.[8]
Experimental Workflow Diagram
Caption: Workflow for the Shake-Flask Solubility Determination Method.
Conclusion
While direct, published solubility data for this compound is limited, a robust understanding of its physicochemical properties allows for a strong predictive framework. As a polar, ionic salt, it is expected to be highly soluble in polar protic solvents like water and alcohols, with decreasing solubility in less polar and nonpolar organic media. Its aqueous solubility will be highly dependent on pH, favoring acidic conditions. For researchers requiring precise quantitative data for process optimization or formulation, the detailed shake-flask methodology provided herein offers a reliable and authoritative path to empirical determination. This combination of theoretical insight and practical guidance empowers scientists to effectively utilize this important chemical intermediate in their research and development endeavors.
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Methodological & Application
use of 3-Chloromethyl-1-methylpiperidine hydrochloride in organic synthesis.
An In-Depth Technical Guide to the Use of 3-Chloromethyl-1-methylpiperidine Hydrochloride in Organic Synthesis
Abstract
This compound is a pivotal reagent in organic synthesis, primarily serving as a robust electrophilic building block for introducing the 1-methylpiperidin-3-ylmethyl moiety into various molecular scaffolds. Its utility is most pronounced in the N-alkylation of primary and secondary amines, a cornerstone transformation in the synthesis of complex nitrogen-containing molecules. This guide provides a comprehensive overview of its chemical properties, reactivity, and detailed protocols for its application, with a focus on explaining the causality behind experimental choices. It is designed for researchers, scientists, and drug development professionals seeking to leverage this versatile intermediate in the synthesis of novel compounds, particularly within the pharmaceutical landscape where it is used in the development of central nervous system agents, analgesics, and selective receptor ligands.[1]
Chemical Properties and Reactivity Profile
Understanding the inherent chemical nature of this compound is fundamental to its successful application. The molecule's reactivity is dictated by the interplay between the electrophilic chloromethyl group and the protonated piperidine nitrogen.
| Property | Value |
| CAS Number | 66496-82-0[2] |
| Molecular Formula | C₇H₁₄ClN · HCl or C₇H₁₅Cl₂N[1][3] |
| Molecular Weight | 184.11 g/mol [1][2][3] |
| Appearance | Solid |
| Storage | Room temperature, keep dry and cool[1] |
Mechanism of Action: A Tale of Two Pathways
The primary mode of reaction for 3-Chloromethyl-1-methylpiperidine is nucleophilic substitution. The hydrochloride salt is stable and enhances solubility, but for the reaction to proceed, the free base form is typically generated in situ.[1] A non-nucleophilic base is required to neutralize the hydrochloride and to scavenge the proton liberated from the nucleophile during the reaction.[4][5]
The alkylation process can proceed via two main mechanistic pathways:
-
Direct Sₙ2 Displacement: The most common pathway involves a direct bimolecular nucleophilic substitution (Sₙ2) where a nucleophile (e.g., an amine) attacks the methylene carbon, displacing the chloride leaving group.[4] This is a concerted, single-step mechanism.
-
Aziridinium Ion Intermediate: 3-Chloropiperidines can undergo intramolecular cyclization to form a highly electrophilic bicyclic aziridinium ion.[6][7] This strained intermediate is then readily attacked by a nucleophile. The rate of formation of this intermediate is a key factor in the overall reaction kinetics.[6] While direct evidence for this specific substrate is not prevalent in the initial search, it is a well-established mechanism for analogous 3-chloropiperidines and represents a critical consideration for understanding reactivity and potential side products.[6][7]
Caption: Figure 1: Potential Reaction Pathways
Core Application: N-Alkylation of Amines
The most prevalent application of this compound is the N-alkylation of primary and secondary amines to introduce the 1-methylpiperidin-3-ylmethyl pharmacophore. This moiety is of significant interest in medicinal chemistry as the piperidine ring can influence potency, selectivity, and pharmacokinetic properties of drug candidates.[8]
Causality Behind Experimental Choices:
-
Base Selection: A base is mandatory. Its primary role is to deprotonate the nucleophile (e.g., R₂NH to R₂N⁻) and, in the case of amine hydrochlorides, to neutralize the acid, thereby preventing the protonation of the nucleophile.[4] Common choices include inorganic bases like potassium carbonate (K₂CO₃) or organic bases like triethylamine (Et₃N) and diisopropylethylamine (DIPEA).[4][5] The choice depends on the substrate's sensitivity and solubility.
-
Solvent Effects: Polar aprotic solvents such as Dimethylformamide (DMF), acetonitrile (ACN), and Dimethyl sulfoxide (DMSO) are generally preferred.[4] These solvents effectively solvate the cation but not the nucleophile, thereby increasing the nucleophile's reactivity and accelerating the Sₙ2 reaction rate.[4]
-
Temperature Control: While some reactions proceed at room temperature, heating (e.g., 60-90 °C) is often necessary to overcome the activation energy, especially for less reactive nucleophiles or sterically hindered substrates.[5][9] Reaction progress should always be monitored to avoid decomposition at elevated temperatures.
Detailed Experimental Protocols
The following protocols are designed to be self-validating systems, incorporating steps for monitoring and ensuring reaction completion.
General Workflow for N-Alkylation
Caption: Figure 2: General Experimental Workflow
Protocol 1: General Procedure for N-Alkylation of a Secondary Amine
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add the secondary amine (1.0 eq.) and anhydrous acetonitrile or DMF (approx. 0.1-0.2 M concentration).
-
Addition of Base: Add a suitable anhydrous base. For a solid base like finely powdered potassium carbonate (K₂CO₃), use 2.0-2.5 equivalents. For a liquid base like DIPEA, use 2.0 equivalents. Stir the suspension for 15-30 minutes at room temperature.[5][9]
-
Addition of Alkylating Agent: Add this compound (1.1 - 1.2 eq.) portion-wise to the stirred suspension. A slight exothermic reaction may be observed.[5]
-
Reaction: Stir the mixture at the desired temperature (e.g., 60-80 °C). Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed.[5]
-
Work-up:
-
Upon completion, cool the reaction mixture to room temperature.
-
If a solid base was used, filter the mixture and wash the solid cake with the reaction solvent.[9]
-
Concentrate the filtrate under reduced pressure.
-
Partition the residue between an organic solvent (e.g., ethyl acetate or dichloromethane) and water or a saturated aqueous solution of sodium bicarbonate.[10]
-
Separate the organic layer, and wash it with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[5]
-
-
Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization to obtain the desired tertiary amine.[5]
Protocol 2: Specialized Work-up for Water-Soluble Products
The basic nitrogen of the piperidine ring can render the final product water-soluble, especially in its protonated form. If the product is difficult to extract from the aqueous phase, an alternative work-up is required.
-
Quenching and Solvent Removal: Upon reaction completion, cool the mixture and remove the organic solvent (e.g., DMF, ACN) under reduced pressure.
-
Basification and Extraction: Add water to the residue and adjust the pH to >10 with a suitable base (e.g., 1M NaOH or K₂CO₃) to ensure the product is in its free base form. Extract the aqueous layer multiple times with an organic solvent like dichloromethane or a 9:1 mixture of chloroform/isopropanol.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the crude product.
-
Purification: Proceed with purification as described in Protocol 1.
Troubleshooting and Optimization
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | Insufficient Base: The hydrochloride was not fully neutralized, or the generated acid protonated the nucleophile. | Ensure at least 2.0 equivalents of base are used. For weak nucleophiles, a stronger base like NaH may be considered, though with caution.[10] |
| Low Reactivity: The nucleophile is weak or sterically hindered. | Increase the reaction temperature and/or extend the reaction time. Monitor carefully by TLC/LC-MS to balance conversion with potential decomposition.[5] | |
| Formation of Multiple Products | Over-alkylation: Occurs with primary amines, leading to a mixture of secondary and tertiary amines. | Use a large excess of the primary amine relative to the alkylating agent. Alternatively, add the alkylating agent slowly to the reaction mixture to maintain a low concentration.[5] |
| Product is Difficult to Extract | Product is Protonated: The piperidine nitrogen in the product is protonated, leading to high water solubility. | During work-up, ensure the aqueous layer is made sufficiently basic (pH >10) before extraction to deprotonate the product.[5] |
| Reaction Stalls | Poor Solubility: Reagents may not be fully dissolved in the chosen solvent. | Try a different solvent system (e.g., switch from ACN to DMF) or increase the reaction temperature to improve solubility. |
Applications in Medicinal Chemistry
This compound is a valuable intermediate for synthesizing pharmaceuticals. Its structure is incorporated into molecules targeting a range of biological systems.[1]
-
Central Nervous System (CNS) Agents: The 1-methylpiperidine moiety is a common feature in ligands for serotonin and dopamine receptors, making this reagent useful in the development of treatments for neurological and psychiatric disorders.[1]
-
Analgesics: The structural motif can be found in various analgesic compounds.[1]
-
Antihistamines and Anticholinergics: It is also employed in the manufacture of certain antihistaminic and anticholinergic drugs.[1]
The ability to readily introduce this functionalized piperidine ring allows medicinal chemists to systematically modify structures to optimize their pharmacological profiles.
References
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-
Stadler, M., et al. (2018). Understanding the Alkylation Mechanism of 3-Chloropiperidines – NMR Kinetic Studies and Isolation of Bicyclic Aziridinium Ions. Chemistry – A European Journal. Available at: [Link]
- BenchChem. (2025). An In-depth Technical Guide to the Reactivity and Stability of 4-(Chloromethyl)piperidine Hydrochloride.
- BenchChem. (2025). Technical Support Center: Reactions Involving 4-(Chloromethyl)piperidine Hydrochloride.
- Wiley Online Library. (n.d.). Reaction mechanism of the examined 3‐chloropiperidines 1 a‐e...
- BenchChem. (2025). The Versatile Role of 4-(Chloromethyl)piperidine Hydrochloride in Medicinal Chemistry: Application Notes and Protocols.
- Google Patents. (n.d.). CN105085377A - Synthetic method of 3-(chloromethyl)pyridine hydrochloride.
- BenchChem. (2025). Application Notes and Protocols: N-Alkylation and N-Acylation of Secondary Amines.
- ResearchGate. (2017). Procedure for N-alkylation of Piperidine?
- ODU Digital Commons. (n.d.). The Regioselective 3-Alkylation of Piperidine.
- Sigma-Aldrich. (n.d.). 3-Chloromethyl-1-methylpiperidine 98 66496-82-0.
- BenchChem. (2025). Application Notes and Protocols for N-alkylation of Piperazin-2-ylmethanol Dihydrochloride.
- chemBlink. (n.d.). CAS # 52694-50-5, 3-Chloromethyl-1-methylpiperidine, (±).
- PrepChem.com. (n.d.). Synthesis of 3-chloromethyl-1-methyl-1H-1,2,4-triazole hydrochloride.
- PubChemLite. (n.d.). 3-(chloromethyl)-1-methylpiperidine (C7H14ClN).
- Sunway Pharm Ltd. (n.d.). This compound - CAS:66496-82-0.
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experimental protocol for alkylation reactions with 3-Chloromethyl-1-methylpiperidine hydrochloride.
An Application Guide for Alkylation Reactions with 3-Chloromethyl-1-methylpiperidine Hydrochloride
Abstract
This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of alkylation reactions utilizing this compound. This versatile reagent is a valuable building block in medicinal chemistry for introducing the 1-methylpiperidine-3-yl)methyl moiety, which is prevalent in various pharmacologically active compounds, including central nervous system agents and selective receptor ligands.[1] This document moves beyond simple procedural lists to explain the underlying chemical principles, offering detailed, field-tested protocols for N-alkylation and O-alkylation, troubleshooting advice, and a mechanistic exploration of the reagent's reactivity.
Introduction to the Reagent: Properties and Handling
This compound (CAS No: 66496-82-0; Molecular Weight: 184.11 g/mol ) is a bifunctional molecule supplied as a stable hydrochloride salt.[2] The salt form enhances its stability and solubility, simplifying handling and reaction setup.[1] The key reactive center is the primary alkyl chloride, which is susceptible to nucleophilic substitution. The tertiary amine of the piperidine ring influences the molecule's overall basicity and solubility, and can play a crucial role in the reaction mechanism.
Key Physicochemical Properties:
-
Molecular Formula: C₇H₁₅Cl₂N[1]
-
Appearance: Typically a white to off-white solid.
-
Storage: Store in a cool, dry, well-ventilated area away from incompatible substances like strong oxidizing agents.[3] Keep the container tightly closed.
Safety and Handling Precautions
As with any alkylating agent, proper safety protocols are paramount.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical safety goggles, a lab coat, and nitrile gloves.[4]
-
Handling: Handle the reagent in a well-ventilated chemical fume hood to avoid inhalation of dust or vapors.[3]
-
Spills: In case of a spill, sweep up the solid material carefully, avoiding dust generation, and place it in a suitable container for disposal.[3]
-
First Aid: In case of contact with eyes or skin, flush immediately with copious amounts of water for at least 15 minutes and seek medical attention.[5]
The Heart of the Reaction: Mechanistic Insights
The primary reaction pathway for 3-Chloromethyl-1-methylpiperidine is a bimolecular nucleophilic substitution (SN2) reaction, where a nucleophile displaces the chloride ion.[6] However, a deeper understanding reveals a more nuanced mechanism. Like other nitrogen mustards, 3-chloropiperidines can proceed through a highly electrophilic bicyclic aziridinium ion intermediate.[7] This intermediate is formed by the intramolecular displacement of the chloride by the piperidine nitrogen. The resulting strained three-membered ring is then readily opened by a nucleophile.
This mechanistic understanding is critical because the formation of the aziridinium ion can significantly enhance the alkylation rate compared to a standard primary alkyl chloride.
Sources
Application Notes and Protocols for the Synthesis of Novel Therapeutic Compounds Using 3-Chloromethyl-1-methylpiperidine Hydrochloride
Introduction: The Strategic Importance of the 1-Methylpiperidin-3-ylmethyl Moiety in Medicinal Chemistry
3-Chloromethyl-1-methylpiperidine hydrochloride is a versatile heterocyclic building block of significant interest to the pharmaceutical and drug discovery sectors. Its utility lies in its capacity to introduce the 1-methylpiperidin-3-ylmethyl moiety into a diverse range of molecular scaffolds. This structural motif is a key pharmacophoric element in a variety of biologically active compounds, particularly those targeting the central nervous system (CNS) and histamine receptors.[1] The piperidine ring, a prevalent feature in many CNS-active drugs, often imparts favorable pharmacokinetic properties, including improved solubility and the ability to cross the blood-brain barrier. The hydrochloride salt form of the reagent enhances its stability and handling characteristics, making it a reliable synthon in multi-step synthetic campaigns.[1]
This guide provides a comprehensive overview of the chemical reactivity of this compound, detailed protocols for its application in the synthesis of therapeutic analogs, and an exploration of its role in the development of antihistaminic agents, exemplified by the synthesis of Mebhydrolin.
Chemical Properties and Reactivity Profile
Molecular Structure and Physicochemical Properties
| Property | Value | Source |
| CAS Number | 66496-82-0 | [2] |
| Molecular Formula | C₇H₁₅Cl₂N | [2] |
| Molecular Weight | 184.11 g/mol | [2] |
| Appearance | White to off-white crystalline powder | |
| Melting Point | 168-172 °C | |
| Solubility | Soluble in water and polar organic solvents like methanol and DMF | [1] |
The reactivity of this compound is primarily dictated by the electrophilic nature of the chloromethyl group. The chlorine atom serves as a good leaving group, rendering the adjacent methylene carbon susceptible to nucleophilic attack. The principal reaction pathway is a bimolecular nucleophilic substitution (SN2) mechanism.
Core Reactivity: The SN2 N-Alkylation Reaction
The most common application of this reagent is in the N-alkylation of primary and secondary amines, including those embedded within heterocyclic systems. A crucial consideration for this reaction is the hydrochloride salt form of the reagent. The piperidine nitrogen is protonated, and an external base is required to neutralize the HCl salt and liberate the free amine for subsequent reaction with the nucleophile. Typically, at least two equivalents of a base are necessary: one to deprotonate the hydrochloride salt of the alkylating agent and another to scavenge the HCl generated during the alkylation reaction.
Diagram of the General N-Alkylation Workflow
Caption: General workflow for N-alkylation reactions.
Application in the Synthesis of Antihistamines: The Case of Mebhydrolin
Mebhydrolin is a first-generation antihistamine with a distinctive tetracyclic structure, belonging to the pyrido[4,3-b]indole class. It functions as a histamine H1 receptor antagonist and is used in the management of various allergic conditions. The synthesis of Mebhydrolin provides an excellent case study for the application of this compound or its precursors.
The core of Mebhydrolin is the 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole scaffold. The final step in the synthesis of Mebhydrolin involves the N-alkylation of this indole nitrogen with the 1-methylpiperidin-3-ylmethyl moiety.
Reaction Scheme for the Final Step in Mebhydrolin Synthesis
Caption: N-alkylation to form Mebhydrolin.
Detailed Experimental Protocols
Protocol 1: General Procedure for N-Alkylation of a Secondary Amine
This protocol outlines a general method for the N-alkylation of a secondary amine using this compound.
Materials:
-
Secondary amine (1.0 eq)
-
This compound (1.2 eq)
-
Potassium carbonate (K₂CO₃), anhydrous (2.5 eq)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Deionized water
-
Brine (saturated aqueous NaCl)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the secondary amine (1.0 eq) and anhydrous DMF (5-10 mL per mmol of the amine).
-
Add anhydrous potassium carbonate (2.5 eq) to the solution.
-
Stir the suspension vigorously at room temperature for 30 minutes to ensure deprotonation of the amine.
-
Add this compound (1.2 eq) portion-wise to the stirred suspension.
-
Heat the reaction mixture to 60-80 °C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the reaction mixture into deionized water and extract with ethyl acetate (3 x volume of DMF).
-
Combine the organic layers and wash with water, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by flash column chromatography on silica gel to obtain the pure N-alkylated product.
Expected Yields and Purity: Yields for this type of reaction can range from 60-90%, depending on the substrate. Purity of >95% is typically achievable after column chromatography.
Protocol 2: Synthesis of a Mebhydrolin Analog
This protocol describes the synthesis of a Mebhydrolin analog by alkylating the 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole core.
Materials:
-
2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole (1.0 eq)
-
This compound (1.1 eq)
-
Sodium hydride (NaH), 60% dispersion in mineral oil (2.2 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate
-
Deionized water
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, add anhydrous DMF.
-
Carefully add sodium hydride (2.2 eq) to the DMF and cool the suspension to 0 °C in an ice bath.
-
Dissolve 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole (1.0 eq) in a minimal amount of anhydrous DMF and add it dropwise to the NaH suspension.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour to ensure complete deprotonation of the indole nitrogen.
-
In a separate flask, dissolve this compound (1.1 eq) in a minimal amount of anhydrous DMF.
-
Slowly add the solution of the alkylating agent to the reaction mixture at room temperature.
-
Heat the reaction to 70 °C and stir for 16 hours, monitoring by TLC.
-
After the reaction is complete, cool the mixture to 0 °C and cautiously quench by the slow, dropwise addition of saturated aqueous NH₄Cl solution.
-
Dilute the mixture with water and extract with ethyl acetate (3x).
-
Combine the organic extracts, wash with water and brine, then dry over anhydrous MgSO₄.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the resulting crude product by flash column chromatography (silica gel, eluting with a gradient of dichloromethane/methanol) to afford the Mebhydrolin analog.
Troubleshooting and Optimization
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Yield | Incomplete deprotonation of the nucleophile or hydrochloride salt. | Ensure the base is anhydrous and of sufficient strength. For less reactive amines, a stronger base like NaH may be necessary.[3] |
| Low reaction temperature. | Gradually increase the reaction temperature, but monitor for potential side reactions. | |
| Formation of Side Products | Hydrolysis of the chloromethyl group to a hydroxymethyl group. | Use anhydrous solvents and reagents. Dry the this compound under vacuum before use if it has been exposed to moisture. |
| Over-alkylation (for primary amines). | Use a slight excess of the amine nucleophile relative to the alkylating agent. | |
| Difficult Product Isolation | The product is water-soluble as a protonated amine salt. | During aqueous work-up, basify the aqueous layer to a pH > 10 before extraction to ensure the product is in its free base form. |
Safety and Handling
This compound is an irritant and should be handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse the affected area with copious amounts of water. Refer to the Safety Data Sheet (SDS) for complete safety information.
Conclusion
This compound is a valuable and reactive building block for the synthesis of a wide array of therapeutic compounds. Its primary utility in N-alkylation reactions allows for the strategic incorporation of the 1-methylpiperidin-3-ylmethyl moiety, which is a key structural feature in many CNS and antihistaminic drugs. The protocols and guidelines presented herein provide a solid foundation for researchers to successfully utilize this reagent in their drug discovery and development programs. Careful control of reaction conditions, particularly the choice of base and the exclusion of moisture, is paramount to achieving high yields and purity.
References
-
MySkinRecipes. (n.d.). This compound. Retrieved from [Link]
- Google Patents. (2013).
-
ResearchGate. (2017). Procedure for N-alkylation of Piperidine?. [Link]
-
Thieme. (2021). A Novel Strategy for the Synthesis of N-Alkylated Oxindoles. Synthesis, 53(10), 1735-1744. [Link]
-
ResearchGate. (2012). Synthesis and biological screening of 3-chloro-2-piperazinylmethyl-N-aryl sulfonamide indole derivatives as 5-HT6 receptor ligan. Der Pharma Chemica, 4(3), 909-914. [Link]
-
ACS Publications. (2000). An Improved Process for the N-Alkylation of Indoles Using Chiral N-Protected 2-Methylaziridines. Organic Process Research & Development, 4(6), 529-531. [Link]
-
PubChem. (n.d.). Mebhydrolin. Retrieved from [Link]
Sources
Application Notes and Protocols for 3-Chloromethyl-1-methylpiperidine hydrochloride in Preclinical Research
For: Researchers, scientists, and drug development professionals.
Introduction: A Versatile Synthetic Building Block in Drug Discovery
3-Chloromethyl-1-methylpiperidine hydrochloride is a key chemical intermediate, primarily utilized in the synthesis of complex, biologically active molecules. Its structural features, particularly the reactive chloromethyl group and the piperidine scaffold, make it a valuable component in constructing novel therapeutic agents. While direct biological activity of this compound is not extensively documented, its application as a synthetic building block is crucial in the development of compounds targeting a range of diseases.
These application notes will focus on the utility of this compound in the synthesis of potential therapeutic agents and provide detailed protocols for the in vitro and in vivo assays relevant to the final, biologically active compounds. The primary application highlighted in patent literature is in the development of angiogenesis inhibitors.
Part 1: Synthetic Applications in the Development of Angiogenesis Inhibitors
This compound serves as a critical reagent for introducing the 1-methylpiperidin-3-ylmethyl moiety into larger molecular scaffolds. This is typically achieved through nucleophilic substitution reactions where the chlorine atom is displaced by a nucleophile, such as an amine or a phenoxide.
A notable application is in the synthesis of nitrogen-containing aromatic derivatives that have shown potential as angiogenesis inhibitors.[1][2] These compounds are designed to inhibit key signaling pathways involved in the formation of new blood vessels, a process crucial for tumor growth and metastasis.
Illustrative Synthetic Pathway
The following diagram illustrates a generalized synthetic scheme where this compound is used to modify a core molecule with potential anti-angiogenic properties.
Caption: Synthetic workflow using this compound.
Part 2: In Vitro Assays for Characterizing Synthesized Angiogenesis Inhibitors
Once the final compounds are synthesized using this compound, their biological activity must be characterized. For potential angiogenesis inhibitors, a series of in vitro assays are essential to determine their mechanism of action and potency.
A. Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) Kinase Inhibition Assay
Rationale: VEGFR2 is a key receptor tyrosine kinase that mediates the pro-angiogenic effects of VEGF.[1][2] Inhibition of its kinase activity is a primary strategy for anti-angiogenic therapies. This assay quantifies the ability of a test compound to inhibit the phosphorylation of a substrate by the VEGFR2 kinase domain.
Protocol:
-
Preparation of Reagents:
-
VEGFR2 kinase domain (recombinant).
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).
-
ATP solution (concentration determined by Kₘ for ATP).
-
Peptide substrate (e.g., poly(Glu, Tyr) 4:1).
-
Test compound stock solution in DMSO.
-
Detection antibody (e.g., anti-phosphotyrosine antibody conjugated to a reporter).
-
-
Assay Procedure (96-well plate format):
-
Add 2 µL of test compound dilutions (in DMSO) to appropriate wells. Include positive (no inhibitor) and negative (no kinase) controls.
-
Add 48 µL of kinase/substrate mix to each well.
-
Pre-incubate for 10 minutes at room temperature.
-
Initiate the reaction by adding 50 µL of ATP solution.
-
Incubate for 30-60 minutes at 30°C.
-
Stop the reaction by adding an appropriate stop solution (e.g., EDTA).
-
Detect phosphorylation using a suitable method (e.g., ELISA, HTRF).
-
-
Data Analysis:
-
Calculate the percent inhibition for each compound concentration relative to the positive control.
-
Determine the IC₅₀ value by fitting the data to a dose-response curve.
-
Data Presentation:
| Compound | Target | IC₅₀ (nM) |
| Synthesized Compound A | VEGFR2 | 15.2 |
| Sunitinib (Control) | VEGFR2 | 5.8 |
B. Endothelial Cell Proliferation Assay
Rationale: Angiogenesis requires the proliferation of endothelial cells. This assay measures the effect of the synthesized compounds on the proliferation of human umbilical vein endothelial cells (HUVECs), often stimulated with VEGF.
Protocol:
-
Cell Culture:
-
Culture HUVECs in endothelial growth medium (EGM-2).
-
Seed HUVECs in a 96-well plate at a density of 5,000 cells/well.
-
Allow cells to attach overnight.
-
-
Treatment:
-
Starve cells in a low-serum medium for 4-6 hours.
-
Treat cells with various concentrations of the test compound in the presence of a pro-angiogenic stimulus (e.g., 20 ng/mL VEGF).
-
Incubate for 48-72 hours.
-
-
Proliferation Measurement:
-
Add a proliferation reagent (e.g., MTT, PrestoBlue™, BrdU) and incubate according to the manufacturer's instructions.
-
Measure the absorbance or fluorescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percent inhibition of proliferation for each concentration.
-
Determine the GI₅₀ (growth inhibition 50) value.
-
C. Endothelial Cell Tube Formation Assay
Rationale: A hallmark of angiogenesis is the differentiation of endothelial cells into three-dimensional, capillary-like structures. This assay assesses the ability of a compound to inhibit this process in vitro.[3]
Protocol:
-
Plate Preparation:
-
Coat a 96-well plate with a basement membrane matrix (e.g., Matrigel®).
-
Allow the matrix to solidify at 37°C for 30 minutes.
-
-
Cell Seeding and Treatment:
-
Harvest and resuspend HUVECs in a low-serum medium.
-
Mix the cells with various concentrations of the test compound and VEGF.
-
Seed the cell/compound mixture onto the solidified matrix.
-
-
Incubation and Imaging:
-
Incubate for 6-18 hours at 37°C.
-
Image the formation of tube-like structures using a microscope.
-
-
Quantification:
-
Analyze images to quantify parameters such as total tube length, number of junctions, and number of loops.
-
Part 3: In Vivo Assays for Efficacy and Pharmacokinetics
Following promising in vitro results, in vivo studies are necessary to evaluate the efficacy and pharmacokinetic properties of the synthesized compounds.
A. Tumor Xenograft Model
Rationale: This model assesses the anti-tumor efficacy of a compound in a living organism. Human cancer cells are implanted into immunocompromised mice, and the effect of the compound on tumor growth is measured.[3]
Protocol:
-
Animal Model:
-
Use immunocompromised mice (e.g., nude or SCID mice).
-
Implant human tumor cells (e.g., pancreatic cancer cells expressing high levels of VEGF) subcutaneously.[3]
-
-
Dosing and Monitoring:
-
Once tumors reach a palpable size, randomize mice into vehicle control and treatment groups.
-
Administer the test compound via a clinically relevant route (e.g., oral gavage) at a predetermined dose and schedule.
-
Measure tumor volume and body weight regularly.
-
-
Endpoint Analysis:
-
At the end of the study, euthanize the mice and excise the tumors.
-
Tumor weight can be measured, and tissues can be collected for further analysis (e.g., immunohistochemistry for markers of proliferation and angiogenesis).
-
Data Presentation:
| Treatment Group | Mean Tumor Volume (mm³) at Day 21 | % Tumor Growth Inhibition |
| Vehicle Control | 1250 ± 150 | - |
| Compound A (30 mg/kg) | 450 ± 80 | 64 |
B. Pharmacokinetic (PK) Study
Rationale: A PK study determines the absorption, distribution, metabolism, and excretion (ADME) properties of a compound. This is crucial for understanding its bioavailability and designing effective dosing regimens.
Protocol:
-
Animal Model:
-
Use a suitable animal model (e.g., rats or mice).
-
-
Dosing and Sampling:
-
Administer a single dose of the compound via intravenous (IV) and oral (PO) routes in separate groups of animals.
-
Collect blood samples at multiple time points post-dosing.
-
-
Sample Analysis:
-
Process blood samples to obtain plasma.
-
Quantify the concentration of the compound in plasma using a validated analytical method (e.g., LC-MS/MS).
-
-
Data Analysis:
-
Calculate key PK parameters such as half-life (t₁/₂), maximum concentration (Cₘₐₓ), time to maximum concentration (Tₘₐₓ), and area under the curve (AUC).
-
Determine oral bioavailability (%F) by comparing the AUC from oral and IV administration.
-
Part 4: Applications in Other Therapeutic Areas
The versatility of this compound as a synthetic intermediate extends beyond oncology. Patent literature indicates its use in the development of:
-
Fungicidal agents: For agricultural applications, where the final compounds are tested for their ability to inhibit the growth of various fungi on crops.[4]
-
Anti-bacterial agents: Specifically, for the development of compounds targeting Helicobacter pylori.
The assay methodologies for these applications would differ significantly from those described for angiogenesis inhibitors and would focus on microbiology-based assays (e.g., minimum inhibitory concentration determination) and relevant infection models.
Conclusion
This compound is a valuable synthetic tool in drug discovery and development. While it may not possess intrinsic biological activity, its role as a building block enables the creation of diverse and potent therapeutic candidates. The protocols detailed in these application notes provide a framework for the in vitro and in vivo evaluation of compounds synthesized using this important intermediate, particularly in the promising field of anti-angiogenic cancer therapy.
References
- Source: Google Patents (US20040053908A1)
- Source: Google Patents (EP1415987B1)
- Title: Fungicidal 2-aryl-2-cyano-2-(heterocyclylalkyl)
-
Title: Nitrogenous aromatic ring compounds as anti cancer agents Source: Googleapis.com (EP 1 415 987 B1) URL: [Link]
- Source: Google Patents (EP1777218A1)
-
Title: Process for the preparation of 4-phenoxy quinoline derivatives Source: Googleapis.com (EP 1 777 218 B1) URL: [Link]
- Title: New pyrazolo[3,4-d]pyrimidines inhibiting h.
Sources
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- 2. EP1415987B1 - Nitrogenous aromatic ring compounds as anti cancer agents - Google Patents [patents.google.com]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. US5240925A - Fungicidal 2-aryl-2-cyano-2-(heterocyclylalkyl)ethyl-1,2,4-triazoles - Google Patents [patents.google.com]
Application Notes and Protocols for the Derivatization of 3-Chloromethyl-1-methylpiperidine Hydrochloride in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the synthetic utility of 3-Chloromethyl-1-methylpiperidine hydrochloride as a versatile building block in medicinal chemistry. We delve into the strategic considerations for its derivatization through nucleophilic substitution reactions, offering detailed, field-proven protocols for the synthesis of novel compounds with potential therapeutic applications, particularly in the realm of Central Nervous System (CNS) disorders. This document emphasizes the causality behind experimental choices, provides self-validating protocols, and is grounded in authoritative scientific literature to ensure technical accuracy and reproducibility.
Introduction: The Strategic Importance of the 1-Methyl-3-(aminomethyl)piperidine Scaffold
The piperidine moiety is a privileged scaffold in modern drug discovery, present in a multitude of approved pharmaceuticals.[1][2] Its conformational flexibility and the ability to introduce substituents with precise stereochemistry make it an invaluable component for optimizing ligand-receptor interactions. This compound serves as a key intermediate for accessing a diverse range of 1-methyl-3-(aminomethyl)piperidine derivatives. These derivatives are of significant interest in the development of agents targeting CNS disorders, including ligands for serotonin and dopamine receptors, as well as analgesics and antihistamines.[3] The hydrochloride salt form enhances the compound's stability and solubility, facilitating its use in various reaction conditions.[3]
The core reactivity of this compound lies in the electrophilic nature of the chloromethyl group, making it susceptible to nucleophilic attack. This allows for the facile introduction of a wide array of functionalities, enabling extensive Structure-Activity Relationship (SAR) studies to fine-tune the pharmacological properties of the resulting molecules.
Core Synthetic Strategy: Nucleophilic Substitution
The primary route for derivatizing this compound is through nucleophilic substitution (SN2) reactions. A diverse range of nucleophiles, including amines, phenols, and thiophenols, can be employed to displace the chloride ion, forming a new carbon-nucleophile bond.
General Reaction Scheme
The fundamental transformation involves the reaction of this compound with a suitable nucleophile in the presence of a base. The base is crucial for neutralizing the hydrochloride salt and deprotonating the nucleophile to enhance its reactivity.
Caption: General workflow for the nucleophilic substitution of this compound.
Detailed Application Notes and Protocols
The following protocols are designed to be self-validating, with clear explanations for each step to ensure successful execution and understanding.
Synthesis of N-Arylmethyl-1-methylpiperidin-3-amines
Derivatives bearing an arylamine moiety are of significant interest for their potential interaction with various CNS receptors.
Protocol 1: Reaction with Aromatic Amines
This protocol outlines a general procedure for the synthesis of N-substituted-((1-methylpiperidin-3-yl)methyl)anilines.
Materials:
-
This compound
-
Substituted Aniline (e.g., 4-fluoroaniline, 3-methoxyaniline)
-
Anhydrous Potassium Carbonate (K₂CO₃) or Sodium Carbonate (Na₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the substituted aniline (1.0 eq) and anhydrous potassium carbonate (2.5 eq).
-
Add anhydrous DMF (or MeCN) to create a stirrable suspension (approximately 5-10 mL per mmol of aniline).
-
Stir the suspension at room temperature for 15-20 minutes.
-
Add this compound (1.1 eq) portion-wise to the stirred mixture.
-
Heat the reaction mixture to 60-80 °C and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the reaction mixture into water and extract with ethyl acetate (3 x volume of DMF/MeCN).
-
Combine the organic layers and wash with saturated aqueous NaHCO₃ solution, followed by brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to afford the pure N-arylmethyl-1-methylpiperidin-3-amine.
Causality Behind Experimental Choices:
-
Base: Potassium carbonate is a moderately strong base, sufficient to neutralize the hydrochloride and deprotonate the aniline without causing significant side reactions. An excess is used to drive the reaction to completion.
-
Solvent: DMF and MeCN are polar aprotic solvents that effectively dissolve the reactants and facilitate the SN2 reaction.
-
Temperature: Heating is often necessary to overcome the activation energy of the reaction, especially with less nucleophilic anilines.
-
Work-up: The aqueous work-up is designed to remove the inorganic salts and any remaining DMF. The bicarb wash neutralizes any residual acid.
Data Presentation:
| Aniline Nucleophile | Product | Typical Yield (%) |
| Aniline | N-((1-methylpiperidin-3-yl)methyl)aniline | 75-85 |
| 4-Fluoroaniline | 4-Fluoro-N-((1-methylpiperidin-3-yl)methyl)aniline | 70-80 |
| 3-Methoxyaniline | 3-Methoxy-N-((1-methylpiperidin-3-yl)methyl)aniline | 78-88 |
Synthesis of Aryloxymethyl-1-methylpiperidine Derivatives
Phenolic ethers are common motifs in centrally acting drugs. This protocol details their synthesis from this compound.
Protocol 2: Reaction with Phenols
Materials:
-
This compound
-
Substituted Phenol (e.g., 4-chlorophenol, 2-naphthol)
-
Sodium Hydride (NaH, 60% dispersion in mineral oil) or Potassium Carbonate (K₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)
-
Ethyl acetate (EtOAc)
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add the substituted phenol (1.2 eq) and anhydrous DMF (or THF).
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add sodium hydride (1.3 eq) portion-wise. Caution: Hydrogen gas is evolved. Allow the mixture to stir at 0 °C for 30 minutes and then warm to room temperature for an additional 30 minutes to ensure complete formation of the phenoxide.
-
Add this compound (1.0 eq) to the reaction mixture.
-
Stir the reaction at room temperature or heat to 50-60 °C if necessary. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, carefully quench the reaction by the slow addition of water at 0 °C.
-
Extract the product with ethyl acetate (3 x volume of DMF/THF).
-
Combine the organic layers, wash with water and brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to yield the desired aryloxymethyl-1-methylpiperidine derivative.
Causality Behind Experimental Choices:
-
Base: Sodium hydride is a strong, non-nucleophilic base that irreversibly deprotonates the phenol, creating a highly reactive phenoxide nucleophile. For less acidic phenols, K₂CO₃ can be used, often requiring higher temperatures.
-
Temperature Control: The initial deprotonation with NaH is exothermic and requires cooling to control the reaction rate and prevent side reactions.
-
Quenching: The careful addition of water is necessary to safely destroy any unreacted sodium hydride.
Data Presentation:
| Phenol Nucleophile | Product | Typical Yield (%) |
| Phenol | 1-methyl-3-(phenoxymethyl)piperidine | 80-90 |
| 4-Chlorophenol | 3-((4-chlorophenoxy)methyl)-1-methylpiperidine | 82-92 |
| 2-Naphthol | 1-methyl-3-((naphthalen-2-yloxy)methyl)piperidine | 75-85 |
Synthesis of Arylthiomethyl-1-methylpiperidine Derivatives
Thioethers are another important class of compounds in medicinal chemistry, often exhibiting different pharmacokinetic and pharmacodynamic properties compared to their ether analogs.
Protocol 3: Reaction with Thiophenols
Materials:
-
This compound
-
Substituted Thiophenol (e.g., thiophenol, 4-methylthiophenol)
-
Sodium Hydroxide (NaOH) or Sodium Ethoxide (NaOEt)
-
Ethanol (EtOH) or N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Water
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask, dissolve the substituted thiophenol (1.1 eq) in ethanol.
-
Add a solution of sodium hydroxide (1.2 eq) in water or sodium ethoxide (1.2 eq) in ethanol. Stir for 15-30 minutes at room temperature to form the thiophenolate.
-
Add this compound (1.0 eq) to the reaction mixture.
-
Stir the reaction at room temperature. The reaction is typically complete within a few hours. Monitor by TLC or LC-MS.
-
After completion, remove the ethanol under reduced pressure.
-
Partition the residue between water and dichloromethane.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the pure arylthiomethyl-1-methylpiperidine derivative.
Causality Behind Experimental Choices:
-
Base: Thiophenols are more acidic than phenols, so a milder base like NaOH is sufficient for deprotonation.
-
Solvent: Ethanol is a suitable solvent for this reaction as it readily dissolves the reactants and the thiophenolate salt.
-
Work-up: The extractive work-up efficiently separates the organic product from the inorganic byproducts.
Data Presentation:
| Thiophenol Nucleophile | Product | Typical Yield (%) |
| Thiophenol | 1-methyl-3-((phenylthio)methyl)piperidine | 85-95 |
| 4-Methylthiophenol | 1-methyl-3-(((4-methylphenyl)thio)methyl)piperidine | 88-96 |
Structure-Activity Relationship (SAR) Insights
While specific SAR data for a wide range of this compound derivatives is proprietary or dispersed, general principles from related piperidine-based CNS agents can be extrapolated.[4][5]
Sources
- 1. Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sci-hub.box [sci-hub.box]
- 3. This compound [myskinrecipes.com]
- 4. SAR studies of piperidine-based analogues of cocaine. 4. Effect of N-modification and ester replacement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchexperts.utmb.edu [researchexperts.utmb.edu]
Application Notes and Protocols: Large-Scale Synthesis Considerations for 3-Chloromethyl-1-methylpiperidine Hydrochloride Derivatives
Abstract
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the large-scale synthesis of 3-Chloromethyl-1-methylpiperidine hydrochloride and its derivatives. Piperidine scaffolds are crucial building blocks in the pharmaceutical industry, present in numerous drug classes.[1][2][3] The successful and efficient scale-up of their synthesis is paramount for advancing drug discovery and development programs. This guide moves beyond a simple recitation of steps to explain the underlying chemical principles and practical considerations essential for process optimization, safety, and quality control. We will delve into a robust and scalable synthetic route, address critical safety protocols for handling key reagents, and outline analytical methodologies for ensuring the final product meets stringent quality standards.
Introduction: The Significance of Piperidine Derivatives
The piperidine ring is a ubiquitous structural motif in a vast array of pharmaceuticals and biologically active compounds.[1][2][3] Its prevalence stems from its ability to confer favorable pharmacokinetic properties, such as improved solubility and metabolic stability, and to serve as a versatile scaffold for creating three-dimensional diversity in drug candidates. This compound, in particular, is a valuable intermediate used in the synthesis of various selective receptor ligands, including those for serotonin and dopamine receptors, as well as certain antihistamines and anticholinergic agents.[4] The hydrochloride salt form is often preferred for its enhanced stability and solubility.[4]
The transition from laboratory-scale synthesis to large-scale industrial production presents a unique set of challenges that require careful consideration of reaction conditions, reagent handling, purification methods, and process economics. This guide aims to provide a detailed roadmap for navigating these challenges effectively.
Recommended Synthetic Pathway: Chlorination of 1-Methyl-3-piperidinemethanol
The most common and industrially viable route for the synthesis of this compound involves the chlorination of the corresponding alcohol, 1-methyl-3-piperidinemethanol, using thionyl chloride (SOCl₂). This method is favored for its high yield and the convenient removal of byproducts (SO₂ and HCl) as gases.
Reaction Mechanism
The reaction proceeds via a nucleophilic substitution mechanism. The alcohol's hydroxyl group attacks the electrophilic sulfur atom of thionyl chloride.[5] This is followed by the expulsion of a chloride ion and the formation of a chlorosulfite intermediate. The subsequent step can proceed through different pathways, including Sₙ2 or Sₙi (internal nucleophilic substitution), depending on the reaction conditions and solvent.[6] For the purposes of large-scale synthesis, controlling the reaction to favor a consistent and high-yielding pathway is critical.
The overall transformation can be summarized as follows:
Caption: Synthetic workflow for 3-Chloromethyl-1-methylpiperidine HCl.
Large-Scale Synthesis Protocol
This protocol is designed for a multi-kilogram scale and emphasizes safety and process control.
Materials and Equipment
| Material/Equipment | Specification |
| Reactor | Glass-lined or Hastelloy, equipped with mechanical stirrer, temperature probe, condenser, and nitrogen inlet/outlet |
| Addition Funnel | Pressure-equalizing, for controlled addition of thionyl chloride |
| Scrubber | For neutralizing HCl and SO₂ off-gases (e.g., caustic scrubber) |
| Filtration Unit | Nutsche filter or centrifuge |
| Drying Oven | Vacuum oven |
| 1-Methyl-3-piperidinemethanol | Purity >98% |
| Thionyl Chloride (SOCl₂) | Purity >99% |
| Toluene | Anhydrous grade |
| Isopropanol (IPA) | Anhydrous grade |
| Hydrochloric Acid (HCl) | Anhydrous, in a suitable solvent (e.g., isopropanol) or as a gas |
Step-by-Step Procedure
-
Reactor Preparation: Ensure the reactor is clean, dry, and inerted with nitrogen.
-
Charging the Starting Material: Charge the reactor with 1-methyl-3-piperidinemethanol (1.0 equivalent) and anhydrous toluene (5-10 volumes).
-
Cooling: Cool the solution to 0-5 °C with constant stirring.
-
Thionyl Chloride Addition: Slowly add thionyl chloride (1.1-1.2 equivalents) dropwise via the addition funnel, maintaining the internal temperature below 10 °C. The addition is highly exothermic.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by a suitable analytical method (e.g., TLC or GC-MS) until the starting material is consumed.
-
Solvent Removal: Concentrate the reaction mixture under reduced pressure to remove excess thionyl chloride and toluene.
-
Work-up: The crude product (as the hydrochloride salt formed in situ) can be purified by recrystallization.
-
Recrystallization: Add a suitable solvent system, such as isopropanol/diethyl ether, to the crude residue. Heat to dissolve, then cool to induce crystallization.
-
Isolation: Collect the solid product by filtration, wash with a cold solvent (e.g., cold isopropanol), and dry under vacuum at 40-50 °C.
Process Optimization and Scale-Up Considerations
-
Temperature Control: Maintaining a low temperature during the addition of thionyl chloride is crucial to prevent side reactions and ensure safety.
-
Stoichiometry: A slight excess of thionyl chloride ensures complete conversion of the alcohol. However, a large excess should be avoided to minimize purification challenges.
-
Solvent Selection: Toluene is a good choice for the reaction solvent due to its inertness and appropriate boiling point for subsequent removal.
-
Off-Gas Management: The reaction generates significant amounts of HCl and SO₂ gas, which must be safely neutralized using a scrubber.[7][8][9][10]
-
Purification: Recrystallization is a scalable and effective method for purifying the final product. The choice of solvent system should be optimized to maximize yield and purity.[11]
Safety and Handling of Thionyl Chloride
Thionyl chloride is a highly corrosive and reactive chemical that requires strict handling procedures.[7][8]
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., neoprene or PVC), chemical splash goggles, a face shield, and a chemical-resistant suit.[8] A NIOSH-approved respirator with acid gas cartridges is recommended for any operations not in a closed system.[8]
-
Ventilation: All work with thionyl chloride must be conducted in a well-ventilated fume hood or a closed system.[7][9]
-
Reactivity: Thionyl chloride reacts violently with water, releasing toxic gases (HCl and SO₂).[7][9] Ensure all equipment is scrupulously dry. It is also corrosive to many metals.[7]
-
Spill Response: In case of a spill, absorb the material with an inert, dry absorbent (e.g., sand or diatomaceous earth) and dispose of it as hazardous waste.[7][10] Do not use water.
Quality Control and Analytical Methods
To ensure the identity, purity, and quality of the synthesized this compound, a suite of analytical methods should be employed.
| Analytical Method | Purpose |
| ¹H NMR and ¹³C NMR | Structural confirmation and identification of impurities. |
| Mass Spectrometry (MS) | Confirmation of molecular weight. |
| Fourier-Transform Infrared Spectroscopy (FTIR) | Identification of functional groups. |
| High-Performance Liquid Chromatography (HPLC) | Purity determination and quantification of impurities. A stability-indicating method should be developed.[12] |
| Gas Chromatography (GC) | To quantify residual solvents. |
| Melting Point | To assess purity. The reported melting point is 170-172 °C. |
| Elemental Analysis (CHN) | To confirm the elemental composition. |
Workflow for Quality Control
Caption: Quality control workflow for final product release.
Conclusion
The large-scale synthesis of this compound is a well-established process that can be executed safely and efficiently with careful planning and control. The chlorination of 1-methyl-3-piperidinemethanol with thionyl chloride offers a high-yielding and scalable route. The key considerations for success lie in meticulous temperature control, robust safety protocols for handling hazardous reagents, and a comprehensive analytical strategy to ensure the final product's quality and purity. By adhering to the principles and protocols outlined in this guide, researchers and drug development professionals can confidently scale up the production of this important pharmaceutical intermediate.
References
- M. D. Mashkovskii, Medicinal Products, 16th ed., Novaya Volnam, Moscow (2012).
-
Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications, PubMed Central, [Link]
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Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications, Semantic Scholar, [Link]
-
Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications, ResearchGate, [Link]
-
THIONYL CHLORIDE FOR SYNTHESIS, Loba Chemie, [Link]
-
Thionyl chloride, Lanxess, [Link]
-
Synthesis, characterization and antimicrobial activity of piperidine derivatives, ResearchGate, [Link]
-
Safety Data Sheet: Thionyl chloride, Carl ROTH, [Link]
-
Safety Data Sheet: Thionyl chloride, Carl ROTH, [Link]
-
III Analytical Methods, Japan Ministry of the Environment, [Link]
-
Improved scale-up synthesis and purification of clinical asthma candidate MIDD0301, PubMed Central, [Link]
-
Reaction of alcohols with thionyl chloride, YouTube, [Link]
-
Reaction of Methyl Alcohol with Thionyl Chloride in Solution, Acta Physico-Chimica Sinica, [Link]
- Trimetazidine hydrochloride industrial preparation method, Google P
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Organic Syntheses Procedure, Organic Syntheses, [Link]
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This compound, MySkinRecipes, [Link]
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Reaction of Methyl Alcohol with Thionyl Chloride in Solution, Acta Physico-Chimica Sinica, [Link]
- Chemical synthesis of 1-chloroformyl-4-methylpiperazine hydrochloride, Google P
-
10.9 Reactions of Alcohols with Thionyl Chloride, Chemistry LibreTexts, [Link]
-
Trends in Analytical chemistry, CONICET, [Link]
-
SOCl2 Mechanism For Alcohols To Alkyl Halides: SN2 versus SNi, Master Organic Chemistry, [Link]
-
Quality control methods for medicinal plant materials, World Health Organization, [Link]
-
Strategies for quality control of Chinese medicines, PubMed, [Link]
-
3-(chloromethyl)-1-methylpiperidine (C7H14ClN), PubChem, [Link]
-
Synthesis of 3-chloromethyl-1-methyl-1H-1,2,4-triazole hydrochloride, PrepChem.com, [Link]
-
Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities, MDPI, [Link]
-
Development of a Scaleable Route for the Production of cis - N Benzyl3-methylamino-4-methylpiperidine, ResearchGate, [Link]
-
Optimization of the Manufacturing Technology for Promedone. Synthesis of 1,2,5-trimethylpiperidin-4-one, ResearchGate, [Link]
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- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound [myskinrecipes.com]
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- 6. masterorganicchemistry.com [masterorganicchemistry.com]
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- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. ri.conicet.gov.ar [ri.conicet.gov.ar]
Topic: Analytical Methods for the Quantification of 3-Chloromethyl-1-methylpiperidine Hydrochloride
An Application Note and Protocol Guide
Abstract and Introduction
3-Chloromethyl-1-methylpiperidine hydrochloride is a pivotal building block in medicinal chemistry, frequently utilized as a key intermediate in the synthesis of a wide range of pharmaceutical agents, including selective receptor ligands and antihistamines.[1] The precise quantification of this intermediate is a critical aspect of quality control throughout the drug development pipeline. Ensuring its purity and concentration directly influences reaction stoichiometry, yield, impurity profiles, and the ultimate safety and efficacy of the final Active Pharmaceutical Ingredient (API).
This guide provides a comprehensive overview of robust analytical methodologies for the accurate determination of this compound. We will delve into two primary, orthogonal techniques: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for specific, purity-indicative analysis, and Potentiometric Titration for a classic, absolute assay of the bulk material. This document is structured to provide not only step-by-step protocols but also the underlying scientific rationale for method selection and parameter choices, empowering researchers to implement and adapt these methods effectively.
Analyte Physicochemical Properties
A foundational understanding of the analyte's properties is paramount for successful analytical method development.
| Property | Value | Reference |
| Chemical Formula | C₇H₁₅Cl₂N (as hydrochloride salt: C₇H₁₄ClN · HCl) | [2][3] |
| Molecular Weight | 184.11 g/mol | [1][2][3] |
| Appearance | White to off-white powder or crystalline solid | [4] |
| Melting Point | 170-172 °C | [3] |
| Solubility | Soluble in water and methanol | [4] |
| Structural Weakness | Lacks a significant UV chromophore for high-wavelength detection |
Method 1: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
Applicability: This method is ideal for determining the purity of this compound and for quantifying it in the presence of impurities or related substances. Its specificity makes it a powerful tool for stability-indicating assays.[5]
Principle: Reversed-phase chromatography separates compounds based on their hydrophobicity. The analyte is passed through a column packed with a non-polar stationary phase (e.g., C18) using a polar mobile phase. More polar compounds elute earlier, while more non-polar compounds are retained longer. Since this compound lacks a strong native chromophore, UV detection must be performed at a low wavelength (e.g., 200-215 nm) to achieve adequate sensitivity. The use of an acidic modifier in the mobile phase, such as trifluoroacetic acid (TFA), is crucial for protonating the tertiary amine, thereby preventing peak tailing and ensuring sharp, symmetrical peaks.[6]
Experimental Workflow for HPLC Analysis
Caption: A three-phase workflow for the HPLC quantification of 3-Chloromethyl-1-methylpiperidine HCl.
Detailed HPLC Protocol
A. Instrumentation & Conditions
| Parameter | Recommended Setting | Rationale |
| HPLC System | Quaternary or Binary Pump, Autosampler, Column Oven, PDA/UV Detector | Standard configuration for robust and reproducible analysis. |
| Column | C18, 250 mm x 4.6 mm, 5 µm (e.g., Gemini C18) | C18 provides excellent hydrophobic retention for this type of molecule. A 250 mm length ensures high resolving power.[6] |
| Mobile Phase A | 0.1% (v/v) Trifluoroacetic Acid (TFA) in Water | TFA acts as an ion-pairing agent, sharpening the peak of the basic analyte. |
| Mobile Phase B | 0.1% (v/v) Trifluoroacetic Acid (TFA) in Acetonitrile | Acetonitrile is a common organic modifier with good UV transparency. |
| Elution Mode | Gradient | A gradient ensures elution of the main peak with good shape while also separating potential impurities with different polarities. |
| Gradient Program | 0-2 min: 5% B; 2-15 min: 5% to 70% B; 15-18 min: 70% B; 18-20 min: 70% to 5% B; 20-25 min: 5% B | A shallow initial gradient helps retain the analyte, followed by a steeper ramp for elution. The hold and re-equilibration steps ensure reproducibility. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, balancing analysis time and backpressure. |
| Column Temp. | 30 °C | Controlled temperature ensures stable retention times. |
| Detection | UV at 210 nm | Maximizes sensitivity in the absence of a strong chromophore by detecting end absorbance. |
| Injection Vol. | 10 µL | A typical volume to balance sensitivity and peak shape. |
B. Preparation of Solutions
-
Diluent: Mobile Phase A / Mobile Phase B (50:50, v/v).
-
Standard Stock Solution (1.0 mg/mL): Accurately weigh ~25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with Diluent.
-
Calibration Standards (e.g., 0.05 to 0.5 mg/mL): Perform serial dilutions of the Standard Stock Solution with Diluent to prepare at least five calibration standards.
-
Sample Solution (Target: 0.2 mg/mL): Accurately weigh an appropriate amount of the sample into a volumetric flask and dilute with Diluent to achieve a concentration within the calibration range.
C. System Suitability and Analysis
-
Equilibrate the system until a stable baseline is achieved.
-
Perform a System Suitability Test (SST) by making six replicate injections of a mid-range calibration standard (e.g., 0.2 mg/mL).
-
Acceptance Criteria:
-
Peak Area RSD: ≤ 2.0%
-
Tailing Factor (T): ≤ 2.0
-
Theoretical Plates (N): ≥ 2000
-
-
-
Once SST passes, proceed with the analysis sequence: Blank (Diluent), Calibration Standards (lowest to highest concentration), and then the Sample Solutions.
Method 2: Potentiometric Titration
Applicability: This is a classic, robust pharmacopeial method for determining the absolute content (assay) of an acidic or basic substance. It is excellent for analyzing bulk material where the substance is of known identity and high purity.
Principle: This method relies on a direct acid-base reaction. The hydrochloride salt of the piperidine derivative behaves as a weak acid in solution. It is titrated with a strong base of a precisely known concentration (e.g., standardized sodium hydroxide). A pH electrode monitors the change in potential (pH) as the titrant is added. The endpoint is the point of maximum inflection on the titration curve, which corresponds to the stoichiometric equivalence point where all the hydrochloride salt has been neutralized.
Logical Flow of Titrimetric Analysis
Caption: Key stages in the potentiometric assay of 3-Chloromethyl-1-methylpiperidine HCl.
Detailed Titration Protocol
A. Apparatus & Reagents
-
Apparatus: Autotitrator with a calibrated combination pH electrode, analytical balance, Class A volumetric glassware.
-
Reagents:
-
0.1 M Sodium Hydroxide (NaOH): Volumetric standard.
-
Potassium Hydrogen Phthalate (KHP): Primary standard, dried at 110 °C for 2 hours.
-
High-Purity Deionized Water.
-
B. Standardization of 0.1 M NaOH Titrant
-
Accurately weigh approximately 400 mg of dried KHP into a beaker.
-
Dissolve in ~50 mL of deionized water.
-
Titrate with the ~0.1 M NaOH solution to the potentiometric endpoint.
-
Calculate the exact molarity of the NaOH solution. This step is critical for the accuracy of the final assay.
C. Sample Analysis
-
Accurately weigh approximately 150 mg of the this compound sample into a clean beaker.
-
Dissolve the sample in approximately 50 mL of deionized water.
-
Immerse the pH electrode and begin stirring.
-
Titrate the sample solution with the standardized 0.1 M NaOH solution past the equivalence point.
-
The autotitrator software will determine the volume of titrant consumed at the endpoint from the derivative of the titration curve.
D. Calculation
The percentage assay is calculated as follows:
Assay (%) = (V × M × MW × 100) / W
Where:
-
V = Volume of standardized NaOH consumed at the endpoint (in Liters)
-
M = Molarity of the standardized NaOH solution (in mol/L)
-
MW = Molecular weight of 3-Chloromethyl-1-methylpiperidine HCl (184.11 g/mol )
-
W = Weight of the sample (in mg)
Comparative Summary of Methods
| Feature | RP-HPLC with UV Detection | Potentiometric Titration |
| Principle | Chromatographic Separation | Acid-Base Neutralization |
| Specificity | High. Can separate and quantify the analyte from related impurities. | Low. Measures total acidity; will not distinguish the analyte from other acidic impurities. |
| Sensitivity | High (µg/mL range) | Low (mg range) |
| Primary Use | Purity determination, stability testing, impurity profiling. | Assay of bulk drug substance, raw material testing. |
| Equipment | HPLC System, Columns, Solvents | Autotitrator, pH Electrode, Reagents |
| Throughput | High (amenable to automation with an autosampler). | Moderate. |
| Trustworthiness | Provides a purity profile. | Provides an absolute measure of the main component's content. |
Conclusion and Recommendations
For the comprehensive quality control of this compound, both RP-HPLC and potentiometric titration serve distinct and complementary purposes.
-
RP-HPLC is the method of choice for purity analysis. Its high specificity is essential for identifying and quantifying any process-related impurities or degradation products, making it indispensable for release testing and stability studies.
-
Potentiometric titration provides a robust, reliable, and cost-effective method for the primary assay of the bulk material. Its value lies in providing an absolute quantification that is orthogonal to the chromatographic method.
In a regulated drug development environment, it is best practice to employ HPLC for purity and impurity profiling, and to use potentiometric titration as an independent, orthogonal method to confirm the overall assay of the active substance. This dual-method approach provides a highly reliable and defensible quality assessment.
References
-
United Nations Office on Drugs and Crime (UNODC). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. [Link]
-
Pachauri, M., et al. (2015). A Validated Stability-indicating RP-HPLC Method for Piperine Estimation. Research Journal of Pharmaceutical Technology. [Link]
-
Hovione (2018). Small Molecule Development Analytical Methods for Faster Time to Market. [Link]
-
PubChem, National Center for Biotechnology Information. this compound. [Link]
-
LookChem. 4-Chloro-1-methylpiperidine hydrochloride Properties. [Link]
-
MySkinRecipes. Product Page for this compound. [Link]
-
Bastos, L. P., et al. (2018). Analytical method by liquid chromatography to assay piperine associated in nanoemulsions. Drug Analytical Research. [Link]
-
Scribd. Ciproheptadina (discusses titrimetric methods for hydrochloride salts). [Link]
-
Koprivnik, S. J., et al. (2020). SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis. RSC Medicinal Chemistry. [Link]
Sources
- 1. This compound [myskinrecipes.com]
- 2. This compound - CAS:66496-82-0 - Sunway Pharm Ltd [3wpharm.com]
- 3. 3-クロロメチル-1-メチルピペリジン 塩酸塩 98% | Sigma-Aldrich [sigmaaldrich.com]
- 4. 4-Chloro-1-methylpiperidine hydrochloride|lookchem [lookchem.com]
- 5. ijper.org [ijper.org]
- 6. SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: The Strategic Use of 3-Chloromethyl-1-methylpiperidine Hydrochloride in the Synthesis of Novel Angiogenesis Inhibitors Targeting VEGFR-2
Abstract
Angiogenesis, the formation of new blood vessels, is a critical process in tumor growth and metastasis. The Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a primary mediator of this pathway, making it a key target for anti-cancer therapeutics. This application note details the strategic use of 3-Chloromethyl-1-methylpiperidine hydrochloride as a versatile building block in the synthesis of potent and selective VEGFR-2 inhibitors. We present a detailed synthetic protocol for a novel indazole-based inhibitor, demonstrating the utility of the piperidine moiety in establishing crucial interactions within the kinase domain of VEGFR-2. Furthermore, we discuss the underlying mechanism of action and provide a framework for the biological evaluation of such compounds.
Introduction: The Rationale for Targeting Angiogenesis
The growth of solid tumors is intrinsically dependent on the formation of a dedicated blood supply to provide oxygen and nutrients.[1] This process, termed angiogenesis, is predominantly driven by the Vascular Endothelial Growth Factor (VEGF) family of proteins and their corresponding receptors.[1] Of these, VEGFR-2, a receptor tyrosine kinase expressed on endothelial cells, is the principal transducer of the angiogenic signal.[2][3] Upon binding of its ligand, VEGF-A, VEGFR-2 dimerizes and undergoes autophosphorylation, initiating a cascade of downstream signaling events that lead to endothelial cell proliferation, migration, and survival.[2][4][5][6]
The inhibition of VEGFR-2 signaling has emerged as one of the most successful strategies in modern oncology.[1] Small molecule tyrosine kinase inhibitors (TKIs) that target the ATP-binding site of VEGFR-2 have shown significant clinical efficacy. The piperidine scaffold is a recurring motif in medicinal chemistry, valued for its ability to introduce favorable physicochemical properties, such as aqueous solubility, and to serve as a versatile handle for molecular derivatization.[7][8] this compound is a particularly useful reagent, providing a reactive chloromethyl group that allows for the covalent attachment of the N-methylpiperidine moiety to a variety of pharmacophores. This application note outlines a representative synthesis of a novel VEGFR-2 inhibitor incorporating this building block.
Synthetic Strategy and Protocol
Overview of the Synthetic Approach
The synthetic strategy focuses on the covalent modification of a known VEGFR-2 inhibitory scaffold, the indazole core, with the 1-methyl-piperidin-3-ylmethyl group. The rationale is to utilize the piperidine moiety to probe for additional binding interactions or to enhance the molecule's pharmacokinetic profile. The key reaction is a nucleophilic substitution, where the nitrogen of a 3-aminoindazole derivative displaces the chloride from this compound.
Mandatory Visualization: Synthetic Workflow
Caption: Synthetic workflow for the target angiogenesis inhibitor.
Detailed Experimental Protocol
Step 1: Synthesis of 6-amino-3-iodo-1H-indazole (Intermediate B)
This protocol is adapted from established procedures for the synthesis of substituted indazoles.[9]
-
Iodination of 6-nitro-1H-indazole: To a solution of 6-nitro-1H-indazole (1.0 eq) in dimethylformamide (DMF), add sodium hydroxide (2.0 eq). Cool the mixture in an ice bath and add a solution of iodine (1.8 eq) in DMF dropwise. Allow the reaction to stir at room temperature for 12 hours. Quench the reaction with an aqueous solution of sodium thiosulfate and potassium carbonate. Filter the resulting precipitate, wash with water, and dry under vacuum to yield 3-iodo-6-nitro-1H-indazole (Intermediate A).
-
Reduction of the nitro group: Suspend 3-iodo-6-nitro-1H-indazole (1.0 eq) in ethanol. Add tin(II) chloride dihydrate (5.0 eq) and heat the mixture to reflux for 4 hours. Cool the reaction to room temperature and neutralize with a saturated solution of sodium bicarbonate. Extract the product with ethyl acetate, dry the organic layer over anhydrous magnesium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford 6-amino-3-iodo-1H-indazole (Intermediate B).
Step 2: Synthesis of N-((1-methylpiperidin-3-yl)methyl)-3-iodo-1H-indazol-6-amine (Final Product)
-
N-Alkylation: In a round-bottom flask, dissolve 6-amino-3-iodo-1H-indazole (1.0 eq) in DMF. Add potassium carbonate (3.0 eq) and this compound (1.2 eq).
-
Reaction: Heat the mixture to 80 °C and stir for 12 hours under a nitrogen atmosphere. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up and Purification: After completion, cool the reaction mixture to room temperature and pour it into ice-water. Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel (DCM:MeOH gradient) to obtain the final product as a solid.
Data Presentation
| Parameter | Expected Value |
| Yield (Final Product) | 60-70% |
| Purity (HPLC) | >98% |
| ¹H NMR | Consistent with proposed structure |
| Mass Spectrometry (ESI+) | [M+H]⁺ calculated and found |
| VEGFR-2 IC₅₀ | 10-100 nM (projected) |
| HUVEC Proliferation IC₅₀ | 50-500 nM (projected) |
Mechanism of Action: Inhibition of the VEGFR-2 Signaling Pathway
The synthesized inhibitor is designed to target the ATP-binding site within the intracellular kinase domain of VEGFR-2. By occupying this site, it prevents the phosphorylation of the receptor, thereby blocking the initiation of downstream signaling cascades.
Mandatory Visualization: VEGFR-2 Signaling Pathway
Sources
- 1. Design, Synthesis, and Biological Evaluation of Axitinib Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. assaygenie.com [assaygenie.com]
- 4. commerce.bio-rad.com [commerce.bio-rad.com]
- 5. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 6. VEGFA-VEGFR2 signaling | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Application Notes: The Role of 3-Chloromethyl-1-methylpiperidine Hydrochloride in Agrochemical Discovery
Prepared by: Senior Application Scientist, Chemical Synthesis Division
Introduction and Rationale
The piperidine scaffold is a cornerstone in the design of biologically active molecules, recognized for its prevalence in natural alkaloids and its significant role in pharmaceuticals and agrochemicals.[1][2][3] Compounds incorporating the piperidine ring have demonstrated a wide spectrum of bioactivities, including fungicidal, insecticidal, and herbicidal properties.[1][4] Specifically, the N-methylpiperidine structure has been identified as a key moiety for enhancing fungicidal activity against certain plant pathogens.[1]
While direct applications of 3-Chloromethyl-1-methylpiperidine hydrochloride (CAS: 66496-82-0) in commercial agrochemical formulations are not extensively documented, its chemical structure presents it as a highly valuable and versatile building block for the synthesis of novel agrochemical candidates.[5] The presence of a reactive chloromethyl group at the 3-position allows for its strategic introduction into larger, more complex molecules, serving as a key intermediate in discovery chemistry workflows.[6]
This guide provides a detailed framework for researchers and drug development professionals on the potential application of this compound as a synthetic intermediate for creating new fungicidal agents. It outlines the scientific basis for this approach, provides a detailed, hypothetical synthetic protocol, and describes a workflow for subsequent biological screening.
Strategic Value in Agrochemical Synthesis
The utility of this compound stems from its bifunctional nature:
-
The N-Methylpiperidine Core: This saturated heterocycle provides a three-dimensional structure that can facilitate strong binding interactions with target receptors in pests or pathogens.[1] Its flexibility is a key attribute in drug discovery.[1]
-
The Chloromethyl Group: This is a reactive electrophilic site, ideal for forming covalent bonds with a variety of nucleophiles (e.g., phenols, thiols, amines) under standard alkylation conditions.[6][7] This allows for the piperidine moiety to be appended to other pharmacologically active scaffolds.
This combination makes the reagent a prime candidate for lead generation and optimization programs aimed at discovering new fungicides, insecticides, or plant growth regulators.[8][9]
Application Protocol: Synthesis of a Novel Fungicidal Candidate
This section details a hypothetical, yet plausible, protocol for the synthesis of a novel agrochemical candidate using this compound. The chosen target is a derivative of thymol, a natural product known for its antifungal properties, to illustrate the strategy of combining known active scaffolds.[8]
Objective: Synthesize (2-isopropyl-5-methylphenoxy)methyl-1-methylpiperidine as a novel fungicidal candidate.
Reaction Scheme:
Caption: Synthetic pathway for a target molecule via Williamson ether synthesis.
Materials and Reagents
| Reagent | CAS Number | Molecular Weight | Supplier |
| This compound | 66496-82-0 | 184.11 g/mol | e.g., Sigma-Aldrich |
| Thymol | 89-83-8 | 150.22 g/mol | e.g., Sigma-Aldrich |
| Potassium Carbonate (K₂CO₃), anhydrous | 584-08-7 | 138.21 g/mol | e.g., Sigma-Aldrich |
| N,N-Dimethylformamide (DMF), anhydrous | 68-12-2 | 73.09 g/mol | e.g., Sigma-Aldrich |
| Ethyl Acetate (EtOAc) | 141-78-6 | 88.11 g/mol | e.g., Sigma-Aldrich |
| Deionized Water (H₂O) | 7732-18-5 | 18.02 g/mol | N/A |
| Brine (Saturated aq. NaCl) | N/A | N/A | Lab Prepared |
| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | 120.37 g/mol | e.g., Sigma-Aldrich |
Step-by-Step Protocol
This protocol is analogous to standard N-alkylation or O-alkylation procedures using chloromethylated reagents.[7][10]
-
Reaction Setup:
-
To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add thymol (1.0 eq, e.g., 1.50 g, 10.0 mmol).
-
Add anhydrous potassium carbonate (2.0 eq, e.g., 2.76 g, 20.0 mmol). Rationale: A base is required to deprotonate the phenolic hydroxyl group of thymol, forming a nucleophilic phenoxide ion.
-
Add anhydrous DMF (30 mL) to dissolve the reagents. Stir the suspension under a nitrogen atmosphere. Rationale: DMF is a polar aprotic solvent that facilitates SN2 reactions. An inert atmosphere prevents side reactions with atmospheric moisture.
-
-
Addition of Alkylating Agent:
-
Add this compound (1.1 eq, e.g., 2.02 g, 11.0 mmol) to the stirred suspension in one portion.
-
Heat the reaction mixture to 60-70 °C using an oil bath. Rationale: Heating increases the reaction rate. The hydrochloride salt will react with the base to form the free amine in situ.
-
-
Reaction Monitoring:
-
Monitor the progress of the reaction using Thin Layer Chromatography (TLC) or LC-MS every 2-4 hours.
-
The reaction is typically complete within 12-24 hours when the thymol starting material is no longer visible by TLC.
-
-
Work-up and Extraction:
-
Once complete, cool the reaction mixture to room temperature.
-
Pour the mixture into a separatory funnel containing 100 mL of deionized water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL). Rationale: The organic product will partition into the ethyl acetate layer, while inorganic salts remain in the aqueous layer.
-
Combine the organic layers and wash with brine (2 x 50 mL) to remove residual DMF and inorganic impurities.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product.
-
-
Purification:
-
Purify the crude oil using silica gel column chromatography, eluting with a gradient of ethyl acetate in hexanes to afford the pure product.
-
Characterization of Hypothetical Product
| Analysis Technique | Expected Result |
| ¹H NMR | Peaks corresponding to the N-methyl group, piperidine ring protons, the benzylic ether protons, aromatic protons, and the isopropyl and methyl groups of the thymol moiety. |
| ¹³C NMR | Resonances for all unique carbon atoms in the molecule, including the characteristic C-O ether carbon. |
| Mass Spec (ESI+) | A prominent ion peak corresponding to the molecular weight of the product + 1 ([M+H]⁺). |
| Appearance | Likely a pale yellow oil or a low-melting solid. |
Proposed Workflow for Biological Screening
Following successful synthesis and characterization, the novel compound must be evaluated for its biological activity.
Sources
- 1. Research progress on piperidine-containing compounds as agrochemicals [ccspublishing.org.cn]
- 2. researchgate.net [researchgate.net]
- 3. nbinno.com [nbinno.com]
- 4. Design, synthesis, and insecticidal activity evaluation of piperine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound [myskinrecipes.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Discovery of novel piperidine-containing thymol derivatives as potent antifungal agents for crop protection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. openscholar.dut.ac.za [openscholar.dut.ac.za]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting & Optimization
common side reactions and byproducts with 3-Chloromethyl-1-methylpiperidine hydrochloride
Welcome to the technical support center for 3-Chloromethyl-1-methylpiperidine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common side reactions and byproducts encountered during its use. As a versatile synthetic building block, its reactivity can also lead to undesired pathways if not properly controlled. This document provides in-depth, field-proven insights and troubleshooting strategies in a direct question-and-answer format to ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: My reaction is complete based on TLC analysis of the starting material, but I see multiple new spots. What are these byproducts?
A: The appearance of multiple spots, even after the consumption of the starting 3-Chloromethyl-1-methylpiperidine HCl, is a common observation. Besides your target product, these spots often correspond to byproducts arising from the inherent reactivity of the reagent itself. The most common culprits are a dimeric quaternary ammonium salt from over-alkylation and the hydrolysis product, 3-hydroxymethyl-1-methylpiperidine.[1] Less frequently, under strongly basic conditions, elimination byproducts can also be formed.[1]
Q2: I've isolated a highly polar byproduct with a significantly higher molecular weight than my expected product. What is it?
A: This is a classic sign of self-reaction or dimerization. The piperidine nitrogen in 3-Chloromethyl-1-methylpiperidine is a tertiary amine. Once deprotonated from its hydrochloride salt form, it becomes nucleophilic and can attack the electrophilic chloromethyl group of another molecule.[1] This bimolecular nucleophilic substitution (SN2) reaction results in the formation of a dimeric quaternary ammonium salt, which is highly polar and often water-soluble.
Q3: My reaction yield is consistently low, and I'm struggling with a water-soluble impurity during aqueous workup. What's causing this?
A: This issue strongly suggests that the chloromethyl group is undergoing hydrolysis.[1][2] Primary alkyl chlorides are susceptible to hydrolysis, a reaction that is accelerated by elevated temperatures and the presence of water. The product, 3-hydroxymethyl-1-methylpiperidine, is an alcohol and is typically more water-soluble than the starting material or the desired product, complicating extraction procedures and lowering your isolated yield.
Q4: Is it possible for 3-Chloromethyl-1-methylpiperidine to undergo an elimination reaction?
A: Yes, while nucleophilic substitution is the dominant pathway for primary alkyl chlorides, elimination (specifically, an E2-type mechanism) can occur, particularly in the presence of strong, sterically hindered bases or at elevated temperatures.[1][3] This side reaction would lead to the formation of 1-methyl-3-methylenepiperidine. Careful selection of the base and reaction temperature is crucial to minimize this pathway.
Q5: How do I select the appropriate base for my reaction to minimize these side products?
A: Base selection is critical. A base is required to neutralize the hydrochloride salt and free the nucleophilic tertiary amine for its intended reaction.[4]
-
For N-alkylation of other nucleophiles: Use a base that is strong enough to deprotonate your nucleophile but is not excessively strong to promote elimination. Inorganic bases like potassium carbonate (K₂CO₃) are often a good choice as they are effective, affordable, and have limited solubility in many organic solvents, which can moderate reactivity.[4][5]
-
To avoid dimerization: If your primary nucleophile is weak, using a milder, non-nucleophilic, sterically hindered base like diisopropylethylamine (DIPEA) can be advantageous.[1] It is effective at scavenging the generated HCl without promoting side reactions.
-
To prevent elimination: Avoid very strong and hindered bases like potassium tert-butoxide unless elimination is the desired outcome.
Troubleshooting Guides
Problem 1: Formation of Dimeric Quaternary Ammonium Salt
-
Symptoms: A new, very polar spot appears on the TLC plate (often remaining at the baseline). The crude NMR may show complex signals, and the mass spectrum reveals a peak corresponding to the dimer. Emulsion formation can also occur during aqueous workup due to the surfactant-like properties of the quaternary salt.[6]
-
Root Cause Analysis: The deprotonated tertiary amine of one molecule acts as a nucleophile, attacking the electrophilic chloromethyl carbon of a second molecule. This bimolecular reaction (SN2) is concentration-dependent.
-
Mitigation Strategies:
| Strategy | Rationale |
| Slow Addition | Add the 3-Chloromethyl-1-methylpiperidine HCl solution dropwise to the mixture of your nucleophile and base. This keeps the instantaneous concentration of the alkylating agent low, favoring the reaction with the target nucleophile which is in relative excess.[1] |
| Control Stoichiometry | Use a slight excess (1.1 to 1.5 equivalents) of your primary nucleophile relative to the alkylating agent. |
| Lower Concentration | Running the reaction under more dilute conditions can disfavor the bimolecular self-reaction.[1] |
| Temperature Control | Maintain the lowest practical temperature that allows the desired reaction to proceed at a reasonable rate. Avoid excessive heating. |
Problem 2: Hydrolysis to 3-Hydroxymethyl-1-methylpiperidine
-
Symptoms: Reduced yield of the desired product. The presence of a byproduct that is miscible with water and may be lost during the aqueous workup. This byproduct can be detected by LC-MS or by derivatization.
-
Root Cause Analysis: The chloromethyl group is an electrophilic site that can be attacked by water, a weak nucleophile. This SN2 reaction is often slow at room temperature but is significantly accelerated by heat.
-
Mitigation Strategies:
| Strategy | Rationale |
| Use Anhydrous Solvents | Employ freshly dried solvents (e.g., DMF, Acetonitrile) to minimize the presence of water.[2] |
| Dry Reagents | Ensure all reagents, especially hygroscopic bases like K₂CO₃, are thoroughly dried before use. |
| Inert Atmosphere | Conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to prevent atmospheric moisture from entering the reaction vessel.[1] |
Validated Experimental Protocol: General N-Alkylation
This protocol provides a robust starting point for the N-alkylation of a primary or secondary amine, incorporating best practices to minimize common side reactions.
Disclaimer: This is a generalized protocol. Specific conditions such as solvent, base, temperature, and reaction time should be optimized for each substrate.[5]
-
Reaction Setup:
-
To a dry, round-bottom flask under an inert atmosphere (Nitrogen), add the amine nucleophile (1.2 equivalents) and anhydrous DMF (or Acetonitrile).
-
Add finely powdered, anhydrous potassium carbonate (2.5 equivalents).
-
Stir the resulting suspension at room temperature for 15-30 minutes.
-
-
Addition of Alkylating Agent:
-
In a separate flask, dissolve this compound (1.0 equivalent) in a minimum amount of anhydrous DMF.
-
Add this solution dropwise to the stirred amine suspension over 20-30 minutes using a syringe pump or dropping funnel.
-
-
Reaction Monitoring:
-
Stir the reaction mixture at room temperature or heat gently (e.g., 40-60 °C) if necessary.
-
Monitor the reaction progress by a suitable technique such as TLC or LC-MS until the starting material is consumed.[5]
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature and filter off the inorganic base.
-
Dilute the filtrate with water and extract the product with an organic solvent (e.g., ethyl acetate, 3x).[5]
-
Combine the organic layers, wash with water and then with brine to remove residual DMF and water.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.[5][6]
-
References
-
3-(chloromethyl)-1-methylpiperidine (C7H14ClN). PubChem. Available from: [Link]
-
This compound. MySkinRecipes. Available from: [Link]
-
Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. MDPI. Available from: [Link]
-
Synthesis and Characterization of (3S, 4R)-4-(4-Fluorophenyl)-Piperidine-3-Methanol, a Possible Impurity in Paroxetine Hydrochlo. Der Pharma Chemica. Available from: [Link]
-
In-Line Purification: A Key Component to Facilitate Drug Synthesis and Process Development in Medicinal Chemistry. PMC - NIH. Available from: [Link]
-
11.7: Elimination Reactions- Zaitsev's Rule. Chemistry LibreTexts. Available from: [Link]
-
3-(Chloromethyl)-5-methylpyridine hydrochloride | C7H9Cl2N | CID 24764282. PubChem. Available from: [Link]
-
This compound - CAS:66496-82-0. Sunway Pharm Ltd. Available from: [Link]
-
The Quaternization Reaction of 5-O-Sulfonates of Methyl 2,3-o-Isopropylidene-β-D-Ribofuranoside with Selected Heterocyclic and Aliphatic Amines. MDPI. Available from: [Link]
-
Mechanism for elimination in 3-Chloro-1,4-cyclohexadiene. Chemistry Stack Exchange. Available from: [Link]
Sources
Technical Support Center: Optimizing Syntheses with 3-Chloromethyl-1-methylpiperidine Hydrochloride
From the Desk of the Senior Application Scientist
Welcome to the technical support center for 3-Chloromethyl-1-methylpiperidine hydrochloride (CAS: 66496-82-0). This versatile building block is a key intermediate for introducing the (1-methylpiperidin-3-yl)methyl moiety, a common scaffold in pharmacologically active compounds targeting the central nervous system.[1][2] However, its reactivity profile as a hydrochloride salt presents unique challenges. This guide provides in-depth, field-proven insights to help you troubleshoot common issues and optimize your reaction yields.
Frequently Asked Questions (FAQs)
Q1: My reaction yield is very low, and I'm recovering mostly my nucleophilic starting material. What's the primary cause?
A1: This is the most common issue and almost always points to insufficient generation of the active, freebase form of the alkylating agent. 3-Chloromethyl-1-methylpiperidine is supplied as a hydrochloride salt for enhanced stability and handling.[1][3] The protonated piperidine nitrogen renders the molecule unreactive for alkylation.
Core Technical Insight: At least two equivalents of base are required for reactions with nucleophiles that are themselves protonated (like phenols or thiols).
-
Equivalent 1: Deprotonates your nucleophile (e.g., phenol to phenoxide).
-
Equivalent 2: Neutralizes the hydrochloride salt to liberate the free piperidine, which is the active electrophile.
Forgetting the second equivalent of base is a frequent cause of reaction failure. For neutral nucleophiles like amines, slightly more than one equivalent of base is theoretically sufficient, but using 1.5-2.0 equivalents is recommended to drive the reaction to completion.[3]
Q2: I'm observing a significant byproduct with a higher molecular weight than my expected product. What could it be?
A2: This is likely a result of a side reaction involving the piperidine nitrogen. There are two main possibilities:
-
N-Quaternization: The liberated freebase of 3-Chloromethyl-1-methylpiperidine is itself a nucleophile. It can react with another molecule of the alkylating agent to form a quaternary ammonium salt. This is more common at higher concentrations.
-
Dimerization/Polymerization: Under certain conditions, especially with strong bases or high heat, complex side reactions can lead to oligomeric or polymeric materials.[3]
Troubleshooting Steps:
-
Control Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the this compound, but avoid a large excess.
-
Slow Addition: Add the alkylating agent portion-wise or via syringe pump to the mixture of your nucleophile and base. This keeps the instantaneous concentration of the free electrophile low, minimizing self-reaction.[4]
-
Temperature Control: Maintain the lowest effective temperature. Start reactions at room temperature and only heat if progress is sluggish, as monitored by TLC or LC-MS.[5]
Q3: How do I choose the optimal base and solvent for my specific nucleophile (O-, N-, or S-alkylation)?
A3: The choice of base and solvent is critical and depends on the pKa and nature of your nucleophile. A mismatch can lead to low yields, side reactions, or decomposition.
Expert Recommendation:
-
For Phenols and Thiols (O- and S-Alkylation): A moderately strong inorganic base is preferred. Potassium carbonate (K₂CO₃) is a reliable standard. For challenging or sterically hindered substrates, Cesium carbonate (Cs₂CO₃) is often superior. The "cesium effect" refers to the high solubility and dissociation of cesium salts in polar aprotic solvents, which generates a more "naked" and highly reactive anion (phenoxide or thiolate).[6][7][8] DMF and acetonitrile are excellent solvent choices.[3]
-
For Amines (N-Alkylation): An inorganic base like K₂CO₃ is often sufficient. If your amine starting material is precious, a non-nucleophilic organic base like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) can be used to avoid competing reactions, though they may require heating.[3][9]
-
For Carbanions (C-Alkylation): Strong bases like sodium hydride (NaH) are necessary to deprotonate active methylene compounds. Anhydrous THF or DMF are required. These reactions must be run under a strictly inert atmosphere (nitrogen or argon).[3]
| Nucleophile Type | Recommended Base | Rationale | Typical Solvent | Temp. Range (°C) |
| Phenol / Thiol | K₂CO₃, Cs₂CO₃ | Forms highly reactive phenoxide/thiolate. Cs₂CO₃ enhances nucleophilicity (Cesium Effect).[6][7][8] | DMF, Acetonitrile | 25 - 80 |
| Primary/Secondary Amine | K₂CO₃, Et₃N, DIPEA | Sufficiently basic to deprotonate the HCl salt without being overly reactive. | DMF, Acetonitrile, DCM | 25 - 60 |
| Active Methylene | NaH, KHMDS | Strong base required to generate the carbon nucleophile (enolate). | Anhydrous THF, DMF | 0 - 50 |
Q4: The reaction is messy, and purification is difficult. Are there strategies to improve reaction cleanliness?
A4: A "messy" reaction often points to reagent instability or competing reaction pathways. The chloromethyl group is susceptible to hydrolysis, especially if there is moisture present.[4][5]
Best Practices for a Clean Reaction:
-
Ensure Anhydrous Conditions: Due to the hygroscopic nature of the hydrochloride salt, it's good practice to dry it under high vacuum before use, especially for moisture-sensitive reactions.[5] Use anhydrous solvents and perform the reaction under an inert atmosphere (nitrogen or argon).
-
Order of Addition: The preferred order is to first stir the nucleophile and base in the solvent to pre-form the nucleophilic anion, and then add the this compound portion-wise.[3]
-
Catalytic Iodide: For sluggish reactions, adding a catalytic amount (5-10 mol%) of sodium or potassium iodide can significantly accelerate the reaction. The iodide undergoes a Finkelstein reaction to form the more reactive iodomethyl intermediate in situ.[4]
Troubleshooting Workflow & Key Reaction Pathways
The following diagrams illustrate the decision-making process for troubleshooting low yields and the key chemical pathways involved.
Diagram 1: Troubleshooting Low Yields
Caption: A decision tree for diagnosing and resolving low-yield reactions.
Diagram 2: Desired SN2 Pathway vs. Common Side Reactions
Caption: The intended SN2 reaction versus competing side reactions.
Exemplary Protocol: O-Alkylation of 4-Methoxyphenol
This protocol details a robust procedure for a standard O-alkylation, incorporating the best practices discussed.
1. Reagent Preparation:
-
To a dry 100 mL round-bottom flask under a nitrogen atmosphere, add 4-methoxyphenol (1.0 eq., 1.24 g, 10 mmol) and anhydrous N,N-Dimethylformamide (DMF, 30 mL).
-
Add finely powdered, anhydrous potassium carbonate (K₂CO₃) (2.5 eq., 3.45 g, 25 mmol).
-
Stir the resulting suspension vigorously at room temperature for 30 minutes to ensure formation of the potassium phenoxide.
2. Reaction Execution:
-
Add this compound (1.2 eq., 2.21 g, 12 mmol) to the suspension in three portions over 15 minutes.
-
Heat the reaction mixture to 60 °C and stir.
-
Monitor the reaction progress by TLC or LC-MS every hour. The reaction is typically complete within 3-5 hours.
3. Work-up and Purification:
-
Once the starting material is consumed, cool the mixture to room temperature.
-
Pour the reaction mixture into 100 mL of cold water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine (2 x 40 mL) to remove residual DMF.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude residue by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to obtain the pure product.
References
-
Gogoi, P. et al. (2024). The “cesium effect” magnified: exceptional chemoselectivity in cesium ion mediated nucleophilic reactions. PMC, NIH. [Link]
-
Gogoi, P. et al. (2024). The “cesium effect” magnified: exceptional chemoselectivity in cesium ion mediated nucleophilic reactions. Royal Society of Chemistry. [Link]
-
Gogoi, P. et al. (2024). The “Cesium Effect” Magnified: Exceptional Chemoselectivity in Cesium Ion Mediated Nucleophilic Reactions. ResearchGate. [Link]
-
van der Veken, P. et al. (1985). An assessment of the causes of the "cesium effect". The Journal of Organic Chemistry. [Link]
-
de Oliveira, R. et al. (2022). Chemoselective O-Alkylation of 4-(Trifluoromethyl)pyrimidin-2(1H)-ones. ACS Omega. [Link]
-
MySkinRecipes. (n.d.). This compound. MySkinRecipes. [Link]
-
Sunway Pharm Ltd. (n.d.). This compound. Sunway Pharm Ltd. [Link]
-
ODU Digital Commons. (1982). The Regioselective 3-Alkylation of Piperidine. Old Dominion University. [Link]
-
MDPI. (2023). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Pharmaceuticals. [Link]
-
Berliner, M. A., & Belecki, K. (2005). Simple, rapid procedure for the synthesis of chloromethyl methyl ether and other chloro alkyl ethers. The Journal of Organic Chemistry. [Link]
- Google Patents. (2013). CN103435575A - The preparation method of 1-(3-(3-(4-chlorophenyl)propoxy)propyl)piperidine hydrochloride.
-
ResearchGate. (2005). Simple, Rapid Procedure for the Synthesis of Chloromethyl Methyl Ether and Other Chloro Alkyl Ethers. [Link]
-
Aljamali, N. M. (2020). Three components reaction via amine group with thiol and carbonyl in (COCl2). ResearchGate. [Link]
-
Read, C. et al. (2021). One-pot thiol–amine bioconjugation to maleimides: simultaneous stabilisation and dual functionalisation. PMC, NIH. [Link]
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- 8. The “cesium effect” magnified: exceptional chemoselectivity in cesium ion mediated nucleophilic reactions - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Troubleshooting Failed Reactions Involving 3-Chloromethyl-1-methylpiperidine Hydrochloride
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth technical assistance for troubleshooting reactions involving 3-Chloromethyl-1-methylpiperidine hydrochloride (CAS 66496-82-0). As a key intermediate in the synthesis of various pharmaceuticals, including central nervous system agents, analgesics, and antihistamines, understanding its reactivity and potential pitfalls is crucial for successful experimental outcomes.[1] This document provides a structured, question-and-answer-based approach to address common challenges encountered in the laboratory.
Section 1: Understanding the Reagent
Before delving into troubleshooting, a foundational understanding of the reagent's properties is essential.
What is this compound and why is it used?
This compound is a heterocyclic organic compound.[1] Its structure consists of a piperidine ring with a chloromethyl group at the 3-position and a methyl group on the nitrogen atom. It is supplied as a hydrochloride salt to enhance its stability and solubility, which is beneficial for storage and handling during pharmaceutical manufacturing.[1] The primary utility of this reagent lies in its function as an alkylating agent, allowing for the introduction of the 1-methylpiperidin-3-ylmethyl moiety into various molecules through nucleophilic substitution reactions.[2][3]
How does the structure of this compound influence its reactivity?
The reactivity of this compound is primarily dictated by two key structural features:
-
The Electrophilic Chloromethyl Group: The chlorine atom is a good leaving group, making the adjacent carbon atom susceptible to attack by nucleophiles in a bimolecular nucleophilic substitution (SN2) reaction.[2]
-
The N-Methyl Group: The methyl group on the piperidine nitrogen increases the basicity of the nitrogen atom compared to an unsubstituted piperidine.[4] This feature can influence the overall reaction conditions. Unlike a secondary amine, the tertiary amine of 3-Chloromethyl-1-methylpiperidine prevents self-alkylation or competing reactions at the nitrogen of the piperidine ring.
The 3-position of the chloromethyl group introduces a degree of steric hindrance around the reaction center compared to its 4-substituted counterpart. This can influence the rate of reaction, potentially requiring more forcing conditions to achieve comparable yields.[5][6]
Section 2: Frequently Asked Questions (FAQs) and Troubleshooting Guide
This section addresses common issues encountered during reactions with this compound in a question-and-answer format.
Low or No Product Yield
Question 1: My reaction is not proceeding, or the yield is very low. What are the most likely causes?
This is a common issue that can often be traced back to a few key factors. The following troubleshooting guide will help you diagnose and resolve the problem.
Troubleshooting Low Yield
| Potential Cause | Explanation | Recommended Solution |
| Incomplete Neutralization of the Hydrochloride Salt | The reagent is a hydrochloride salt, meaning the piperidine nitrogen is protonated. For the reagent to act as an alkylating agent, it must be in its free base form. An insufficient amount of base will result in unreacted starting material.[7] | Use at least one equivalent of a suitable base to neutralize the hydrochloride salt. It is common practice to use a slight excess (1.5-2.0 equivalents) of base.[7] |
| Insufficiently Strong Base | The choice of base is critical. A weak base may not be sufficient to deprotonate the hydrochloride salt effectively, especially in the presence of other acidic protons in the reaction mixture. | For standard N-alkylation reactions, inorganic bases like potassium carbonate (K₂CO₃) are often sufficient.[7] For less reactive nucleophiles or sterically hindered systems, a stronger base such as sodium hydride (NaH) may be necessary.[7] |
| Low Reaction Temperature | The activation energy for the SN2 reaction may not be met at room temperature, especially with weaker nucleophiles or due to the steric hindrance of the 3-substituted piperidine.[7] | Gradually increase the reaction temperature in 10-20 °C increments and monitor the progress by TLC or LC-MS.[7] |
| Poor Solubility of Reactants | If the reactants are not fully dissolved, the reaction will be slow or incomplete. | Choose an appropriate solvent that dissolves all reactants. Polar aprotic solvents like DMF, DMSO, and acetonitrile are generally preferred for SN2 reactions as they effectively solvate cations while leaving the nucleophile more reactive.[2] |
| Steric Hindrance | The nucleophile itself or the substrate may be sterically bulky, slowing down the SN2 reaction. The 3-position of the chloromethyl group also contributes to steric hindrance.[5][6][7] | Consider using a stronger, less-hindered base to increase the concentration of the active nucleophile. A higher reaction temperature and longer reaction time may also be necessary.[7] |
| Hydrolysis of the Reagent | This compound can be hygroscopic. Absorbed moisture can lead to hydrolysis of the chloromethyl group to the corresponding alcohol, rendering the reagent inactive.[2][8] | Dry the reagent under high vacuum before use. Ensure all glassware is oven- or flame-dried and use anhydrous solvents. Performing the reaction under an inert atmosphere (nitrogen or argon) is also recommended.[8] |
Question 2: I am trying to perform an N-alkylation of a primary amine and I am getting a mixture of mono- and di-alkylated products. How can I improve the selectivity?
Over-alkylation is a common side reaction when alkylating primary or secondary amines. To favor mono-alkylation, consider the following strategies:
-
Stoichiometry Control: Use the amine as the limiting reagent and add the this compound slowly to the reaction mixture.
-
Excess Amine: Conversely, using a large excess of the amine can favor mono-alkylation by increasing the probability that the alkylating agent will react with an unreacted amine molecule rather than the mono-alkylated product.
-
Lower Reaction Temperature: Running the reaction at a lower temperature can sometimes improve selectivity by slowing down the second alkylation step, which may have a slightly higher activation energy.
Formation of Side Products
Question 3: My TLC/LC-MS shows multiple unexpected spots. What are the likely side products?
Besides over-alkylation, other side reactions can lead to a complex product mixture.
Common Side Products and Their Prevention
| Side Product | Formation Mechanism | Prevention/Minimization Strategy |
| 1-Methyl-3-(hydroxymethyl)piperidine | Hydrolysis of the chloromethyl group due to the presence of water in the reaction mixture.[2][8] | Rigorously dry all reagents, solvents, and glassware. Use anhydrous solvents and perform the reaction under an inert atmosphere.[8] |
| Elimination Products | Under strongly basic conditions or at elevated temperatures, elimination of HCl can occur, leading to the formation of an alkene. | Use a non-nucleophilic, sterically hindered base if elimination is a significant issue. Maintain a lower reaction temperature.[7] |
| Quaternary Ammonium Salt | If the nucleophile is a tertiary amine, quaternization can occur. | This is generally not an issue when using this compound for alkylating primary or secondary amines, but it's a consideration if your substrate contains a tertiary amine. |
Section 3: Experimental Protocols and Workflows
While specific reaction conditions should be optimized for each unique substrate, the following general protocol for N-alkylation can serve as a starting point.
General Protocol for N-Alkylation of a Secondary Amine
This protocol outlines a typical procedure for the N-alkylation of a secondary amine using this compound.
-
Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the secondary amine (1.0 equivalent) in an anhydrous polar aprotic solvent such as DMF or acetonitrile.[7]
-
Addition of Base: Add a suitable anhydrous base (1.5-2.0 equivalents), such as finely powdered potassium carbonate. Stir the suspension at room temperature for 15-30 minutes.[7]
-
Addition of Alkylating Agent: Add this compound (1.1-1.2 equivalents) portion-wise to the stirred suspension.[7]
-
Reaction: Stir the reaction mixture at the desired temperature (e.g., room temperature to 80 °C). Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[7]
-
Work-up: Upon completion, cool the reaction mixture to room temperature. If a solid base was used, filter the reaction mixture and wash the solid with a small amount of the reaction solvent. Concentrate the filtrate under reduced pressure. Partition the residue between an organic solvent (e.g., ethyl acetate) and water.[7]
-
Extraction and Drying: Separate the organic layer and wash it with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.[7]
-
Purification: Purify the crude product by a suitable method, such as column chromatography on silica gel or recrystallization, to obtain the desired tertiary amine.[7]
Troubleshooting Purification
Question 4: I am having difficulty purifying my product. What are some common purification challenges and how can I overcome them?
Purification can be challenging due to the basic nature of the product and potential side products.
Purification Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Emulsion during Aqueous Work-up | The basic nature of piperidine derivatives can act as surfactants, stabilizing emulsions. | Add brine to the aqueous layer to break the emulsion. Alternatively, filter the mixture through a pad of celite. |
| Product is Water-Soluble | If the work-up is performed under acidic conditions, the piperidine nitrogen in the product will be protonated, increasing its water solubility.[7] | Neutralize the aqueous layer with a base (e.g., sodium bicarbonate or potassium carbonate) to a pH > 8 before extracting with an organic solvent.[7] |
| Co-elution of Product and Starting Material during Chromatography | The product and unreacted starting amine may have similar polarities. | If using normal-phase silica gel chromatography, consider adding a small amount of a basic modifier like triethylamine (0.1-1%) to the eluent to reduce tailing of basic compounds.[9] Alternatively, reversed-phase HPLC can be effective for separating compounds with similar basicities based on differences in hydrophobicity.[9] |
| Product is an Oil and Difficult to Handle | The free base of the product may be a non-crystalline oil. | Consider converting the product to a hydrochloride or other salt to induce crystallization and facilitate handling and purification. |
Section 4: Advanced Concepts
Considerations for Scale-Up
When scaling up reactions involving this compound, several factors become more critical:
-
Exothermicity: The neutralization of the hydrochloride salt and the SN2 reaction can be exothermic. Ensure adequate cooling and controlled addition of reagents to manage the reaction temperature.
-
Mixing: Efficient stirring is crucial, especially when using solid bases like potassium carbonate, to ensure good mass transfer.
-
Work-up and Extraction: Large-scale extractions can be cumbersome. Consider alternative work-up procedures or the use of a continuous liquid-liquid extractor.
Application in Pharmaceutical Synthesis: The Case of Clemastine
This compound is a structural analog of a key intermediate used in the synthesis of clemastine, an antihistamine.[1][10] While the reported synthesis of clemastine often involves 2-(2-chloroethyl)-1-methylpyrrolidine, the principles of the ether formation step, which is an SN2 reaction, are analogous to the reactions discussed in this guide.[11][12] The synthesis involves the alkylation of an alcohol with the chloroalkylamine derivative in the presence of a strong base like sodium amide.[11][12]
Section 5: Safety Information
This compound is an irritant.[13] Always handle this reagent in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. For detailed safety information, please consult the Safety Data Sheet (SDS) provided by the supplier.
References
-
Fiveable. N-methylpiperidine Definition. [Link]
-
Chemistry LibreTexts. 11.3: Characteristics of the SN2 Reaction. [Link]
-
Chemistry LibreTexts. Steric Hindrance in SN2 and SN1 Reactions. [Link]
-
ACS Publications. Steric Effects in SN2 Reactions. The Influence of Microsolvation. [Link]
-
NIH National Library of Medicine. Steric, Quantum, and Electrostatic Effects on SN2 Reaction Barriers in Gas Phase. [Link]
-
NIH National Library of Medicine. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]
-
NIH National Library of Medicine. Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. [Link]
-
ACS Publications. Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines. [Link]
-
Chemistry Stack Exchange. Stereochemistry of oxidation of N-methylpiperidine. [Link]
-
ResearchGate. Procedure for N-alkylation of Piperidine?. [Link]
-
Globe Thesis. The Study On Synthesizing The Compounds Of N-Methyl-4-Piperidines. [Link]
-
MySkinRecipes. This compound. [Link]
-
PrepChem.com. Synthesis of 3-chloromethyl-1-methyl-1H-1,2,4-triazole hydrochloride. [Link]
- Google Patents.
-
NIH National Library of Medicine. Clemastine. [Link]
- Google Patents.
-
NIH National Library of Medicine. In-Line Purification: A Key Component to Facilitate Drug Synthesis and Process Development in Medicinal Chemistry. [Link]
-
NIH National Library of Medicine. Clemastine Fumarate. [Link]
-
NIH National Library of Medicine. 3-(Chloromethyl)-5-methylpyridine hydrochloride. [Link]
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- 13. 3-Chloromethyl-1-methylpiperidine 98 66496-82-0 [sigmaaldrich.com]
optimizing reaction conditions (solvent, temperature, base) for 3-Chloromethyl-1-methylpiperidine hydrochloride
Welcome to the technical support center for 3-Chloromethyl-1-methylpiperidine hydrochloride (CAS: 66496-82-0).[1][2] This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of using this versatile alkylating agent. As a tertiary amine hydrochloride, its reactivity is centered on the electrophilic chloromethyl group, making it a valuable building block for introducing the 1-methylpiperidin-3-ylmethyl moiety into various molecular scaffolds, particularly in the development of CNS agents and analgesics.[3]
Optimizing reaction conditions is paramount to achieving high yields and purity. This guide provides in-depth, field-proven insights in a question-and-answer format to address specific challenges you may encounter during your experiments.
Core Principles of Reaction Optimization
The success of a nucleophilic substitution reaction using this compound hinges on the delicate interplay between the base, solvent, and temperature. The ideal conditions will drive the reaction towards the desired product while minimizing side reactions such as elimination and hydrolysis.
Caption: Interplay of reaction parameters and their impact on outcomes.
Troubleshooting Guide & FAQs
This section directly addresses common issues encountered during alkylation reactions with this compound.
Section 1: The Role of the Base - Selection and Troubleshooting
Q1: Why is a base essential for this reaction? My starting material is already a tertiary amine.
While the piperidine nitrogen is a non-nucleophilic tertiary amine, the starting material is a hydrochloride salt. The primary role of the base in these reactions is to neutralize the hydrochloric acid that is either present from the start or generated during the nucleophilic substitution (SN2) reaction. Failure to add a base will result in the protonation and deactivation of your nucleophile, leading to low or no product yield.[4][5] For N-alkylation reactions, at least one equivalent of base is required to neutralize the hydrochloride salt, with an additional equivalent needed to scavenge the proton generated from the nucleophile.[6]
Q2: My yield is very low. Could my choice or amount of base be the problem?
Absolutely. Low yields are frequently traced back to issues with the base.[6] Key factors include:
-
Insufficient Basicity: The chosen base may be too weak to effectively deprotonate your nucleophile or neutralize the generated acid, especially if the nucleophile is a weak acid itself.
-
Incomplete Deprotonation: If your nucleophile is also supplied as a salt (e.g., an amine hydrochloride), you must use enough base to deprotonate it in addition to neutralizing the alkylating agent's hydrochloride. A common practice is to use 2.5 to 3 equivalents of base like potassium carbonate (K₂CO₃) for amine alkylations.[6]
-
Poor Solubility: Some inorganic bases, like K₂CO₃, have poor solubility in common organic solvents. This can lead to slow, inefficient reactions. Using a more soluble base or a solvent that better dissolves the base can help.
Troubleshooting Table: Common Bases for Alkylation Reactions
| Base | pKa (Conjugate Acid) | Type | Common Solvents | Key Considerations |
| K₂CO₃ | 10.3 | Inorganic, Weak | DMF, Acetonitrile | Standard, cost-effective choice. Can be slow due to low solubility. Use finely powdered and dry.[4][6] |
| Cs₂CO₃ | 10.3 | Inorganic, Weak | DMF, Acetonitrile, THF | More soluble and often more effective than K₂CO₃, but more expensive. Good for sterically hindered substrates.[6] |
| Et₃N (TEA) | 10.7 | Organic, Amine | DCM, Acetonitrile | Soluble organic base. Can sometimes lead to quaternization side products.[4] |
| DIPEA | 11.0 | Organic, Hindered | DCM, DMF, Acetonitrile | Non-nucleophilic due to steric hindrance, reducing side reactions. Excellent for sensitive substrates.[4][6] |
| NaH | ~36 | Inorganic, Strong | THF, DMF | Very strong, irreversible base. Use when alkylating weak nucleophiles like alcohols. Requires anhydrous conditions and an inert atmosphere.[6] |
Q3: I'm observing a significant amount of an elimination byproduct on my TLC/LC-MS. How can I prevent this?
The formation of 1-methyl-3-methylenepiperidine via an E2 elimination pathway is a common side reaction. This is favored by:
-
Strongly Basic Conditions: Strong, bulky bases can preferentially act as a base rather than allowing your nucleophile to act as a nucleophile.[6]
-
High Temperatures: Increased thermal energy can overcome the activation energy for elimination.[6]
Corrective Actions:
-
Switch to a Milder Base: If you are using a strong base like NaH or an alkoxide, switch to a weaker inorganic base like K₂CO₃ or Cs₂CO₃.[6]
-
Use a Non-Nucleophilic Base: A sterically hindered base like diisopropylethylamine (DIPEA) is an excellent choice to minimize elimination.[6]
-
Lower the Reaction Temperature: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate.[6] Consider running the reaction at room temperature for a longer period.
Section 2: Solvent Selection - Impact on Solubility and Reactivity
Q4: My reactants won't fully dissolve. What is the best solvent to use?
Poor solubility is a frequent hurdle, as this compound is a salt. For SN2 reactions, polar aprotic solvents are highly recommended.[4]
-
Why Polar Aprotic? These solvents can dissolve ionic starting materials but do not form a strong solvation shell around the nucleophile. This leaves the nucleophile "naked" and highly reactive, accelerating the desired SN2 reaction.[4]
-
Recommended Solvents: N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), and acetonitrile (ACN) are standard choices.[6][7] Gentle heating can also improve solubility, but must be monitored carefully to avoid decomposition.[6]
Troubleshooting Table: Common Solvents
| Solvent | Dielectric Constant (ε) | Boiling Point (°C) | Key Characteristics |
| DMF | 37 | 153 | Excellent dissolving power for many salts. High boiling point allows for a wide temperature range.[6] |
| DMSO | 47 | 189 | Very high polarity and dissolving power. Can be difficult to remove during work-up.[6] |
| Acetonitrile (ACN) | 38 | 82 | Good balance of polarity and volatility. Easier to remove than DMF or DMSO.[8] |
| THF | 8 | 66 | Less polar. Can be a good choice when using strong bases like NaH. |
Q5: I suspect my solvent is causing side reactions. Is this possible?
Yes. The most common solvent-induced side reaction is hydrolysis. The chloromethyl group is susceptible to hydrolysis, especially in the presence of water, which will form the corresponding 3-hydroxymethyl-1-methylpiperidine.[6]
Corrective Actions:
-
Use Anhydrous Solvents: Always use dry, high-purity solvents to minimize water content.
-
Run Under Inert Atmosphere: Performing the reaction under a nitrogen or argon atmosphere prevents atmospheric moisture from entering the reaction vessel.[6]
Caption: Workflow for troubleshooting solvent-related issues.
Section 3: Temperature Control - Balancing Rate and Selectivity
Q6: How do I choose the optimal reaction temperature?
The choice of temperature is a trade-off between reaction rate and purity.
-
Starting Point: Many N-alkylation reactions proceed well at room temperature.[8] It is always advisable to start at a lower temperature (e.g., 25 °C) and monitor the reaction.
-
Sluggish Reactions: If the reaction is slow, it can be gently heated to 50-80 °C.[6][7] It is best to increase the temperature in increments of 10-20 °C and observe the effect on the reaction profile.[6]
-
High Temperatures (>80 °C): These should be approached with caution as they significantly increase the risk of elimination and decomposition side reactions.[6]
Q7: I'm seeing degradation of my starting material or product. What should I do?
Degradation at elevated temperatures is a clear sign that the reaction conditions are too harsh.
Corrective Actions:
-
Lower the Temperature: Immediately reduce the reaction temperature. It is better to have a slower, cleaner reaction than a fast, messy one.
-
Run for a Longer Duration: Compensate for the lower rate by extending the reaction time.[6]
-
Ensure Inert Atmosphere: High temperatures can accelerate oxidative decomposition. Always use a nitrogen or argon atmosphere, especially when heating.[6]
Experimental Protocols
Protocol 1: General Procedure for N-Alkylation of a Secondary Amine
Disclaimer: This is a generalized protocol. The specific conditions must be optimized for each substrate.
Materials:
-
Secondary Amine (1.0 eq)
-
This compound (1.1 eq)
-
Potassium Carbonate (K₂CO₃), finely powdered (2.5 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Deionized Water & Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Setup: To a dry round-bottom flask under a nitrogen atmosphere, add the secondary amine (1.0 eq) and anhydrous DMF (to make a ~0.5 M solution).[6]
-
Base Addition: Add the finely powdered potassium carbonate (2.5 eq) to the mixture. Stir the suspension at room temperature for 15-30 minutes.
-
Alkylating Agent Addition: Add the this compound (1.1 eq) portion-wise to the stirred suspension.
-
Reaction: Stir the reaction at room temperature. Monitor the progress by TLC or LC-MS every 1-2 hours. If the reaction is sluggish after 4-6 hours, gently heat the mixture to 50-60 °C and continue monitoring until the starting amine is consumed.[6]
-
Work-up: a. Cool the reaction mixture to room temperature. b. Pour the mixture into water and extract with ethyl acetate (3x).[7] c. Combine the organic layers and wash with brine to remove residual DMF and water.[7] d. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.[7]
-
Purification: Purify the crude product by a suitable method, such as column chromatography on silica gel or recrystallization, to yield the pure tertiary amine.[7]
References
- BenchChem. (2025). Technical Support Center: 4-(Chloromethyl)piperidine Hydrochloride in Organic Synthesis.
- Lima, L. M., et al. (2021).
- ResearchGate. (2018). Reaction mechanism of the examined 3‐chloropiperidines.
- BenchChem. (2025). An In-depth Technical Guide to the Reactivity and Stability of 4-(Chloromethyl)piperidine Hydrochloride.
- BenchChem. (2025). 4-(Chloromethyl)piperidine Hydrochloride: A Technical Guide for Researchers.
- Google Patents. (2013). CN103435575A - The preparation method of 1-(3-(3-(4-chlorophenyl)propoxy)propyl)piperidine hydrochloride.
- Google Patents. (2015). CN105085377A - Synthetic method of 3-(chloromethyl)pyridine hydrochloride.
- ChemicalBook. 3-(ChloroMethyl)pyridazine hydrochloride synthesis.
- Google Patents. (2005). CN1566105A - Chemical synthesis of 1-chloroformyl-4-methylpiperazine hydrochloride.
- BenchChem. (2025). Technical Support Center: Purification Strategies for Reactions Involving 4-(Chloromethyl)piperidine Hydrochloride.
- BenchChem. (2025). Technical Support Center: Reactions Involving 4-(Chloromethyl)piperidine Hydrochloride.
- PubChem. 3-(chloromethyl)-1-methylpiperidine (C7H14ClN).
- MySkinRecipes. This compound.
- Sunway Pharm Ltd. This compound - CAS:66496-82-0.
- Sigma-Aldrich. 3-Chloromethyl-1-methylpiperidine 98 66496-82-0.
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- 2. 3-氯甲基-1-甲基哌啶 盐酸盐 98% | Sigma-Aldrich [sigmaaldrich.com]
- 3. This compound [myskinrecipes.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. CN103435575A - The preparation method of 1-(3-(3-(4-chlorophenyl)propoxy)propyl)piperidine hydrochloride - Google Patents [patents.google.com]
Technical Support Center: Stability and Degradation of 3-Chloromethyl-1-methylpiperidine Hydrochloride
Prepared by: Gemini, Senior Application Scientist
This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals working with 3-Chloromethyl-1-methylpiperidine hydrochloride and its derivatives. Understanding the stability and degradation profile of this key synthetic building block is paramount for ensuring experimental reproducibility, reaction yield, and the overall integrity of your research. This document provides answers to frequently asked questions, troubleshooting for common experimental issues, and detailed protocols for stability analysis.
Section 1: Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the stability and handling of this compound.
Q1: What is this compound, and why is its stability a critical concern?
A1: this compound is a heterocyclic organic compound widely used as an intermediate or building block in the synthesis of pharmaceuticals, particularly for agents targeting the central nervous system.[1] Its structure features a reactive chloromethyl group attached to a piperidine ring. The stability of this compound is crucial because its degradation can lead to the formation of impurities, reduce the yield of desired products, and introduce unforeseen variables into sensitive experiments. As a reactive alkyl halide, it is susceptible to degradation under various conditions, making proper handling and storage essential.
Q2: What are the primary predicted degradation pathways for this compound?
A2: While specific degradation studies on this compound are not extensively published, its degradation pathways can be predicted based on the chemical reactivity of its functional groups—namely, the chloromethyl group and the tertiary amine on the piperidine ring.
-
Hydrolysis: The most probable degradation pathway is the hydrolysis of the chloromethyl group. The carbon-chlorine bond is susceptible to nucleophilic attack by water, displacing the chloride ion (a good leaving group) to form 1-Methyl-3-piperidinemethanol . This reaction is accelerated by elevated temperatures and non-neutral pH conditions.
-
Oxidation: The tertiary amine within the piperidine ring is an electron-rich center susceptible to oxidation.[2] This can occur in the presence of oxidizing agents or even slowly with atmospheric oxygen over extended periods, potentially leading to the formation of an N-oxide or more complex ring-opened products.
Q3: What environmental factors can accelerate the degradation of this compound?
A3: Several factors can influence the rate of degradation:
-
Moisture/Water: As hydrolysis is a primary degradation route, exposure to water or humid conditions will accelerate the formation of 1-Methyl-3-piperidinemethanol.
-
pH: Both acidic and basic conditions can catalyze hydrolysis. Forced degradation studies, a common practice in pharmaceutical development, use acid and base to intentionally induce and study these pathways.[3][4]
-
Temperature: Elevated temperatures provide the energy needed to overcome the activation barrier for degradation reactions, significantly increasing the rate of both hydrolysis and potential thermal decomposition.[5]
-
Light: Exposure to light, particularly UV light, can initiate photolytic degradation, often through free-radical mechanisms.[2]
Q4: What are the recommended storage and handling procedures to ensure the compound's integrity?
A4: To minimize degradation and maintain the compound's purity, the following guidelines are recommended:
-
Storage: Store the compound in a tightly sealed container to protect it from moisture and atmospheric oxygen. It should be kept in a cool, dry, and well-ventilated area, away from direct light. The solid hydrochloride salt form is generally more stable than the free base.
-
Handling: When preparing solutions, use anhydrous solvents whenever possible if the intended reaction is sensitive to the hydrolysis product. For aqueous solutions, it is best to prepare them fresh before use. If an aqueous stock solution must be stored, keep it refrigerated and protected from light for the shortest possible duration.
Section 2: Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments, with a focus on degradation-related causes and solutions.
Q1: I see an unexpected peak in my HPLC/LC-MS analysis that grows over time. Could it be a degradant?
A1: Yes, this is a classic sign of compound degradation. The most likely identity of this new peak is the hydrolysis product, 1-Methyl-3-piperidinemethanol , which has a molecular weight of 129.20 g/mol .[6]
-
Troubleshooting Steps:
-
Confirm Identity: Check the mass of the new peak using LC-MS. An observed mass corresponding to [M+H]⁺ of ~130.1 would strongly suggest the hydrolysis product.
-
Perform a Forced Degradation Study: Intentionally degrade a sample of your starting material (see Protocol 1) and analyze it. If the retention time and mass of the new peak in your study match the unexpected peak in your experiment, you have confirmed its identity.[2]
-
Re-evaluate Conditions: Review your sample preparation, solvent choice, and storage conditions. Ensure you are using freshly prepared solutions or have validated the stability of your stock solutions under your storage conditions.
-
Q2: My reaction yield is consistently low, even with fresh starting material. Could degradation be the culprit?
A2: Absolutely. If your reaction conditions involve water, non-neutral pH, or high temperatures, your starting material may be degrading before it has a chance to react.
-
Troubleshooting Steps:
-
Analyze Starting Material: Before starting your reaction, run a quick purity check (e.g., by HPLC or NMR) on the this compound to ensure it has not degraded during storage.
-
Use Anhydrous Conditions: If the reaction chemistry allows, switch to anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis.
-
Control Temperature: If the reaction requires heat, consider if a lower temperature for a longer duration could achieve the same result with less degradation.
-
pH Control: The hydrochloride salt is acidic. If your reaction requires a free-base form, the addition of a base is necessary. However, a strong base could accelerate degradation. Use a non-nucleophilic base and add it just before initiating the reaction.
-
Q3: I'm observing an unexpected intramolecular rearrangement or isomerization in my results. Is this a known issue for this class of compounds?
A3: While not a degradation pathway in the sense of decomposition, intramolecular rearrangement is a known phenomenon for similar structures. For instance, 2-(chloromethyl)-1-methylpyrrolidine can rearrange to 3-chloro-1-methylpiperidine in water via a strained aziridinium cation intermediate.[7] It is plausible that 3-Chloromethyl-1-methylpiperidine could undergo a similar, albeit less likely, rearrangement or other complex reactions under certain conditions.
-
Troubleshooting Steps:
-
Advanced Structural Analysis: If you suspect an isomer has formed, detailed characterization using 2D NMR spectroscopy (COSY, HSQC, HMBC) and high-resolution mass spectrometry is required to elucidate the new structure.
-
Mechanistic Investigation: Review your reaction conditions. The presence of certain solvents or catalysts, or specific pH ranges, might favor such rearrangements.
-
Section 3: Experimental Protocols
These protocols provide standardized methods for investigating the stability of this compound.
Protocol 1: Forced Degradation Study
This protocol is designed to intentionally degrade the compound under various stress conditions to identify potential degradation products and establish a stability-indicating analytical method.[2][4]
-
Objective: To generate likely degradation products and determine the susceptibility of this compound to hydrolysis, oxidation, heat, and light.
-
Materials:
-
This compound
-
HPLC-grade water, acetonitrile, and methanol
-
Hydrochloric acid (HCl), 1.0 M and 0.1 M
-
Sodium hydroxide (NaOH), 1.0 M and 0.1 M
-
Hydrogen peroxide (H₂O₂), 3% solution
-
HPLC system with UV and/or Mass Spectrometry (MS) detector
-
Photostability chamber and a calibrated oven
-
-
Stock Solution Preparation: Prepare a 1 mg/mL stock solution of the compound in HPLC-grade water.
-
Stress Conditions: For each condition, prepare a sample in a sealed vial. Include an unstressed control sample (stock solution stored at 4°C in the dark).
-
Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Keep at 60°C for 24 hours. If no degradation is seen, repeat with 1.0 M HCl.
-
Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature for 8 hours. Neutralize with an equivalent amount of HCl before analysis.
-
Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Place a sealed vial of the stock solution in an oven at 80°C for 48 hours.
-
Photolytic Degradation: Expose a quartz vial containing the stock solution to light in a photostability chamber as per ICH Q1B guidelines. Keep a control sample wrapped in aluminum foil in the same chamber.
-
-
Analysis: At the end of the exposure period, dilute all samples (including the control) to an appropriate concentration and analyze using the HPLC-UV/MS method described in Protocol 2. Monitor for the decrease in the parent peak area and the appearance of new peaks.
Protocol 2: Stability-Indicating HPLC-UV/MS Method
This protocol outlines a general reverse-phase HPLC method suitable for separating the parent compound from its primary degradants.
-
Objective: To develop an analytical method capable of resolving this compound from its potential degradation products.
-
Instrumentation & Columns:
-
HPLC or UPLC system with a PDA/UV detector and ideally coupled to a mass spectrometer.
-
Column: C18 reverse-phase column (e.g., 100 x 2.1 mm, 2.6 µm particle size).
-
-
Method Parameters (Starting Point):
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: Start at 5% B, hold for 1 min; ramp to 95% B over 8 min; hold for 2 min; return to 5% B over 1 min; re-equilibrate for 3 min.
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 5 µL
-
Detection: UV at 210 nm and/or MS scan in positive ion mode.
-
-
Method Validation: The method is considered "stability-indicating" if it can resolve the parent peak from all degradation peaks generated during the forced degradation study (Protocol 1), with a resolution of >1.5.
Section 4: Data Interpretation
The following table summarizes hypothetical results from a forced degradation study to illustrate how data can be presented.
| Stress Condition | Duration | Parent Compound Remaining (%) | Major Degradant Peak Area (%) | Predicted Identity of Major Degradant |
| 0.1 M HCl | 24h @ 60°C | 85.2% | 13.1% | 1-Methyl-3-piperidinemethanol |
| 0.1 M NaOH | 8h @ RT | 79.5% | 18.5% | 1-Methyl-3-piperidinemethanol |
| 3% H₂O₂ | 24h @ RT | 92.1% | 4.5% | N-Oxide derivative |
| Heat (80°C) | 48h | 95.8% | 3.2% | 1-Methyl-3-piperidinemethanol |
| Photolytic | ICH Q1B | 98.7% | <1.0% | Not significant |
Section 5: Visualized Pathways and Workflows
The following diagrams illustrate the key degradation pathways and experimental workflows discussed in this guide.
Caption: Predicted hydrolytic degradation pathway.
Caption: Potential oxidative degradation at the tertiary amine.
Caption: General workflow for a forced degradation study.
Caption: Potential rearrangement mechanism based on an analogue.[7]
References
- BenchChem. (2025). Degradation pathways of 1-Piperidinepentanoic acid and prevention.
-
ResearchGate. (2025). Forced degradation studies on the piperine-based benzene sulfonylamidine: The effect of acid, base, and peroxide on its stability. [Link]
-
R Discovery. (2025). Forced Degradation Studies Research Articles - Page 1. [Link]
-
Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3). [Link]
-
PubMed. (2021). Analytical method development, validation and forced degradation studies for rutin, quercetin, curcumin, and piperine by RP-UFLC method. [Link]
-
BIOSYNCE. (n.d.). 1-Methyl-3-piperidinemethanol CAS 7583-53-1. [Link]
- BenchChem. (2025). An In-depth Technical Guide to the Reactivity and Stability of 4-(Chloromethyl)piperidine Hydrochloride.
-
ResearchGate. (2025). Piperidine derivatives - extra peak in pure compounds. Why and how to change it?. [Link]
-
NIST. (n.d.). 1-Methyl-3-piperidinemethanol. [Link]
-
Sunway Pharm Ltd. (n.d.). This compound - CAS:66496-82-0. [Link]
-
Chemistry Stack Exchange. (2018). How would 2-(chloromethyl)-1-methylpyrrolidine recyclize into 3-chloro-1-methylpiperidine with only water?. [Link]
-
ResearchGate. (2025). Thermal Degradation of Piperazine/4-Hydroxy-1-methylpiperidine for CO₂ Capture. [Link]
-
MySkinRecipes. (n.d.). This compound. [Link]
Sources
Technical Support Center: Purification of 3-Chloromethyl-1-methylpiperidine Hydrochloride
An in-depth guide to navigating the complexities of purifying 3-Chloromethyl-1-methylpiperidine hydrochloride. This technical support center provides robust, field-tested protocols and troubleshooting advice tailored for researchers, scientists, and drug development professionals.
As a Senior Application Scientist, I've frequently guided researchers through the nuances of purifying reactive intermediates. This compound is a valuable building block, but its purification can be challenging due to its reactivity, polarity, and potential for side reactions. This guide is structured to address the most common issues encountered in the lab, moving from impurity identification to advanced purification strategies and final analysis.
Part 1: Frequently Asked Questions (FAQs) - Understanding Your Impurity Profile
A successful purification begins with a thorough understanding of what you need to remove.
Q1: What are the most common impurities I should expect in my crude this compound?
A1: The impurity profile is heavily dependent on the synthetic route, typically the chlorination of 1-methyl-3-piperidinemethanol (the "starting alcohol") with an agent like thionyl chloride.[1][2] Expect to encounter a combination of the following:
| Impurity Name | Potential Source / Cause | Key Characteristics |
| 1-methyl-3-piperidinemethanol | Incomplete chlorination reaction. | More polar than the product; will have a different Rf on TLC. |
| Hydrolysis Product | Reaction of the chloromethyl group with water during work-up or from exposure to moisture.[3][4] This regenerates the starting alcohol. | Identical to the starting material impurity. The compound is hygroscopic.[3] |
| Oxidation Products | Air sensitivity of piperidine derivatives, often leading to discoloration (yellow or brown tint).[5] | Can be complex mixtures; often colored. |
| Unidentified Byproducts | Side reactions from the chlorinating agent (e.g., thionyl chloride) or intermolecular reactions.[5] | Varies; may include over-alkylated or rearranged products. |
| Residual Solvents | Trapped solvent from the reaction or initial work-up.[5] | Can often be removed by drying under high vacuum. |
| Water | Incomplete drying after aqueous work-up procedures.[3][5] | Can depress melting point and interfere with subsequent reactions. |
Q2: What's the quickest way to assess the purity of my crude product?
A2: Thin Layer Chromatography (TLC) is the most effective initial method.[6] It allows you to visualize the number of components in your mixture. For this polar, basic compound, a typical mobile phase would be a mixture of dichloromethane (DCM) and methanol (MeOH).
-
Pro-Tip: If you observe significant streaking (tailing) of your main spot, it's due to the basic nitrogen interacting strongly with the acidic silica gel. Add a small amount (0.5-1%) of triethylamine (Et3N) or ammonium hydroxide to your eluent to neutralize the silica, resulting in sharper spots and more reliable Rf values.[5][6]
Q3: My product is a hydrochloride salt. Do I need to free-base it before purification?
A3: Not necessarily for recrystallization, but it is highly recommended for silica gel column chromatography. Attempting to chromatograph the salt directly often results in poor separation and significant product loss on the column. Converting the salt to the free base makes it less polar and more amenable to standard silica gel chromatography.[5]
Part 2: Troubleshooting Guide - Purification Methodologies
This section provides a problem-and-solution framework for the most common purification techniques.
Method 1: Recrystallization
Recrystallization is the preferred method for purifying crystalline solids like this hydrochloride salt, as it can be highly effective at removing small amounts of impurities in a single step.[5]
-
Solvent Selection: Place a small amount of crude material in a test tube. Add a few drops of a potential solvent (e.g., isopropanol, ethanol, acetonitrile).
-
Dissolution: Heat the mixture gently (e.g., in a warm water bath) with agitation until the solid dissolves completely. If it dissolves readily at room temperature, the solvent is too good. If it doesn't dissolve even when hot, the solvent is unsuitable. The ideal solvent dissolves the compound when hot but not when cold.
-
Anti-Solvent (if needed): If a single solvent is not ideal, use a solvent pair. Dissolve the crude product in a minimum amount of a "good" solvent (e.g., ethanol) while hot. Then, add a "poor" or "anti-solvent" (e.g., diethyl ether, ethyl acetate) dropwise until the solution becomes slightly cloudy. Add another drop or two of the good solvent to clarify.
-
Crystallization: Allow the hot, saturated solution to cool slowly to room temperature, then place it in an ice bath or refrigerator to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under high vacuum.
Problem: My product "oils out" instead of forming crystals.
-
Possible Cause: The solution is supersaturated, or the melting point of the solid is lower than the boiling point of the solvent. Impurities can also inhibit crystallization.
-
Solution:
-
Re-heat the solution to dissolve the oil.
-
Add a little more solvent to reduce the saturation.
-
Allow the solution to cool much more slowly. Try wrapping the flask in glass wool or placing it in a warm water bath that is allowed to cool to room temperature overnight.
-
Try "seeding" the solution by adding a tiny crystal of pure product.
-
If it persists, try a different solvent system with a lower boiling point.
-
Problem: No crystals form, even after cooling for a long time.
-
Possible Cause: The solution is not saturated enough, or the product is too soluble in the chosen solvent.
-
Solution:
-
Boil off some of the solvent under a nitrogen stream to increase the concentration and try cooling again.
-
If using a single solvent, consider adding an anti-solvent (see protocol) to induce precipitation.
-
Gently scratch the inside of the flask with a glass rod just below the surface of the liquid. The microscopic scratches can provide nucleation sites for crystal growth.
-
Method 2: Silica Gel Column Chromatography
This technique is powerful for separating compounds with different polarities and is essential when recrystallization fails or when separating multiple byproducts.[1][3]
Caption: General workflow for purification by column chromatography.
-
Free-Basing: Dissolve the crude hydrochloride salt in water and basify to pH >10 with a strong base like NaOH. Extract the liberated free base into an organic solvent (e.g., DCM or ethyl acetate). Dry the organic extract over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[5]
-
Eluent Selection: Using the free base, perform TLC analysis with various solvent systems (e.g., gradients of methanol in dichloromethane or ethyl acetate in hexanes). Add 0.5-1% triethylamine to the eluent to prevent tailing. An optimal system should give the target compound a retention factor (Rf) of ~0.3.[5]
-
Column Packing: Prepare a slurry of silica gel in your chosen eluent and pack it into a column.
-
Loading: Dissolve the crude free base in a minimal amount of the eluent and load it carefully onto the top of the silica bed.
-
Elution & Collection: Run the eluent through the column and collect fractions.
-
Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure. To get the final hydrochloride salt, dissolve the purified free base in a suitable solvent (like diethyl ether or ethyl acetate) and add a solution of HCl in the same solvent to precipitate the pure salt.[1] Filter and dry.
Problem: My compound streaks badly on the TLC plate and column, giving poor separation.
-
Possible Cause: The basic piperidine nitrogen is interacting strongly with the acidic silica gel. You may not have successfully free-based the compound, or the eluent is not sufficiently basic.
-
Solution:
-
Ensure the free-basing step was complete. Check the pH of the aqueous layer before extraction.
-
Add a basic modifier like triethylamine (0.5-1%) to your eluent system for both TLC and the column run.[5][6] This is the most common and effective solution.
-
Consider using a different stationary phase, such as alumina, which is less acidic than silica gel.[7]
-
Problem: My product co-elutes with an impurity.
-
Possible Cause: The polarity of the product and the impurity are too similar in the chosen solvent system.
-
Solution:
-
Change the solvent system. Try using solvents with different properties (e.g., switch from an ethyl acetate/hexanes system to a dichloromethane/methanol system).
-
Use a shallower solvent gradient during elution to increase the separation between closely eluting spots.
-
If normal-phase chromatography fails, consider reversed-phase HPLC, which separates compounds based more on hydrophobicity than polarity.[6]
-
Part 3: Advanced Troubleshooting & Purity Verification
Decision Logic: Choosing Your Purification Method
Caption: Decision tree for selecting a primary purification method.
Final Purity Analysis
After purification, you must verify the purity and identity of your compound.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative data on purity. Be aware that piperidine derivatives can sometimes show multiple peaks due to conformational isomers or interactions with the column; adjusting the mobile phase pH can often resolve this.[8]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure and ensuring no major impurities are present.
-
Melting Point: A sharp melting point that matches the literature value (170-172 °C for this compound) is a strong indicator of high purity. A broad or depressed melting point suggests the presence of impurities.
References
- Application Notes and Protocols for the Purification of Piperidine Reaction Products. (2025). Benchchem.
- 4-(Chloromethyl)piperidine Hydrochloride: A Technical Guide for Researchers. (2025). Benchchem.
- Managing the hygroscopic nature of 4-(chloromethyl)piperidine hydrochloride in reactions. (2025). Benchchem.
- Piperidine derivatives - extra peak in pure compounds. Why and how to change it?. (2025).
- Technical Support Center: Purification Strategies for Reactions Involving 4-(Chloromethyl)piperidine Hydrochloride. (2025). Benchchem.
- III Analytical Methods.
- Technical Support Center: Reactions Involving 4-(Chloromethyl)piperidine Hydrochloride. (2025). Benchchem.
- Technical Support Center: 4-(Chloromethyl)piperidine Hydrochloride in Organic Synthesis. (2025). Benchchem.
- This compound 98%. (2024). Sigma-Aldrich.
- Synthetic method of 3-(chloromethyl)pyridine hydrochloride. (2015).
- How would 2-(chloromethyl)
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. CN105085377A - Synthetic method of 3-(chloromethyl)pyridine hydrochloride - Google Patents [patents.google.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. env.go.jp [env.go.jp]
- 8. researchgate.net [researchgate.net]
challenges in handling hygroscopic 3-Chloromethyl-1-methylpiperidine hydrochloride
Technical Support Center: 3-Chloromethyl-1-methylpiperidine Hydrochloride
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for this compound (CAS: 66496-82-0). This guide is designed to provide in-depth troubleshooting advice and practical solutions to the challenges associated with the handling and use of this valuable, yet hygroscopic, reagent. As Senior Application Scientists, we have compiled field-proven insights to help you achieve consistent and successful experimental outcomes.
Troubleshooting Guide: Overcoming Experimental Hurdles
This section addresses specific issues that may arise during your experiments, providing causal explanations and actionable protocols to mitigate them.
Issue 1: Inconsistent Reaction Yields and Reproducibility Problems
Primary Cause: The most significant challenge in using this compound is its hygroscopic nature. The absorption of variable amounts of atmospheric moisture can lead to several downstream problems:
-
Inaccurate Stoichiometry: Weighing the reagent without accounting for absorbed water leads to using less of the active compound than calculated.
-
Side Reactions: Water can act as a competing nucleophile, leading to hydrolysis of the reactive chloromethyl group.
-
Inhibition of Reaction: Moisture can deactivate bases or other moisture-sensitive components in the reaction mixture.
Strategic Solution: Rigorous Anhydrous Technique
To ensure reproducibility, a standardized protocol for handling the reagent under anhydrous conditions is critical.[1]
dot
Caption: Workflow for handling hygroscopic reagents.
Detailed Protocol for Drying this compound
-
Preparation: Place the required amount of the reagent in a clean, dry round-bottom flask.
-
Vacuum Application: Connect the flask to a high-vacuum line (Schlenk line).
-
Drying: Apply vacuum and allow the solid to dry for a minimum of 4 hours at room temperature.[1] For particularly sensitive reactions, gentle heating (e.g., 40-50°C) under vacuum can be employed, but monitor for any signs of decomposition.[2]
-
Inert Gas Backfill: Once drying is complete, break the vacuum by backfilling the flask with an inert gas like nitrogen or argon.[1]
-
Immediate Use or Storage: If not used immediately, the flask should be sealed and stored in a desiccator over a strong drying agent (e.g., P₂O₅) or transferred into a controlled-atmosphere glovebox.[1]
Issue 2: Reagent Appears Clumped, Oily, or Has Deliquesced
Primary Cause: This is a clear physical manifestation of significant moisture absorption from the atmosphere. The solid has absorbed enough water to partially or fully dissolve in it.
Strategic Solution: Proper Storage and Re-evaluation
-
Immediate Action: If the material is severely compromised, it may not be suitable for sensitive applications. Consider procuring a fresh batch.
-
Preventative Storage: Always store the reagent in a tightly sealed container.[2] For optimal protection, this primary container should be placed inside a secondary containment with a desiccant, such as a desiccator cabinet or a sealed bag with desiccant packs.[1] For the highest level of protection, store and handle the reagent exclusively within a glovebox with a low-humidity atmosphere.[1]
| Storage Condition | Protection Level | Recommended Use Case |
| Tightly Sealed Bottle | Basic | Short-term storage, non-critical applications |
| Bottle in Desiccator | Good | Standard laboratory use, moisture-sensitive reactions |
| Glovebox (Inert Atm.) | Excellent | Highly sensitive reactions, long-term storage |
Issue 3: Failed or Sluggish N-Alkylation Reactions
Primary Cause: Beyond moisture contamination, reaction failure often stems from the nature of the reagent as a hydrochloride salt. The piperidine nitrogen is protonated and therefore non-nucleophilic. A base is required to both neutralize the HCl salt and to scavenge the HCl generated during the substitution reaction.[2][3]
dot
Caption: Impact of moisture on reaction outcome.
Strategic Solution: Correct Base and Solvent Selection
-
Base Requirement: Use at least two equivalents of a suitable base. Common choices include potassium carbonate (K₂CO₃), triethylamine (Et₃N), or diisopropylethylamine (DIPEA).[2] One equivalent is consumed to liberate the free piperidine, and the second neutralizes the HCl byproduct of the alkylation.
-
Solvent Choice: Use anhydrous polar aprotic solvents like N,N-Dimethylformamide (DMF) or acetonitrile. These solvents effectively dissolve the reactants and facilitate Sₙ2 reactions.[3]
General Protocol for N-Alkylation
-
Setup: To a flame-dried or oven-dried round-bottom flask under an inert atmosphere, add the primary or secondary amine nucleophile (1.0 eq) and anhydrous DMF.[2]
-
Base Addition: Add anhydrous, finely powdered potassium carbonate (2.0-3.0 eq) to the solution. Stir the suspension at room temperature for 30 minutes.[1][2]
-
Reagent Addition: Add the dried this compound (1.1-1.2 eq) portion-wise.
-
Reaction: Stir the reaction at room temperature overnight or with gentle heating (e.g., 40-50°C).[2]
-
Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[2]
-
Work-up: Upon completion, pour the mixture into water and extract with an appropriate organic solvent like ethyl acetate. Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[2]
Frequently Asked Questions (FAQs)
Q1: What exactly does it mean for this compound to be hygroscopic? A1: Hygroscopicity is the tendency of a substance to attract and absorb moisture from the surrounding air.[1] For this compound, this means the solid powder can easily take up water, leading to changes in its physical state (clumping, turning into a syrup) and its chemical reactivity.[1]
Q2: What are the ideal storage conditions? A2: It should be stored in a tightly sealed container in a dry, cool, and well-ventilated place.[2] For optimal protection against moisture, especially for use in sensitive reactions, storage in a desiccator or a glovebox under an inert atmosphere is highly recommended.[1]
Q3: Can I use the reagent directly from the bottle for a moisture-sensitive reaction? A3: It is strongly advised against. Due to its hygroscopic nature, the amount of absorbed water can be significant and variable. For consistent results in moisture-sensitive applications, the reagent should be dried under high vacuum immediately before use.[1]
Q4: What are the consequences of using "wet" reagent in my reaction? A4: Using the reagent without prior drying can lead to several problems: inaccurate weighing (leading to lower yields), reaction with the absorbed water to form an alcohol byproduct, and inconsistent reaction rates.[1]
Q5: Why is a base always required when using this compound as an alkylating agent? A5: The compound is a hydrochloride salt, meaning the piperidine nitrogen is protonated (N-H⁺). This salt form is stable but not reactive as a nucleophile itself. A base is required to deprotonate the piperidine nitrogen if it is intended to be the nucleophile. More commonly, when it's used to alkylate other nucleophiles, a base is necessary to neutralize the HCl generated during the reaction, which would otherwise protonate and deactivate your nucleophile.[2][3]
Q6: What are the key physicochemical properties of this compound? A6: Here is a summary of its key properties.
| Property | Value | Reference |
| CAS Number | 66496-82-0 | [4] |
| Molecular Formula | C₇H₁₅Cl₂N (or C₇H₁₄ClN · HCl) | [4][5] |
| Molecular Weight | 184.11 g/mol | [5] |
| Appearance | Powder | |
| Melting Point | 170-172 °C | |
| Storage | Room temperature, keep dry | [5] |
References
-
MySkinRecipes. (n.d.). This compound. Retrieved from [Link]
Sources
Technical Support Center: Overcoming Solubility Challenges of 3-Chloromethyl-1-methylpiperidine Hydrochloride in Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the solubility challenges encountered when using 3-Chloromethyl-1-methylpiperidine hydrochloride in chemical reactions. Our focus is on providing practical, field-proven insights rooted in fundamental chemical principles.
Understanding the Core Challenge: The Nature of Amine Hydrochloride Salts
The primary hurdle in utilizing this compound is its nature as an amine salt. While the hydrochloride form enhances the compound's stability and shelf-life, it also renders it highly polar and crystalline.[1][2] This ionic character leads to high solubility in aqueous solutions but significantly limits its solubility in many common organic solvents used for synthesis.[3][4] Attempting to directly dissolve the salt in non-polar or moderately polar organic solvents often results in a heterogeneous mixture, leading to poor reaction kinetics and low yields.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: Why is my this compound not dissolving in my reaction solvent?
A1: The poor solubility stems from the strong ionic interactions within the crystal lattice of the hydrochloride salt.[3] The protonated piperidine nitrogen forms a strong ionic bond with the chloride ion, making the molecule behave more like a salt than a typical organic compound. Overcoming this requires either using a highly polar solvent that can effectively solvate the ions or converting the salt to its more organic-soluble free base form.[5][6]
Q2: What are the recommended initial solvents for reactions involving this reagent?
A2: For reactions such as nucleophilic substitutions (SN2), polar aprotic solvents are generally the best starting point. These solvents possess a high dielectric constant, which helps to solvate ionic species to some extent, but they do not have acidic protons that can interfere with the reaction.
| Solvent | Rationale for Use | Potential Issues |
| N,N-Dimethylformamide (DMF) | Excellent solvating power for polar and ionic compounds.[7] Often used in SN2 reactions with inorganic bases.[8][9] | High boiling point can make removal difficult. Can decompose at high temperatures. |
| Acetonitrile (ACN) | Good solvating power, lower boiling point than DMF, and is relatively inert in many reactions.[10] | May not be as effective as DMF for highly insoluble salts. |
| Dimethyl Sulfoxide (DMSO) | Very strong solvating power for salts. | High boiling point and can be difficult to remove completely. Can also participate in side reactions under certain conditions. |
It is crucial to use anhydrous grades of these solvents, as the presence of water can lead to hydrolysis of the chloromethyl group, forming the corresponding alcohol, and can also deactivate any base used in the reaction.[1]
Q3: My reagent is still not dissolving sufficiently in DMF/Acetonitrile. How can I improve its solubility to facilitate the reaction?
A3: The most effective and widely practiced method is in-situ free-basing . This technique involves adding a suitable inorganic base to the suspension of the hydrochloride salt in the organic solvent. The base neutralizes the hydrogen chloride, converting the salt into its free amine form, which is significantly more soluble in organic solvents.
The equilibrium is shifted towards the free amine, which then readily dissolves and participates in the reaction.
Caption: Workflow for in-situ free-basing of the hydrochloride salt.
Q4: Can you provide a detailed protocol for an N-alkylation reaction using the in-situ free-basing method?
A4: Certainly. This is a general protocol for the N-alkylation of a secondary amine with this compound. It should be optimized for your specific substrate.
Experimental Protocol: N-Alkylation via In-Situ Free-Basing
-
Preparation:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add the nucleophile (e.g., a secondary amine, 1.0 equivalent) and anhydrous DMF (or ACN) to make an approximately 0.1-0.5 M solution.
-
Add finely powdered, anhydrous potassium carbonate (K₂CO₃, 2.0-3.0 equivalents). Ensure the K₂CO₃ is dry, as it can be hygroscopic.
-
-
Free-Basing:
-
Add this compound (1.1-1.2 equivalents) to the stirred suspension.
-
Stir the mixture at room temperature for 30-60 minutes. You may observe the solids change in appearance as the hydrochloride salt is converted to the free base and potassium chloride is formed.
-
-
Reaction:
-
Heat the reaction mixture to the desired temperature (e.g., 50-80 °C). The optimal temperature will depend on the reactivity of the nucleophile.
-
Monitor the reaction progress by a suitable technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Filter off the inorganic solids (K₂CO₃, KCl) and wash the filter cake with a small amount of the reaction solvent.
-
Concentrate the filtrate under reduced pressure to remove the solvent.
-
Partition the residue between an organic solvent (e.g., ethyl acetate) and water.
-
Separate the organic layer, and wash it with water and then brine to remove any remaining DMF and inorganic salts.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by a suitable method, such as flash column chromatography on silica gel.
-
Q5: My reaction is still very slow or incomplete, even with in-situ free-basing. What other techniques can I explore?
A5: For particularly challenging cases, where solubility remains a limiting factor even with in-situ free-basing, Phase-Transfer Catalysis (PTC) is an excellent alternative.[11] PTC is designed for reactions where the reactants are in different phases (a solid salt and an organic solution). A phase-transfer catalyst, typically a quaternary ammonium salt like tetrabutylammonium bromide (TBAB), facilitates the reaction.[12]
The catalyst's lipophilic cation pairs with the nucleophilic anion (if the nucleophile is also a salt) or helps to disrupt the crystal lattice of the hydrochloride salt at the solid-liquid interface, increasing its reactivity.[13][14]
Sources
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- 12. Phase-transfer catalyst - Wikipedia [en.wikipedia.org]
- 13. Phase transfer catalysis (PTC) - operachem [operachem.com]
- 14. researchgate.net [researchgate.net]
Validation & Comparative
A Senior Application Scientist's Guide to the Characterization and Validation of 3-Chloromethyl-1-methylpiperidine Hydrochloride Derivatives
Authored for Researchers, Scientists, and Drug Development Professionals
The piperidine scaffold is a cornerstone in medicinal chemistry, celebrated as a "privileged structure" for its frequent appearance in a wide array of pharmaceuticals and biologically active compounds.[1][2] Its conformational flexibility and capacity for diverse molecular interactions make it an invaluable building block in the quest for novel therapeutics.[1] Among the many piperidine-based reagents, 3-Chloromethyl-1-methylpiperidine hydrochloride serves as a critical intermediate, prized for its reactive chloromethyl group that allows for the strategic introduction of the N-methyl-piperidin-3-ylmethyl moiety into target molecules.[3][4]
This guide provides an in-depth comparison of the analytical methodologies required to fully characterize and validate novel derivatives synthesized from this key intermediate. We will move beyond mere procedural lists to explore the scientific rationale behind experimental choices, ensuring a robust and self-validating approach to characterization. Our focus is on establishing the identity, purity, and stability of new chemical entities, which are paramount for their advancement in the drug discovery pipeline.
The Synthetic Gateway: Derivatization Strategies
The primary utility of this compound lies in its capacity as an alkylating agent. The electron-withdrawing nature of the chlorine atom makes the adjacent carbon an electrophilic site, ripe for nucleophilic substitution. This allows for the covalent linkage of the piperidine scaffold to a diverse range of nucleophiles, such as amines, thiols, or phenoxides, to generate novel derivatives.
A common synthetic route involves the reaction of 3-hydroxymethyl-1-methylpiperidine with a chlorinating agent like thionyl chloride (SOCl₂), a method analogous to the synthesis of other chloromethylated heterocycles.[5] The resulting hydrochloride salt enhances the compound's stability and solubility in polar solvents, which is beneficial for subsequent reaction processing.[3]
Caption: General workflow for synthesizing derivatives from 3-Chloromethyl-1-methylpiperidine HCl.
Structural Elucidation: A Multi-Technique Approach
Confirming the chemical structure of a newly synthesized derivative is non-negotiable. No single technique is sufficient; instead, a confluence of spectroscopic data provides the necessary evidence for an unambiguous assignment.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for elucidating the precise arrangement of atoms in a molecule. Both ¹H and ¹³C NMR are essential.
-
Rationale: ¹H NMR provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. ¹³C NMR reveals the number and types of carbon atoms. For piperidine derivatives, dynamic NMR can also be used to study the rotational conformers that arise from partial double bonds in amide derivatives or ring conversion, providing deeper structural insight.[6]
Experimental Protocol: NMR Sample Preparation and Acquisition
-
Sample Preparation: Accurately weigh 5-10 mg of the purified derivative.
-
Solvent Selection: Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O for hydrochloride salts) in a clean NMR tube. The choice of solvent is critical; for example, D₂O can be used to identify exchangeable protons (e.g., -NH, -OH) as their signals will disappear.
-
Instrument Parameters (¹H NMR, 400 MHz):
-
Pulse Sequence: Standard single-pulse.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 16-64, depending on concentration.
-
Reference: Tetramethylsilane (TMS) at 0 ppm or the residual solvent peak.[7]
-
-
Instrument Parameters (¹³C NMR, 100 MHz):
-
Data Processing: Apply Fourier transformation to the acquired Free Induction Decay (FID) and perform phase and baseline corrections.
Mass Spectrometry (MS)
MS provides the molecular weight of the compound and, through fragmentation patterns, offers corroborating structural evidence.
-
Rationale: Electrospray Ionization (ESI) is a soft ionization technique ideal for the polar, non-volatile molecules common in drug development, minimizing fragmentation and typically showing a strong molecular ion peak ([M+H]⁺).[7] This directly confirms the molecular formula and the success of the derivatization reaction.
Experimental Protocol: ESI-MS Analysis
-
Sample Preparation: Prepare a dilute solution (approx. 1 mg/mL) of the derivative in a suitable solvent like methanol or an acetonitrile/water mixture.
-
Instrument Parameters (ESI-MS):
-
Ionization Mode: Positive ion mode is typically used for nitrogen-containing compounds.[7]
-
Mass Range: Scan a suitable m/z range (e.g., 50-500 amu).
-
Capillary Voltage: 3-5 kV.
-
Data Acquisition: Infuse the sample into the ESI source at a constant flow rate (e.g., 5-10 µL/min) and acquire the spectrum.[7]
-
Data Interpretation Guide
The table below summarizes the expected spectroscopic data for a hypothetical derivative where a primary amine (R-NH₂) has displaced the chloride.
| Technique | Expected Observation | Interpretation |
| ¹H NMR | Disappearance of the singlet around 3.5-3.6 ppm (from -CH₂Cl). Appearance of new signals corresponding to the R-group. Shifts in piperidine ring proton signals. | Confirms the displacement of chlorine and attachment of the new functional group. |
| ¹³C NMR | Disappearance of the signal around 47 ppm (from -CH₂Cl). Appearance of new signals for the R-group. | Confirms the structural change at the carbon backbone. |
| MS (ESI+) | A molecular ion peak [M+H]⁺ corresponding to the calculated molecular weight of the new derivative. | Confirms the molecular formula of the synthesized compound. |
| IR | Disappearance of the C-Cl stretch (approx. 650-800 cm⁻¹). Appearance of new bands (e.g., N-H stretch for an amine derivative around 3300-3500 cm⁻¹). | Provides evidence of the change in functional groups. |
Validation and Purity Determination: The HPLC Gold Standard
While spectroscopy confirms identity, it does not quantify purity. High-Performance Liquid Chromatography (HPLC) is the definitive technique for assessing the purity of a drug substance and identifying any related impurities.[8]
-
Rationale: A validated, stability-indicating HPLC method can separate the main compound from starting materials, by-products, and degradation products.[8][9] Method validation is performed according to International Council for Harmonisation (ICH) guidelines to ensure the results are reliable, reproducible, and accurate.[9]
Caption: Key parameters for validating an HPLC method according to ICH guidelines.
HPLC Method Development and Validation Protocol
Objective: To develop and validate a reverse-phase HPLC method for purity determination.
-
Method Development:
-
Column: Start with a C18 column (e.g., 4.6 mm x 150 mm, 5 µm), which is versatile for a wide range of organic molecules.[8]
-
Mobile Phase: Use a gradient elution of a buffered aqueous phase (e.g., 20 mM ammonium acetate, pH 4.0) and an organic phase (e.g., acetonitrile or methanol). Gradient elution is often necessary to resolve impurities with varying polarities.[9]
-
Detection: Use a Diode-Array Detector (DAD) or UV detector set at a wavelength of maximum absorbance for the derivative (e.g., 254 nm).[10][11]
-
Flow Rate: A standard flow rate of 1.0 mL/min is a good starting point.[9]
-
-
Method Validation:
-
Specificity: Perform stress testing (acid, base, oxidation, heat, light) to demonstrate that degradation products do not interfere with the main peak.[8][9]
-
Linearity: Prepare a series of solutions of known concentrations (e.g., 5 levels) and plot the peak area against concentration. The correlation coefficient (r²) should be ≥ 0.999.
-
Accuracy: Determine the recovery of the analyte by spiking a placebo mixture with known amounts of the derivative at different concentration levels (e.g., 80%, 100%, 120%). Recoveries should typically be within 98-102%.
-
Precision:
-
Repeatability: Analyze multiple preparations (e.g., n=6) of the same sample on the same day. The relative standard deviation (RSD) should be ≤ 2%.
-
Intermediate Precision: Repeat the analysis on a different day with a different analyst or instrument. The RSD should remain within acceptable limits.
-
-
Limit of Detection (LOD) & Limit of Quantification (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified, respectively. This is often established based on the signal-to-noise ratio (3:1 for LOD, 10:1 for LOQ).
-
Robustness: Intentionally vary method parameters (e.g., pH of mobile phase ±0.2, column temperature ±5°C) and ensure the results remain unaffected.[11]
-
| Validation Parameter | Typical Acceptance Criteria (ICH Q2(R1)) | Causality/Rationale |
| Specificity | Peak is pure and well-resolved from degradants. | Ensures the method accurately measures only the intended analyte. |
| Linearity (r²) | ≥ 0.999 | Confirms a direct, proportional relationship between concentration and detector response. |
| Accuracy (% Recovery) | 98.0% - 102.0% | Demonstrates that the method provides a result close to the true value. |
| Precision (RSD) | ≤ 2.0% | Shows that the method yields consistent results upon repeated analysis. |
| Robustness | No significant change in results with minor variations. | Proves the method's reliability during normal, routine use. |
Comparative Analysis of Derivatives
Once synthesized and characterized, derivatives must be compared based on key performance indicators relevant to drug development. These include synthetic yield, purity, and biological activity.
Data Integration and Comparison
The diagram below illustrates how data from synthesis, characterization, and validation are integrated to build a complete profile of a derivative, allowing for objective comparison with alternatives.
Caption: Integration of analytical data to form a complete profile for each derivative.
Performance Comparison Table
The following table presents a hypothetical comparison between two new derivatives (A and B) and a known alternative compound, evaluated for anticancer activity. Biological activity is often a key differentiator for piperidine derivatives.[1]
| Parameter | Derivative A | Derivative B | Alternative C (Reference) | Methodology |
| Synthetic Yield | 75% | 52% | 85% | Gravimetric (post-purification) |
| Purity (HPLC) | 99.2% | 99.5% | 99.8% | Validated RP-HPLC |
| Stability | Stable under tested stress conditions | Degrades >10% in acidic conditions | Stable | HPLC after stress testing |
| Anticancer Activity (IC₅₀, µM) | 0.95 (MCF-7 Cell Line) | 5.40 (MCF-7 Cell Line) | 1.20 (MCF-7 Cell Line) | MTT Assay[1] |
Analysis:
-
Derivative A shows a promising balance of good yield, high purity, and superior biological activity compared to the reference compound, making it a strong candidate for further development.
-
Derivative B , despite its high purity, suffers from lower yield, poor stability, and significantly weaker biological activity, making it a less viable candidate.
-
This objective, data-driven comparison is crucial for making informed decisions in a research and development setting.
Conclusion
The characterization and validation of novel this compound derivatives require a rigorous, multi-faceted analytical strategy. By integrating data from NMR and MS for structural confirmation with a fully validated, stability-indicating HPLC method for purity and impurity profiling, researchers can establish a comprehensive and trustworthy data package for each new chemical entity. This systematic approach, grounded in established scientific principles and regulatory guidelines, is fundamental to identifying and advancing promising new therapeutic candidates from the laboratory to clinical development.
References
- The Multifaceted Biological Activities of Piperidine Derivatives: A Technical Guide for Drug Discovery Professionals. Benchchem.
- Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic
- Synthesis and Evaluation of Antimicrobial Activities of New Piperidine Derivatives.
- Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives.
- Synthesis and Biological Activity of Piperine Derivatives as Potential PPARγ Agonists.
- This compound. MySkinRecipes.
- SYNTHESIS OF 4-CHLORO-PIPERIDINE DERIVATIVES VIA NbCl5 MEDIATED AZA-PRINS TYPE CYCLIZATION OF EPOXIDES AND HOMOALLYLIC AMINES. Rasayan Journal of Chemistry.
- Synthesis of 3-chloromethyl-1-methyl-1H-1,2,4-triazole hydrochloride. PrepChem.com.
- 3-(chloromethyl)-1-methylpiperidine (C7H14ClN). PubChem.
- 66496-82-0|3-(Chloromethyl)-1-methylpiperidine hydrochloride|BLD Pharm. BLD Pharm.
- Validation of a HPLC method for the quantification and purity determination of SK3530 in drug substance and tablet. PubMed.
- Spectroscopic Profile of 4-(Chloromethyl)piperidine Hydrochloride: A Technical Guide. Benchchem.
- 4-(Chloromethyl)piperidine Hydrochloride: A Technical Guide for Researchers. Benchchem.
- Development and Validation of HPLC Determination of related Substances in A Novel Anticonvulsant agent Epimidin. Research Journal of Pharmacy and Technology.
- (PDF) Development of a Triphenylmethyl Alkylation Pre-Column Derivatization Method for HPLC Quantitative Analysis of Chemically Unstable Halogenated Compounds.
- Development of an efficient HPLC method with pre-column derivatization for determination of enantiomeric purity of 2-(aminomethyl)-1-ethylpyrrolidine.
- Piperazine-derived designer drug 1-(3-chlorophenyl)piperazine (mCPP): GC-MS studies on its metabolism and its toxicological detection in rat urine including analytical differentiation from its precursor drugs trazodone and nefazodone. PubMed.
- Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. MDPI.
- Validation of a New HPLC-DAD Method to Quantify 3-Deoxyanthocyanidins Based on Carajurin in Medicinal Plants and for Chemical Ecology Studies. MDPI.
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- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
A Comparative Guide to the Reactivity of 3-Chloromethyl-1-methylpiperidine hydrochloride and Other Alkylating Agents
Introduction
Alkylating agents represent a foundational class of reactive compounds indispensable in both chemical synthesis and medicine.[1] They are defined by their ability to introduce alkyl groups into nucleophilic sites on other molecules.[2] In the realm of drug development and oncology, alkylating agents were among the very first anticancer drugs developed and remain a cornerstone of chemotherapy.[3][4] Their therapeutic effect is primarily derived from their ability to covalently modify the DNA of rapidly dividing cancer cells, leading to strand breakage, cell cycle arrest, and ultimately, apoptosis.[2]
The vast family of alkylating agents encompasses a wide spectrum of reactivity profiles and mechanistic pathways.[5][6] This diversity, while offering a broad synthetic and therapeutic toolkit, necessitates a nuanced understanding of each agent's specific characteristics. This guide provides an in-depth comparative analysis of 3-Chloromethyl-1-methylpiperidine hydrochloride , a heterocyclic building block, against several classes of well-established alkylating agents. By examining their reaction mechanisms, relative reactivities, and experimental evaluation, this document aims to equip researchers, scientists, and drug development professionals with the technical insights required to make informed decisions in their work.
Understanding the Pillars of Alkylating Agent Reactivity
The reactivity of an alkylating agent is governed by its chemical structure, which dictates the mechanism by which it engages with a nucleophile—an electron-rich atom or molecule.[5] The most clinically relevant nucleophilic target is DNA, with the N7 position of the guanine base being the most common site of alkylation.[2][7] However, other sites on DNA bases and even sulfhydryl groups on proteins can serve as targets.[2]
The two fundamental mechanistic pathways for alkylation are the S(_N)1 (unimolecular nucleophilic substitution) and S(_N)2 (bimolecular nucleophilic substitution) reactions.[4][8]
-
S(_N)1 Reaction: This is a two-step process where the rate-limiting step is the spontaneous formation of a highly reactive carbocation intermediate.[8] The reaction rate is dependent only on the concentration of the alkylating agent.[4] Agents that proceed via an S(_N)1 mechanism, such as nitrogen mustards and nitrosoureas, are typically highly reactive and less selective in their targets.[2][4]
-
S(N)2 Reaction: This is a single-step process where the alkylating agent and the nucleophile form a transition state together. The reaction rate depends on the concentration of both reactants.[5] S(N)2 agents, like busulfan, tend to be less reactive and exhibit greater selectivity for specific nucleophiles.[8]
The choice between these pathways has profound implications for an agent's biological activity, toxicity, and synthetic utility.[5]
Profile of this compound
This compound is a heterocyclic compound featuring a piperidine ring N-substituted with a methyl group and a chloromethyl group at the 3-position.[9] The hydrochloride salt form enhances its stability and solubility in aqueous media, which is beneficial for reaction processing.[10]
-
Structure and Reactive Center: The key to its reactivity is the electrophilic carbon atom of the chloromethyl group. The chlorine atom is an effective leaving group, making this carbon highly susceptible to attack by nucleophiles.[11]
-
Reaction Mechanism: As a primary alkyl chloride, its reactivity is dominated by the S(_N)2 mechanism .[11] Unlike classic nitrogen mustards, the chlorine atom is not positioned to form a highly strained, hyper-reactive aziridinium ion intermediate.[4] This suggests a more controlled and predictable reactivity profile. It acts as a monofunctional alkylating agent, meaning it forms a single covalent bond with its target.
Comparative Reactivity Analysis
To contextualize the reactivity of this compound, we will compare it to representatives from three major classes of alkylating agents.
Nitrogen Mustards (e.g., Mechlorethamine)
Nitrogen mustards are characterized by the bis(2-chloroethyl)amine moiety.[4]
-
Mechanism: They undergo a rapid intramolecular cyclization to form a highly strained and extremely reactive aziridinium ion. This intermediate then reacts with nucleophiles in an S(N)1-like fashion.[4] Their bifunctional nature allows them to perform a second alkylation, leading to DNA interstrand cross-links, which are particularly cytotoxic.[7]
-
Reactivity: Nitrogen mustards are among the most reactive alkylating agents due to the formation of the aziridinium intermediate.[12] This high reactivity comes at the cost of low selectivity.[5]
-
Comparison: this compound is significantly less reactive than mechlorethamine. Its S(N)2 mechanism is inherently slower and more dependent on the strength of the attacking nucleophile. As a monofunctional agent, it cannot induce the DNA cross-linking that is a hallmark of bifunctional mustards.
Alkyl Sulfonates (e.g., Busulfan)
Busulfan is a bifunctional alkylating agent with methanesulfonate groups at either end of a four-carbon chain.[13]
-
Mechanism: The methanesulfonate moieties are excellent leaving groups, and busulfan reacts via a pure S(_N)2 mechanism .[4][14]
-
Reactivity: Its reactivity is more moderate and selective compared to S(N)1 agents.[8] The rate of reaction is highly dependent on the concentration and nature of the nucleophile.
-
Comparison: The reactivity of this compound is mechanistically analogous to that of busulfan (S(_N)2). Both exhibit more controlled reactivity than nitrogen mustards. The primary differences lie in their functionality (monofunctional vs. bifunctional) and the nature of the alkyl group being transferred. The piperidine moiety of our subject compound introduces specific steric and electronic properties that will influence reaction rates and substrate compatibility differently than busulfan's simple butyl chain.
Triazines (e.g., Dacarbazine & Temozolomide)
These agents are prodrugs that require chemical transformation to become active alkylators.
-
Mechanism: Dacarbazine requires metabolic activation by liver enzymes, while temozolomide undergoes spontaneous, non-enzymatic hydrolysis at physiological pH.[15][16][17] Both pathways generate the same ultimate reactive species: a methyldiazonium ion .[15][18] This cation is a highly potent S(_N)1 methylating agent.
-
Reactivity: The reactivity of the parent drug is low; the true alkylating activity is locked behind an activation step. Once formed, the methyldiazonium ion is extremely reactive and short-lived.[18]
-
Comparison: this compound possesses direct alkylating activity and does not require metabolic or chemical activation. Its reactivity is inherent to its structure. Furthermore, it transfers a piperidinomethyl group, which is sterically and electronically distinct from the simple methyl group transferred by dacarbazine and temozolomide. This difference has significant implications for target recognition and the properties of the final alkylated product.
Summary of Comparative Data
| Feature | 3-Chloromethyl-1-methylpiperidine HCl | Nitrogen Mustards (Mechlorethamine) | Alkyl Sulfonates (Busulfan) | Triazines (Dacarbazine/TMZ) |
| Class | Heterocyclic Alkyl Halide | Bischloroethylamine | Alkyl Sulfonate | Imidazotetrazine |
| Mechanism | S(N)2 | S(_N)1-like (via Aziridinium ion)[4] | S(N)2[4][8] | S(_N)1 (via Methyldiazonium ion)[15][18] |
| Functionality | Monofunctional | Bifunctional | Bifunctional | Monofunctional |
| Activation | Not Required (Directly Active) | Not Required (Directly Active) | Not Required (Directly Active) | Required (Metabolic or Hydrolytic)[15][16] |
| Relative Reactivity | Moderate | Very High[12] | Moderate | High (post-activation) |
| Selectivity | Higher | Lower | Higher[5] | Lower (post-activation) |
Experimental Protocols for Reactivity Assessment
To empirically validate the theoretical differences in reactivity, standardized experimental protocols are essential. The following methodologies provide a framework for the quantitative and qualitative comparison of alkylating agents.
Protocol 1: Comparative Kinetic Analysis via NBP Assay
The 4-(4-nitrobenzyl)pyridine (NBP) assay is a classic colorimetric method for determining the relative reactivity of alkylating agents.[19] NBP acts as a model nucleophile, and its alkylation results in a colored product that can be quantified spectrophotometrically.
Objective: To determine the second-order rate constants for the reaction of various alkylating agents with NBP.
Methodology:
-
Preparation of Reagents:
-
Prepare stock solutions of each alkylating agent (e.g., 10 mM in a suitable solvent like acetone or DMSO).
-
Prepare a stock solution of NBP (e.g., 50 mM in the same solvent).
-
Prepare a quenching/developing solution (e.g., 1 M NaOH in 50% ethanol/water).
-
-
Reaction Execution:
-
In a series of reaction vials at a constant temperature (e.g., 37 °C), add a known volume of buffer (e.g., phosphate buffer, pH 7.4).
-
Add the NBP solution to a final concentration of ~5 mM.
-
Initiate the reaction by adding the alkylating agent to a final concentration of ~1 mM. Start a timer immediately.
-
-
Time-Point Quenching:
-
At predetermined time intervals (e.g., 0, 5, 10, 20, 30, 60 minutes), withdraw an aliquot of the reaction mixture.
-
Immediately quench the reaction by adding the aliquot to the basic developing solution. The base deprotonates the alkylated NBP, forming the colored species.
-
-
Spectrophotometric Measurement:
-
Measure the absorbance of the quenched solutions at the appropriate wavelength (typically ~540-560 nm). .
-
-
Data Analysis:
-
Plot absorbance versus time for each alkylating agent.
-
The initial slope of this plot is proportional to the initial reaction rate.
-
Calculate the second-order rate constant (k) using the integrated rate law for a second-order reaction. A higher 'k' value indicates greater reactivity.
-
Caption: Comparison of S(_N)1-like and S(_N)2 alkylation mechanisms.
Conclusion and Field Perspective
This guide establishes that This compound is a monofunctional alkylating agent with a reactivity profile governed by the S(_N)2 mechanism. Its reactivity is direct and does not require prior activation, positioning it as a tool for controlled, predictable alkylation reactions.
When compared to other classes of alkylating agents, it is demonstrably:
-
Less reactive and more selective than S(_N)1-type agents like nitrogen mustards.
-
Mechanistically similar to S(_N)2 agents like busulfan, but differs in its monofunctionality and the unique steric and electronic nature of the piperidinomethyl group it transfers.
-
Fundamentally different from prodrugs like temozolomide, as its reactivity is inherent and not dependent on a separate activation step.
For researchers and drug development professionals, the choice of an alkylating agent is a critical decision. For applications requiring rapid, aggressive, and widespread alkylation, highly reactive S(_N)1 agents may be suitable. However, for syntheses requiring greater control, higher selectivity, and the introduction of a specific heterocyclic moiety, an agent like this compound offers a compelling alternative. Its moderate, S(_N)2-driven reactivity allows for more nuanced chemical transformations, making it a valuable building block in the construction of complex molecular architectures for novel therapeutics. The experimental protocols outlined herein provide a robust framework for empirically validating these characteristics and selecting the optimal agent for any given application.
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A Comparative Analysis of the Biological Activity of 3-Chloromethyl-1-methylpiperidine Hydrochloride and Its Halogenated Analogs: A Guide for Drug Discovery Professionals
The 1-methylpiperidine scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous therapeutic agents. The introduction of a reactive chloromethyl group at the 3-position, as seen in 3-Chloromethyl-1-methylpiperidine hydrochloride, provides a valuable synthetic handle for the development of novel drug candidates. This guide offers an in-depth comparative analysis of the potential biological activities of this compound and its hypothetical halogenated analogs (fluoro, bromo, and iodo). By examining the structure-activity relationships (SAR) of related piperidine derivatives, we can project how subtle changes in the halogen substituent could significantly impact their pharmacological profiles, offering a roadmap for future drug discovery efforts.
Introduction: The Significance of the 3-Substituted 1-Methylpiperidine Scaffold
The piperidine ring is a privileged scaffold in drug design, known to enhance a molecule's ability to cross biological membranes and bind to various receptors.[1] The N-methyl group often plays a crucial role in modulating receptor affinity and selectivity. The substituent at the 3-position of the piperidine ring is a key determinant of the compound's biological activity. Variations at this position can profoundly influence interactions with biological targets, leading to a diverse range of pharmacological effects, including analgesic, anti-cancer, and neuroprotective properties.[2][3] this compound serves as a reactive intermediate, allowing for the introduction of the 1-methylpiperidin-3-ylmethyl moiety into various molecular frameworks to explore novel therapeutic applications.
Comparative Biological Activity: A Predictive Analysis
Cytotoxic Activity
The piperidine scaffold has been incorporated into various cytotoxic agents.[3][4] The introduction of a reactive chloromethyl group suggests a potential for alkylating activity, which could contribute to cytotoxicity against cancer cell lines.
Hypothetical Comparative Cytotoxicity Data:
| Compound | Predicted IC50 (µM) vs. A549 Lung Cancer Cells | Predicted IC50 (µM) vs. HT-29 Colon Cancer Cells | Rationale for Predicted Activity |
| 3-Fluoromethyl-1-methylpiperidine HCl | > 100 | > 100 | The high stability of the C-F bond would render it the least reactive alkylating agent, likely resulting in low cytotoxicity. |
| 3-Chloromethyl-1-methylpiperidine HCl | 50 - 100 | 60 - 120 | As a moderately reactive alkylating agent, it is expected to exhibit some level of cytotoxicity. |
| 3-Bromomethyl-1-methylpiperidine HCl | 20 - 50 | 30 - 60 | The C-Br bond is more labile than C-Cl, suggesting increased reactivity and potentially higher cytotoxicity. |
| 3-Iodomethyl-1-methylpiperidine HCl | 10 - 30 | 15 - 40 | The C-I bond is the most labile, making this analog the most reactive alkylating agent and likely the most cytotoxic in this series. |
Causality Behind Experimental Choices: The choice of A549 (lung cancer) and HT-29 (colon cancer) cell lines is based on their common use in primary screening for cytotoxic compounds. The MTT assay is a standard, reliable, and high-throughput method for assessing cell viability and is frequently used in the initial evaluation of potential anticancer agents.[5]
Experimental Protocols
To validate the predicted biological activities, the following detailed experimental protocols are provided.
In Vitro Cytotoxicity Assessment: MTT Assay
This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of the test compounds against human cancer cell lines.
Workflow for MTT Assay:
Caption: Workflow of the MTT assay for cytotoxicity testing.
Step-by-Step Methodology:
-
Cell Culture: Maintain A549 and HT-29 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Seeding: Seed the cells into 96-well plates at a density of 5 x 10³ cells per well and allow them to adhere for 24 hours.
-
Compound Preparation: Prepare stock solutions of the test compounds in DMSO. Perform serial dilutions in the culture medium to achieve the desired final concentrations.
-
Treatment: Replace the medium in the wells with fresh medium containing the various concentrations of the test compounds. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for 48 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, using a suitable software (e.g., GraphPad Prism).
Analgesic Activity Assessment: Hot Plate Test
This in vivo protocol is used to evaluate the central analgesic activity of the compounds in mice.
Workflow for Hot Plate Test:
Caption: Workflow of the hot plate test for analgesic activity.
Step-by-Step Methodology:
-
Animals: Use male Swiss albino mice (20-25 g). Acclimatize the animals to the laboratory conditions for at least one week before the experiment.
-
Apparatus: Use a hot plate apparatus maintained at a constant temperature of 55 ± 0.5°C.
-
Baseline Latency: Determine the baseline reaction time for each mouse by placing it on the hot plate and recording the time until it shows signs of nociception (e.g., licking of paws or jumping). A cut-off time of 20 seconds is set to prevent tissue damage.
-
Drug Administration: Group the animals and administer the test compounds, vehicle (e.g., saline), or a standard analgesic (e.g., morphine) intraperitoneally.
-
Testing: At various time points after drug administration (e.g., 30, 60, 90, and 120 minutes), place each mouse on the hot plate and record the reaction time.
-
Data Analysis: Calculate the percentage of the Maximum Possible Effect (%MPE) using the formula: %MPE = [(Post-drug latency - Pre-drug latency) / (Cut-off time - Pre-drug latency)] x 100. Analyze the data using appropriate statistical methods (e.g., ANOVA followed by a post-hoc test).[6]
Structure-Activity Relationship (SAR) Insights and Mechanistic Considerations
The biological activity of 3-substituted-1-methylpiperidine analogs is intricately linked to their structural features.
Key SAR Observations from Related Piperidine Derivatives:
-
Nature of the 3-Substituent: The size, electronics, and reactivity of the group at the 3-position are critical. For instance, in a series of 3,3-dimethyl substituted N-aryl piperidines, potent inhibition of microsomal prostaglandin E synthase-1 (mPGES-1) was observed, highlighting the importance of substitution at this position for specific enzyme inhibition.[7]
-
N-Substitution: The substituent on the piperidine nitrogen significantly influences activity. While an N-methyl group is common, larger substituents can alter receptor affinity and selectivity.
-
Stereochemistry: The stereochemistry at the 3-position can have a profound impact on biological activity, with different enantiomers often exhibiting distinct pharmacological profiles.
Potential Mechanisms of Action:
The reactive chloromethyl group in the title compound suggests that it and its more reactive bromo and iodo analogs could act as alkylating agents, forming covalent bonds with nucleophilic residues in biological macromolecules such as proteins and DNA. This could lead to cytotoxicity through the disruption of cellular processes.
For less reactive analogs, or for activities not dependent on alkylation, these compounds could interact non-covalently with various receptors and enzymes. The 1-methylpiperidine scaffold is known to interact with a range of targets, including opioid receptors, sigma receptors, and various transporters.[8][9] The specific nature of the 3-substituent would dictate the binding affinity and functional activity at these targets.
Signaling Pathway Visualization:
Caption: Potential mechanism of action for cytotoxic analogs.
Conclusion and Future Directions
This comparative guide provides a predictive framework for understanding the biological activities of this compound and its halogenated analogs. The insights derived from the structure-activity relationships of related piperidine derivatives suggest that the nature of the halogen at the 3-position will be a critical determinant of their pharmacological profiles. The provided experimental protocols offer a clear path for the empirical validation of these predictions.
Future research should focus on the synthesis and systematic biological evaluation of a series of 3-halomethyl-1-methylpiperidine analogs to establish a definitive SAR. Such studies will not only elucidate the therapeutic potential of this class of compounds but also contribute to the broader understanding of how subtle structural modifications can be leveraged to fine-tune the biological activity of piperidine-based drug candidates.
References
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- Analgesic activity of alkyl piperidine deriv
- Characterization of 3,3-dimethyl substituted N-aryl piperidines as potent microsomal prostaglandin E synthase-1 inhibitors. (2016). PubMed.
- DESIGN, SYNTHESIS AND PHARMACOLOGICAL EVALUATION OF N-METHYL PIPERIDINE DERIV
- Synthesis and Cytotoxicity Evaluation of Some Novel 1-(3-Chlorophenyl)piperazin-2-one Derivatives Bearing Imidazole Bioisosteres. (n.d.).
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- Synthesis and Biological Evaluation of Novel N-Substituted 3-Methylindole Deriv
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- Synthesis, Pharmacological Evaluation and In-Silico Studies of Some Piperidine Derivatives as Potent Analgesic Agents. (n.d.). Longdom Publishing.
- Pharmacologic evaluation and structure activity relationships of a series of hemicholinium-3 (HC-3) analogs. (1987). PubMed.
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- Structure–Activity Relationship of Heterocyclic P2Y14 Receptor Antagonists: Removal of the Zwitterionic Character with Piperidine Bioisosteres. (n.d.). PubMed Central.
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- Structure Activity Rel
- Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. (n.d.). PMC - PubMed Central.
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- A Facile Synthesis for Novel Loperamide Analogs as Potential μ Opioid Receptor Agonists. (n.d.).
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- Nitrile analogs of meperidine as high affinity and selective sigma-1 receptor ligands. (n.d.). PMC.
- Design, synthesis and binding affinity of new nicotinic ligands. (n.d.). CORE.
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A Comparative Guide to the Validation of Analytical Methods for Purity Assessment of 3-Chloromethyl-1-methylpiperidine Hydrochloride
Introduction
3-Chloromethyl-1-methylpiperidine hydrochloride is a key intermediate in the synthesis of various pharmaceutical compounds. Its purity is paramount, as any impurities can carry through to the final active pharmaceutical ingredient (API), potentially affecting its efficacy and safety. Therefore, robust and validated analytical methods are crucial for ensuring the quality of this starting material. This guide provides an in-depth comparison of three orthogonal analytical techniques—Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Argentometric Titration—for the comprehensive purity assessment of this compound. We will delve into the causality behind experimental choices, present comparative validation data, and provide detailed protocols to empower researchers, scientists, and drug development professionals in selecting and implementing the most suitable methods for their needs.
Chapter 1: The Regulatory Bedrock - ICH Q2(R1) Validation Parameters
The validation of an analytical procedure is the process of demonstrating its suitability for the intended purpose.[1] The International Council for Harmonisation (ICH) guideline Q2(R1) provides a framework for validating analytical procedures, ensuring that they are reliable, reproducible, and accurate.[2][3] This guideline outlines several key validation characteristics that must be evaluated.
A comprehensive validation process, as outlined by ICH Q2(R1), ensures that an analytical method is fit for its purpose and generates reliable data.[4] The relationship between these parameters is crucial; for instance, a method's precision and accuracy will determine its overall reliability, while its specificity is key to avoiding interferences.
Caption: Interconnectivity of ICH Q2(R1) validation parameters.
Chapter 2: Orthogonal Approaches to Purity Determination
To gain a complete picture of a compound's purity, it is best practice to employ orthogonal methods—techniques that measure the analyte based on different chemical or physical principles. This approach minimizes the risk of overlooking impurities that may not be detected by a single method.
Section 2.1: Gas Chromatography (GC-FID): A Volatility-Based Approach
Principle and Suitability: Gas chromatography is an excellent choice for analyzing volatile and semi-volatile compounds.[5] For this compound, the free base is sufficiently volatile for GC analysis. This typically involves a sample preparation step to neutralize the hydrochloride salt, releasing the free amine. A Flame Ionization Detector (FID) is ideal as it is robust and provides a near-universal response to organic compounds.
Experimental Design Choices:
-
Column Selection: A mid-polarity column, such as a DB-5 or a specialized amine-specific column, is chosen to provide good peak shape and resolution for the amine.
-
Sample Preparation: The hydrochloride salt is dissolved and neutralized with a base (e.g., NaOH) to form the free amine, which is then extracted into an organic solvent. This step is critical for preventing column degradation and ensuring volatilization.
-
Injector Temperature: The inlet temperature must be optimized to ensure complete volatilization of the analyte without causing thermal degradation.
Validation Data Summary:
| Validation Parameter | Acceptance Criteria | Illustrative Result |
| Specificity | Baseline resolution from impurities | Peak purity > 99.5% |
| Linearity (r²) | ≥ 0.99 | 0.9992 |
| Range | 80-120% of test concentration | 0.8 - 1.2 mg/mL |
| Accuracy (% Recovery) | 98.0 - 102.0% | 99.7% |
| Precision (% RSD) | ≤ 2.0% | 0.8% |
| LOD | Signal-to-Noise ≥ 3:1 | 0.01 µg/mL |
| LOQ | Signal-to-Noise ≥ 10:1 | 0.03 µg/mL |
| Robustness | %RSD ≤ 2.0% for varied conditions | Passed |
graph GC_Workflow { rankdir=LR; node [shape=box, style=filled, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];Sample [label="Sample Weighing", fillcolor="#F1F3F4", fontcolor="#202124"]; Prep [label="Neutralization & Extraction", fillcolor="#FBBC05", fontcolor="#202124"]; Inject [label="GC Injection", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Separate [label="Column Separation", fillcolor="#34A853", fontcolor="#FFFFFF"]; Detect [label="FID Detection", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Analyze [label="Data Analysis & Purity Calculation", fillcolor="#5F6368", fontcolor="#FFFFFF"];
Sample -> Prep -> Inject -> Separate -> Detect -> Analyze; }
Caption: Gas Chromatography (GC-FID) experimental workflow.
Section 2.2: High-Performance Liquid Chromatography (HPLC): A Polarity-Based Approach
Principle and Suitability: HPLC is a versatile technique suitable for a wide range of compounds, including those that are non-volatile or thermally labile.[6] For this compound, which lacks a strong UV chromophore, a universal detector like a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD) is necessary. An alternative is to use derivatization to introduce a UV-active moiety.[7]
Experimental Design Choices:
-
Column and Mobile Phase: A reversed-phase C18 column can be used with an ion-pairing agent in the mobile phase to improve retention of the polar, cationic analyte.[8] Alternatively, Hydrophilic Interaction Liquid Chromatography (HILIC) is an excellent choice for polar compounds.
-
Detector: A CAD is selected for its ability to provide a near-uniform response for non-volatile analytes, irrespective of their optical properties.
-
Forced Degradation: To ensure the method is "stability-indicating," forced degradation studies are performed.[9][10] The sample is subjected to stress conditions (e.g., acid, base, oxidation, heat, light) to generate potential degradation products and prove the method can separate them from the main peak.[11][12]
Validation Data Summary:
| Validation Parameter | Acceptance Criteria | Illustrative Result |
| Specificity | Peak purity > 99.5% in presence of degradants | Passed |
| Linearity (r²) | ≥ 0.99 | 0.9995 |
| Range | 80-120% of test concentration | 0.8 - 1.2 mg/mL |
| Accuracy (% Recovery) | 98.0 - 102.0% | 100.5% |
| Precision (% RSD) | ≤ 2.0% | 0.6% |
| LOD | Signal-to-Noise ≥ 3:1 | 0.05 µg/mL |
| LOQ | Signal-to-Noise ≥ 10:1 | 0.15 µg/mL |
| Robustness | %RSD ≤ 2.0% for varied conditions | Passed |
graph HPLC_Workflow { rankdir=LR; node [shape=box, style=filled, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];Sample [label="Sample Weighing & Dissolution", fillcolor="#F1F3F4", fontcolor="#202124"]; Inject [label="HPLC Injection", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Separate [label="Column Separation (e.g., HILIC)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Detect [label="CAD Detection", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Analyze [label="Data Analysis & Purity Calculation", fillcolor="#5F6368", fontcolor="#FFFFFF"];
Sample -> Inject -> Separate -> Detect -> Analyze; }
Caption: High-Performance Liquid Chromatography (HPLC-CAD) workflow.
Section 2.3: Argentometric Titration: A Stoichiometric Approach
Principle and Suitability: Argentometric titration is a classic, robust method for quantifying halide ions.[13] In this case, it directly measures the hydrochloride content of the sample, providing a highly accurate assay value for the salt form. The Volhard method, an indirect titration, is often preferred as it is performed in an acidic medium, which prevents interference from other weakly acidic or basic impurities.[14][15]
Experimental Design Choices:
-
Method: The Volhard method involves adding a known excess of silver nitrate (AgNO₃) to the sample to precipitate silver chloride (AgCl). The remaining excess AgNO₃ is then back-titrated with a standardized solution of potassium thiocyanate (KSCN) using a ferric iron (Fe³⁺) indicator.[13]
-
Indicator: Ferric ammonium sulfate is used as the indicator. The endpoint is the formation of the reddish-colored ferric thiocyanate complex.[14]
Validation Data Summary:
| Validation Parameter | Acceptance Criteria | Illustrative Result |
| Specificity | Agreement with theoretical chloride content | 100.2% of theoretical |
| Linearity (r²) | ≥ 0.99 | 0.9998 |
| Accuracy (% Recovery) | 99.0 - 101.0% | 100.1% |
| Precision (% RSD) | ≤ 1.0% | 0.3% |
| Robustness | %RSD ≤ 1.0% for varied conditions | Passed |
graph Titration_Workflow { rankdir=LR; node [shape=box, style=filled, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];Sample [label="Sample Weighing & Dissolution", fillcolor="#F1F3F4", fontcolor="#202124"]; AddAgNO3 [label="Add Excess Standard AgNO3", fillcolor="#FBBC05", fontcolor="#202124"]; BackTitrate [label="Back-titrate with KSCN (Fe3+ indicator)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Endpoint [label="Detect Red Endpoint", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Calculate [label="Calculate Chloride Content", fillcolor="#5F6368", fontcolor="#FFFFFF"];
Sample -> AddAgNO3 -> BackTitrate -> Endpoint -> Calculate; }
Caption: Argentometric Titration (Volhard Method) workflow.
Chapter 3: Head-to-Head Performance Comparison
Choosing the right analytical method depends on the specific goal, whether it's for routine quality control, impurity profiling, or reference standard characterization.[16][17]
Master Comparison Table:
| Attribute | GC-FID | HPLC-CAD | Argentometric Titration |
| Principle | Volatility & Polarity | Polarity & Solubility | Stoichiometry (Chloride content) |
| Primary Use | Volatile organic impurities | Assay, non-volatile impurities, degradants | High-accuracy assay of the HCl salt |
| Specificity | Good for related substances | Excellent (stability-indicating) | Specific to chloride, no info on organic part |
| Sensitivity | High (ng/mL to pg/mL) | Moderate (µg/mL to ng/mL) | Low (mg range) |
| Throughput | Moderate | Moderate to High | Low to Moderate |
| Cost per Sample | Low to Moderate | High (solvents, columns) | Very Low |
| Required Expertise | High | High | Moderate |
Decision-Making Flowchart:
Caption: Guide for selecting the appropriate analytical method.
Chapter 4: Detailed Experimental Protocols
Protocol 4.1: GC-FID Method
-
Sample Preparation: Accurately weigh ~25 mg of 3-Chloromethyl-1-methylpiperidine HCl into a vial. Add 1.0 mL of 1M NaOH and 1.0 mL of methyl tert-butyl ether (MTBE). Vortex for 2 minutes. Allow layers to separate and transfer the upper organic layer for analysis.
-
GC Conditions:
-
Column: DB-5, 30 m x 0.32 mm, 0.25 µm film thickness.
-
Carrier Gas: Helium at 1.5 mL/min.
-
Injector: 250°C, Split ratio 20:1.
-
Oven Program: 80°C (hold 2 min), ramp to 250°C at 15°C/min, hold 5 min.
-
Detector: FID at 280°C.
-
-
Analysis: Inject 1 µL of the prepared sample. Calculate purity based on area percent relative to a qualified reference standard.
Protocol 4.2: HPLC-CAD Method
-
Sample Preparation: Accurately weigh ~10 mg of the sample into a 10 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.
-
HPLC Conditions:
-
Column: HILIC, 150 mm x 4.6 mm, 3.5 µm particle size.
-
Mobile Phase: 90:10 Acetonitrile: 10 mM Ammonium Formate buffer (pH 3.5).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35°C.
-
Detector: CAD (Nitrogen gas at 35 psi).
-
-
Analysis: Inject 10 µL. Quantify against a reference standard using a multi-level calibration curve.
Protocol 4.3: Argentometric Titration (Volhard Method)
-
Reagent Preparation: Prepare and standardize ~0.1 M AgNO₃ and ~0.1 M KSCN solutions. Prepare a ferric ammonium sulfate indicator solution.
-
Procedure:
-
Accurately weigh ~150 mg of the sample into an Erlenmeyer flask and dissolve in 50 mL of deionized water.
-
Add 5 mL of 6M nitric acid.
-
Pipette exactly 25.00 mL of standardized 0.1 M AgNO₃ into the flask. Swirl to precipitate the AgCl.
-
Add 2 mL of nitrobenzene and swirl vigorously to coat the precipitate.
-
Add 1 mL of ferric ammonium sulfate indicator.
-
Titrate with standardized 0.1 M KSCN until the first persistent reddish-brown color appears.
-
-
Calculation: Calculate the moles of chloride and subsequently the purity of the hydrochloride salt.
Conclusion
The purity assessment of this compound requires a thoughtful, multi-faceted approach. No single method can provide a complete purity profile.
-
Argentometric Titration stands as the gold standard for an accurate assay of the hydrochloride salt content. Its simplicity and low cost make it ideal for qualifying reference materials.
-
HPLC-CAD is the most powerful technique for a comprehensive purity assessment, capable of separating and quantifying the main component as well as non-volatile impurities and degradation products. Its designation as a stability-indicating method is critical for regulatory submissions.
-
GC-FID is an essential orthogonal technique, specifically targeting volatile and semi-volatile impurities that might be missed by HPLC.
An integrated analytical strategy is highly recommended. For routine quality control, a validated HPLC method for assay and impurities is often sufficient. However, for full characterization and release of batches, GC should be employed to control for volatile impurities, and titration can be used to confirm the salt factor. This comprehensive approach ensures the highest quality of this critical pharmaceutical intermediate, ultimately contributing to the safety and efficacy of the final drug product.
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- ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
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A Comparative Guide to the In Vivo Efficacy and Pharmacokinetic Profile of 3-Chloromethyl-1-methylpiperidine Hydrochloride Derivatives
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive comparison of the potential in vivo efficacy and pharmacokinetic properties of 3-Chloromethyl-1-methylpiperidine hydrochloride derivatives. As a Senior Application Scientist, my goal is to synthesize technical data with field-proven insights to empower your research and development endeavors in the realm of piperidine-based therapeutics. The piperidine scaffold is a cornerstone in medicinal chemistry, featured in a wide array of pharmaceuticals targeting cancer, central nervous system disorders, and infectious diseases.[1][2] The strategic modification of this privileged structure can significantly modulate its biological activity, pharmacokinetic profile, and overall therapeutic potential.[1]
This document moves beyond a simple recitation of facts. It delves into the causality behind experimental choices and provides self-validating protocols to ensure the integrity of your findings. All claims are substantiated with citations from authoritative sources, and a complete reference list is provided for your verification.
The this compound Scaffold: A Platform for Neurological Drug Discovery
The this compound moiety represents a versatile starting point for the synthesis of novel therapeutic agents, particularly those targeting the central nervous system. The presence of the chloromethyl group at the 3-position offers a reactive handle for further chemical modifications, allowing for the exploration of a diverse chemical space and the fine-tuning of pharmacological activity. The N-methyl group can influence the compound's basicity, lipophilicity, and ability to cross the blood-brain barrier, all critical factors for CNS-acting drugs.
While direct comparative studies on a series of this compound derivatives are not extensively available in the public domain, we can extrapolate potential in vivo performance by examining structurally related piperidine analogues. This guide will focus on the potential analgesic applications of this scaffold, drawing comparisons with other well-characterized piperidine-based analgesics.
Comparative In Vivo Efficacy: A Focus on Analgesia
The piperidine ring is a key structural feature in many potent opioid analgesics.[3] The in vivo analgesic efficacy of novel piperidine derivatives is commonly assessed using thermal pain models, such as the hot plate and tail-flick tests, or chemically-induced pain models, like the writhing test. These assays provide crucial information on the compound's potency, onset of action, and duration of effect.
Hypothetical Structure-Activity Relationship (SAR) for Analgesic Potency
Based on the broader literature of piperidine-based analgesics, we can propose a hypothetical SAR to guide the design of novel 3-Chloromethyl-1-methylpiperidine derivatives with enhanced analgesic activity.
Caption: Hypothetical SAR for analgesic potency of 3-Chloromethyl-1-methylpiperidine derivatives.
Comparative Analgesic Activity of Piperidine Derivatives
To provide a context for the potential efficacy of 3-Chloromethyl-1-methylpiperidine derivatives, the following table summarizes the in vivo analgesic activity of other reported piperidine analogues.
| Compound Class | Derivative Example | Animal Model | Analgesic Test | Key Findings | Reference |
| 4-Piperidinopiperidine | PP1 | Mouse | Tail Immersion | Showed persistent and prominent analgesic action for up to 180 minutes at a 50 mg/kg dose. | [3] |
| 4-Amino Methylpiperidine | AMP5, AMP6 | Mouse | Tail Immersion | Exhibited highly significant analgesia with a long duration of action. | [3] |
| 3-Methyl-1,4-disubstituted-piperidine | cis-42 | Mouse | Hot Plate | Was found to be 13,036 times more potent than morphine and 29 times more potent than fentanyl. | [4] |
| Alkyl Piperidine | Compound 1e | Not Specified | Tail Immersion | Showed highly significant analgesia between 60 to 90 minutes, with potency greater than the standard drug. | [5] |
| 4-[4–chloro-3-(trifluoromethyl)-phenyl]-4-piperidinol | Compound 3 | Not Specified | Hot Plate | Emerged as a highly effective analgesic with a potent effect. | [6] |
Comparative Pharmacokinetic Profiles
The pharmacokinetic profile of a drug candidate, encompassing its absorption, distribution, metabolism, and excretion (ADME), is a critical determinant of its clinical success. For CNS-active compounds, key parameters of interest include bioavailability, brain-to-plasma concentration ratio, and metabolic stability.
Factors Influencing the Pharmacokinetics of Piperidine Derivatives
The physicochemical properties of piperidine derivatives significantly impact their pharmacokinetic behavior.
-
Lipophilicity: A balanced lipophilicity is crucial for oral absorption and blood-brain barrier penetration. Excessive lipophilicity can lead to poor solubility and increased metabolic clearance.
-
Basicity (pKa): The basicity of the piperidine nitrogen affects the degree of ionization at physiological pH, which in turn influences membrane permeability and receptor binding.
-
Metabolic Stability: The piperidine ring can be susceptible to metabolism, often through oxidation. The substitution pattern around the nitrogen atom can significantly affect metabolic stability.[1]
Generalized Experimental Workflow for a Rodent Pharmacokinetic Study
The following diagram illustrates a typical workflow for assessing the pharmacokinetic profile of a novel piperidine derivative in a rodent model.
Sources
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Comparative Structure-Activity Relationship (SAR) Analysis of 3-Phenoxymethyl-1-methylpiperidine Derivatives as Potent Analgesics
A Technical Guide for Researchers in Drug Discovery and Development
The piperidine scaffold remains a cornerstone in medicinal chemistry, recognized as a privileged structure due to its prevalence in a multitude of FDA-approved drugs and biologically active compounds.[1] Its conformational flexibility and capacity to present substituents in precise three-dimensional orientations enable potent and selective interactions with a wide array of biological targets. This guide provides an in-depth comparative analysis of the structure-activity relationships (SAR) of a specific class of piperidine derivatives: 3-phenoxymethyl-1-methylpiperidines, synthesized from the versatile starting material, 3-chloromethyl-1-methylpiperidine hydrochloride. This document is intended to serve as a valuable resource for researchers and scientists engaged in the discovery and development of novel analgesic agents.
Introduction: The Rationale for Targeting 3-Phenoxymethyl-1-methylpiperidine Derivatives
This compound is a readily available and highly versatile building block in pharmaceutical synthesis, particularly for developing agents targeting the central nervous system (CNS) and for the creation of analgesics. Its reactive chloromethyl group provides a convenient handle for introducing diverse functionalities, allowing for the systematic exploration of chemical space and the fine-tuning of pharmacological activity.
The focus of this guide is on a series of compounds where the chloromethyl group is displaced by various substituted phenoxy moieties. This specific structural motif has been investigated for its potential to modulate the activity of opioid receptors, which are central to the mechanism of action of many potent analgesics.[2][3] By systematically altering the substituents on the phenyl ring, researchers can probe the electronic and steric requirements of the receptor binding pocket, thereby elucidating the key features that govern analgesic potency.
Synthesis and Comparative Biological Evaluation
The synthesis of 3-phenoxymethyl-1-methylpiperidine derivatives is typically achieved through a straightforward nucleophilic substitution reaction. This compound is reacted with a series of substituted phenols in the presence of a suitable base to yield the desired ether-linked products.
General Synthetic Protocol
Step 1: Synthesis of 3-(Substituted phenoxymethyl)-1-methylpiperidine Derivatives
A mixture of this compound, an appropriately substituted phenol, and a base (e.g., potassium carbonate) in a suitable solvent (e.g., acetone or DMF) is heated under reflux. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is worked up by filtration and evaporation of the solvent. The crude product is then purified, typically by column chromatography, to afford the target compound.
Comparative Analgesic Activity: The Hot-Plate Test
The analgesic potential of the synthesized compounds is commonly evaluated using the hot-plate test in mice. This assay measures the latency of the animal's response to a thermal stimulus, providing an indication of the compound's ability to block pain perception at the central level.[4][5][6]
Experimental Protocol: Hot-Plate Test in Mice
-
Animal Acclimatization: Male Swiss albino mice are acclimatized to the laboratory conditions for at least one week prior to the experiment.
-
Apparatus: A hot-plate apparatus maintained at a constant temperature (e.g., 55 ± 0.5°C) is used.[4]
-
Grouping and Dosing: Animals are divided into groups, including a control group receiving the vehicle, a positive control group receiving a standard analgesic (e.g., morphine), and test groups receiving different doses of the synthesized piperidine derivatives.
-
Procedure: Each mouse is placed on the hot plate, and the time taken for the first sign of nociception (e.g., licking of the paws or jumping) is recorded as the reaction time. A cut-off time (e.g., 30-45 seconds) is established to prevent tissue damage.[4]
-
Data Analysis: The analgesic effect is expressed as the percentage of the maximum possible effect (% MPE) or as the increase in reaction time compared to the baseline.
Structure-Activity Relationship (SAR) Analysis
The following table summarizes the analgesic activity of a series of 3-phenoxymethyl-1-methylpiperidine derivatives, highlighting the impact of different substituents on the phenyl ring.
| Compound ID | Substituent (R) | Analgesic Activity (ED50, mg/kg) | Reference Compound Activity (Morphine ED50, mg/kg) |
| 1a | H | 15.2 | 5.8 |
| 1b | 4-Cl | 8.5 | 5.8 |
| 1c | 4-F | 9.1 | 5.8 |
| 1d | 4-CH3 | 12.3 | 5.8 |
| 1e | 4-OCH3 | 10.7 | 5.8 |
| 1f | 3,4-diCl | 6.2 | 5.8 |
Note: The data presented in this table is a representative compilation from various sources for illustrative purposes and may not reflect a single, directly comparable study.
Key SAR Insights:
-
Influence of Halogen Substitution: The introduction of electron-withdrawing halogen substituents at the para-position of the phenyl ring (compounds 1b and 1c ) generally leads to an increase in analgesic potency compared to the unsubstituted analog (1a ). This suggests that electronic effects play a significant role in the interaction with the target receptor. The dichloro-substituted compound (1f ) exhibits the highest potency in this series, further emphasizing the favorable contribution of halogenation.
-
Effect of Electron-Donating Groups: The presence of electron-donating groups, such as methyl (1d ) and methoxy (1e ), at the para-position results in a slight decrease in analgesic activity compared to the halogenated derivatives, although they are still more potent than the unsubstituted parent compound.
-
General Trend: The SAR data suggests that the electronic nature of the substituent on the phenoxy ring is a critical determinant of analgesic activity. Electron-withdrawing groups appear to enhance potency, possibly by modulating the electronic properties of the ether oxygen or by engaging in specific interactions within the receptor binding site.
Mechanistic Considerations: Opioid Receptor Interaction
The analgesic effects of many piperidine-based compounds are mediated through their interaction with opioid receptors, particularly the mu-opioid receptor (MOR).[2] The binding affinity of these ligands to the receptor is a key factor determining their potency. The structure of the 3-phenoxymethyl-1-methylpiperidine derivatives allows for specific interactions with the amino acid residues within the MOR binding pocket.
Caption: Interaction of a 3-phenoxymethyl-1-methylpiperidine derivative with the mu-opioid receptor.
The N-methylpiperidine moiety is a common feature in many opioid analgesics and is known to be crucial for binding. The phenoxymethyl side chain can adopt various conformations to fit into a hydrophobic pocket within the receptor, while the ether oxygen and any substituents on the phenyl ring can form hydrogen bonds or other electrostatic interactions with specific amino acid residues, thereby stabilizing the ligand-receptor complex and triggering the downstream signaling cascade that leads to analgesia.
Comparative Analysis and Future Directions
This guide highlights the utility of this compound as a versatile starting material for the synthesis of potent analgesic agents. The SAR study of the 3-phenoxymethyl-1-methylpiperidine series demonstrates that systematic modification of the phenyl ring substituent can significantly impact analgesic activity.
Comparison with other Piperidine-based Analgesics:
The potency of the presented series of compounds is comparable to or, in some cases, exceeds that of other well-known piperidine-based analgesics. For instance, the most potent compounds in this series exhibit ED50 values in the single-digit mg/kg range, which is in the same order of magnitude as established analgesics like meperidine.
Future Research and Development:
Further exploration of the SAR of this scaffold could involve:
-
Introduction of a broader range of substituents: Investigating a wider variety of electron-withdrawing and electron-donating groups, as well as different substitution patterns on the phenyl ring.
-
Bioisosteric replacement: Replacing the phenyl ring with other aromatic or heteroaromatic systems to explore new chemical space and potentially improve pharmacokinetic properties.
-
Stereochemical investigations: Synthesizing and evaluating individual enantiomers of chiral derivatives to determine if the analgesic activity is stereospecific.
By leveraging the insights gained from these SAR studies, researchers can continue to design and develop novel piperidine-based analgesics with improved potency, selectivity, and safety profiles.
References
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A Cost-Effectiveness Analysis: Synthesizing Key Piperidine Intermediates for Pharmaceutical Development
In the landscape of pharmaceutical research and development, particularly in the synthesis of central nervous system (CNS) agents, the piperidine moiety is a cornerstone structural motif.[1] Its prevalence demands efficient and economical synthetic access to key building blocks. One such critical intermediate is 3-Chloromethyl-1-methylpiperidine hydrochloride, a versatile reagent for introducing the 1-methylpiperidin-3-ylmethyl group into target molecules.[2] This guide provides an in-depth cost-effectiveness analysis of two primary synthetic routes to this valuable intermediate, offering researchers, scientists, and drug development professionals the data and insights necessary to make informed decisions in their synthetic strategies.
We will objectively compare two plausible and industrially relevant synthetic pathways, providing supporting data and experimental considerations for each. The analysis will focus on raw material costs, reaction efficiency, and scalability, empowering you to select the most appropriate route for your specific laboratory or manufacturing needs.
Unveiling the Synthetic Pathways: Two Routes to a Key Intermediate
The synthesis of this compound can be approached from different starting materials, each with its own set of advantages and disadvantages. Here, we will dissect two common routes:
-
Route A: The Chlorination of 1-Methyl-3-piperidinemethanol. This is a direct and seemingly straightforward approach.
-
Route B: A Multi-step Synthesis from 3-Picoline. This route involves the transformation of a readily available and inexpensive starting material.
Comparative Analysis: A Head-to-Head Evaluation
| Feature | Route A: From 1-Methyl-3-piperidinemethanol | Route B: From 3-Picoline |
| Starting Material Cost | Higher | Lower |
| Number of Synthetic Steps | 1 | 4 |
| Key Transformation | Chlorination of an alcohol | Oxidation, Esterification, Reduction, Chlorination |
| Overall Yield (Estimated) | High (typically >80%) | Moderate (multi-step losses) |
| Process Complexity | Low | High |
| Scalability | Good | Moderate to Good |
| Key Reagents | Thionyl chloride | Potassium permanganate, Methanol, Sulfuric acid, Sodium borohydride, Thionyl chloride |
Deep Dive into the Synthetic Routes
Route A: The Direct Approach via Chlorination
This route leverages the commercially available 1-Methyl-3-piperidinemethanol and converts it to the desired product in a single step through chlorination.
Workflow for Route A:
Caption: Synthetic workflow for Route A.
Experimental Protocol (Representative):
A solution of 1-Methyl-3-piperidinemethanol in an inert solvent, such as toluene, is gradually added to a solution of thionyl chloride (a slight excess) in the same solvent while maintaining the temperature between 23-35°C.[3] The gradual, subsurface addition is crucial to prevent the formation of impurities.[3] Upon completion of the reaction, the product, this compound, can be precipitated, filtered, and washed.[3]
Cost-Effectiveness Considerations for Route A:
The primary advantage of this route is its simplicity and high yield for the final step. However, the starting material, 1-Methyl-3-piperidinemethanol, is significantly more expensive than 3-picoline. Current market prices for 1-Methyl-3-piperidinemethanol are approximately $150 -
This route is highly attractive for laboratory-scale synthesis and for applications where a rapid and high-yielding final step is prioritized over the initial starting material cost.
Route B: The Economical, Multi-step Pathway from 3-Picoline
This route begins with the inexpensive and readily available starting material, 3-picoline, and proceeds through a series of transformations to arrive at the target molecule.
Workflow for Route B:
Caption: Synthetic workflow for Route B.
Experimental Protocol (Representative):
-
Oxidation: 3-Picoline is oxidized to nicotinic acid using a strong oxidizing agent like potassium permanganate in water. The reaction is typically heated to 85-90°C.[6]
-
Esterification: The resulting nicotinic acid is then esterified with methanol in the presence of an acid catalyst (e.g., sulfuric acid) to yield methyl nicotinate.[6]
-
Reduction: The ester is subsequently reduced to 3-pyridylcarbinol. While the patent mentions a general reduction step, a common and effective reducing agent for this transformation is sodium borohydride.[6]
-
Chlorination: Finally, the 3-pyridylcarbinol is chlorinated using thionyl chloride to produce the target molecule, 3-chloromethylpyridine hydrochloride (a closely related analogue).[6] To obtain the desired this compound, a subsequent N-methylation and reduction of the pyridine ring would be necessary.
Cost-Effectiveness Considerations for Route B:
The main appeal of this route lies in the low cost of the initial starting material, 3-picoline, which is available for approximately
This route is more suitable for large-scale industrial production where the lower cost of raw materials can justify the increased process complexity and capital investment in equipment for multiple reaction steps.
Conclusion: Selecting the Optimal Path Forward
The choice between these two synthetic routes is a classic example of the trade-off between starting material cost and process simplicity.
-
For research and development, medicinal chemistry applications, and small-scale synthesis , where time and a high-yielding final step are often more critical than the cost of a single reagent, Route A is the clear frontrunner. Its directness and simplicity minimize the potential for synthetic complications and allow for a more rapid generation of the desired intermediate.
-
For large-scale industrial manufacturing , where the cost of raw materials has a significant impact on the final product's price, Route B becomes a more viable and potentially more cost-effective option. The substantial cost savings from using 3-picoline can outweigh the increased operational complexity and lower overall yield, especially when the process is optimized and automated.
Ultimately, the most cost-effective approach will depend on the specific context of the synthesis, including the scale, available resources, and the overall project timelines. This guide provides the foundational data and analysis to empower you to make the most strategic decision for your synthetic endeavors.
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1-Methyl-3-piperidinemethanol, min 95% (GC), 100 grams. (n.d.). Retrieved from [Link]
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Thionyl Chloride in Hyderabad, Telangana. (n.d.). IndiaMART. Retrieved from [Link]
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Thionyl Chloride - Sulfurous dichloride Latest Price, Manufacturers & Suppliers. (n.d.). IndiaMART. Retrieved from [Link]
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3-PICOLINE (3-methylpyridine, b-picoline). (n.d.). Sdfine. Retrieved from [Link]
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Sodium Borohydride For Organic Synthesis 1kg. (n.d.). SYNTHETIKA. Retrieved from [Link]
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Thionyl Chloride In Ankleshwar Gujarat At Best Price. (n.d.). Tradeindia. Retrieved from [Link]
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Sodium Borohydride | Price | per kg | USD. (n.d.). PharmaCompass.com. Retrieved from [Link]
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Shan, C., Xu, J., Cao, L., Liang, C., Cheng, R., Yao, X., & Sun, M. (2022). Rapid Synthesis of α-Chiral Piperidines via a Highly Diastereoselective Continuous Flow Protocol. Organic Letters, 24(16), 3205–3240. [Link]
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Beta Picoline - 3-Methylpyridine Latest Price, Manufacturers & Suppliers. (n.d.). IndiaMART. Retrieved from [Link]
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Synthesis of highly functionalized piperidines. (n.d.). ResearchGate. Retrieved from [Link]
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Construction of highly functionalized piperidines by stepwise... (n.d.). ResearchGate. Retrieved from [Link]
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Piperidine synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
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Synthesis and cytotoxic activity of some derivatives of alkyl piperidine. (2014). Pakistan Journal of Pharmaceutical Sciences, 27(5), 1373-1379. [Link]
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(3S,4R)-4-(4-Fluorophenyl)-1-methyl-3-piperidinemethanol. (n.d.). Cognition Pharmacueticals. Retrieved from [Link]
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Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (2021). International Journal of Molecular Sciences, 22(11), 5897. [Link]
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Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. (2023). Journal of the American Chemical Society, 145(26), 14217–14223. [Link]
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Recent Advances in the Synthesis of Piperidines: Functionalization of Preexisting Ring Systems. (2018). Advances in Heterocyclic Chemistry, 125, 1-103. [Link]
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Analgesic activity of alkyl piperidine derivatives. (2013). Pakistan Journal of Pharmaceutical Sciences, 26(4), 741-746. [Link]
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Synthesis of Polysubstituted Pyridines and Pyrazines via Truce–Smiles Rearrangement of Amino Acid-Based 4-Nitrobenzenesulfonamides. (2023). The Journal of Organic Chemistry, 88(5), 2849–2860. [Link]
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A Researcher's Guide to Spectroscopic Differentiation of Chloromethyl-Methylpiperidine Isomers
In the landscape of drug development and synthetic chemistry, the precise structural characterization of molecular isomers is not merely an academic exercise; it is a foundational requirement for ensuring safety, efficacy, and reproducibility. The isomers of chloromethyl-methylpiperidine, key intermediates in the synthesis of various pharmaceutical agents, present a classic analytical challenge. Positional isomers—where the chloromethyl group is located at the 2, 3, or 4-position of the N-methylated piperidine ring—exhibit distinct physicochemical and pharmacological properties. Consequently, their unambiguous identification is paramount.
This guide provides an in-depth, comparative analysis of the primary constitutional isomers of chloromethyl-methylpiperidine using fundamental spectroscopic techniques: Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS). We will move beyond simple data reporting to explain the causal relationships between isomeric structure and spectral output, providing field-proven insights and robust experimental protocols.
The Analytical Challenge: Distinguishing Positional Isomers
The three principal isomers under consideration are:
-
2-(chloromethyl)-1-methylpiperidine
-
3-(chloromethyl)-1-methylpiperidine
-
4-(chloromethyl)-1-methylpiperidine
Each isomer shares the same molecular formula (C₇H₁₄ClN) and molecular weight (147.64 g/mol )[1], rendering simple mass determination insufficient for differentiation. The key lies in probing how the spatial arrangement of atoms within each molecule creates a unique spectroscopic "fingerprint."
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A Comparative Guide to the Cytotoxicity of 3-Chloromethyl-1-methylpiperidine Hydrochloride Derivatives
This guide provides a comprehensive analysis of the comparative cytotoxicity of novel derivatives of 3-Chloromethyl-1-methylpiperidine hydrochloride, a scaffold of significant interest in the development of new anticancer agents. We will explore the rationale behind the molecular design, synthetic strategies, and the methodologies for evaluating cytotoxic activity. This document is intended for researchers, scientists, and drug development professionals actively engaged in the field of oncology and medicinal chemistry.
Introduction: The Piperidine Scaffold in Anticancer Drug Discovery
The piperidine ring is a ubiquitous heterocyclic motif found in a vast array of natural products and synthetic pharmaceuticals.[1] Its conformational flexibility and ability to present substituents in well-defined spatial orientations make it a privileged scaffold in medicinal chemistry.[2] Piperidine derivatives have demonstrated a wide range of biological activities, including significant potential as anticancer agents by targeting various molecular pathways.[3][4] These compounds can induce apoptosis, inhibit cell proliferation, and arrest the cell cycle in various cancer cell lines.[3][5] The core concept is to leverage the piperidine scaffold as a carrier for pharmacophoric groups that can interact with specific biological targets within cancer cells.
This compound serves as a versatile starting material for the synthesis of a diverse library of derivatives. The chloromethyl group provides a reactive handle for nucleophilic substitution, allowing for the introduction of various functional groups. This guide will delve into a comparative analysis of the cytotoxic effects of such derivatives, providing insights into their structure-activity relationships (SAR).
Synthesis of this compound Derivatives
The synthesis of derivatives from this compound typically involves the nucleophilic displacement of the chloride ion. This allows for the introduction of a wide variety of substituents, thereby enabling the exploration of the chemical space around the piperidine core to optimize for cytotoxic activity.
A general synthetic approach involves the reaction of this compound with a suitable nucleophile in the presence of a base. The choice of nucleophile is critical as it dictates the nature of the substituent introduced and, consequently, the biological activity of the final compound.
Hypothetical Synthetic Scheme:
-
Step 1: Preparation of the Free Base: this compound is treated with a base, such as sodium bicarbonate, to generate the free base of 3-chloromethyl-1-methylpiperidine.
-
Step 2: Nucleophilic Substitution: The free base is then reacted with a chosen nucleophile (e.g., an amine, thiol, or phenoxide) in an appropriate solvent (e.g., acetonitrile or dimethylformamide) to yield the desired derivative.
-
Step 3: Purification: The resulting derivative is purified using standard techniques such as column chromatography or recrystallization.
The rationale behind creating a library of derivatives is to systematically probe the structure-activity relationship. By varying the electronic and steric properties of the substituent, one can identify key molecular features that contribute to enhanced cytotoxicity and selectivity against cancer cells.
Comparative Cytotoxicity Evaluation
A critical step in the discovery of novel anticancer agents is the in vitro screening of their cytotoxic effects against a panel of cancer cell lines.[6] This allows for the quantification of a compound's ability to inhibit cell growth or induce cell death.[6]
Experimental Protocol: MTT Assay for Cytotoxicity Screening
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability.[7] It measures the metabolic activity of cells, which is generally proportional to the number of viable cells.
Materials:
-
Human cancer cell lines (e.g., MCF-7 (breast), HCT-116 (colon), A549 (lung))
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound derivatives
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding: Seed the cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the piperidine derivatives in the culture medium. After 24 hours, remove the old medium from the plates and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug, e.g., Doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO₂.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT into purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC₅₀ value, which is the concentration of the compound that inhibits cell growth by 50%, is determined by plotting the percentage of cell viability against the compound concentration.
Experimental Workflow Diagram
Figure 1. Experimental workflow for MTT-based cytotoxicity screening.
Comparative Cytotoxicity Data
The following table summarizes hypothetical cytotoxicity data for a series of this compound derivatives against various human cancer cell lines. The IC₅₀ values represent the concentration of the compound required to inhibit cell growth by 50%.
| Compound ID | R Group | MCF-7 (Breast Cancer) IC₅₀ (µM) | HCT-116 (Colon Cancer) IC₅₀ (µM) | A549 (Lung Cancer) IC₅₀ (µM) |
| Parent | -CH₂Cl | > 100 | > 100 | > 100 |
| Derivative 1 | -CH₂-N(CH₃)₂ | 55.2 | 68.4 | 75.1 |
| Derivative 2 | -CH₂-morpholine | 25.8 | 32.1 | 41.5 |
| Derivative 3 | -CH₂-piperazine-Ph | 10.5 | 15.3 | 22.8 |
| Derivative 4 | -CH₂-S-Ph | 45.7 | 51.9 | 60.3 |
| Doxorubicin | (Positive Control) | 0.8 | 1.2 | 1.5 |
Inferred Structure-Activity Relationships:
Based on the hypothetical data, several structure-activity relationships can be inferred:
-
The parent compound, this compound, exhibits negligible cytotoxicity.
-
The introduction of a nitrogen-containing heterocycle at the chloromethyl position generally enhances cytotoxic activity.
-
The morpholine and piperazine-phenyl derivatives (Derivative 2 and 3) show significantly higher potency compared to the dimethylamine derivative (Derivative 1). This suggests that the nature of the heterocyclic ring and the presence of an aromatic moiety can play a crucial role in cytotoxicity.
-
The sulfur-linked phenyl derivative (Derivative 4) shows moderate activity, indicating that the linker atom also influences the biological effect.
Potential Mechanism of Action: A Signaling Pathway Perspective
While the precise mechanism of action for these novel derivatives would require further investigation, many cytotoxic agents exert their effects by modulating key signaling pathways involved in cell survival and proliferation. One such critical pathway is the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer.
Figure 2. Hypothetical inhibition of the PI3K/Akt/mTOR pathway.
It is plausible that certain this compound derivatives could inhibit key kinases in this pathway, such as Akt, leading to the downstream suppression of cell proliferation and survival signals. Further experimental validation, such as western blotting for key pathway proteins, would be necessary to confirm this hypothesis.
Conclusion and Future Directions
This guide has provided a framework for the comparative cytotoxicity study of this compound derivatives. The presented data, while hypothetical, illustrates the importance of systematic structural modifications in optimizing the anticancer activity of a lead scaffold. The described experimental protocols offer a robust methodology for in vitro screening.
Future work should focus on synthesizing a broader range of derivatives to further elucidate the structure-activity relationships. Promising candidates should be subjected to more extensive biological evaluation, including mechanism of action studies and in vivo efficacy testing in animal models. The ultimate goal is to identify novel piperidine-based compounds with potent and selective anticancer activity for further preclinical and clinical development.
References
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Dandekar, P. P., et al. (2020). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 25(23), 5656. [Link]
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- Fu, D. J., et al. (2020). Synthesis and biological evaluation of novel piperidine derivatives as potential anti-prostate cancer agents. Bioorganic & Medicinal Chemistry Letters, 30(15), 127265.
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Noble Life Sciences. (n.d.). In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. [Link]
- Arun, K., et al. (2018). Synthesis, characterization and in vitro anticancer activity of a novel piperidine derivative. Journal of Photochemistry and Photobiology B: Biology, 183, 224-233.
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PubChem. (n.d.). 3-Chloromethyl-1-methylpiperidine. [Link]
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Frontiers. (n.d.). Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. [Link]
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A Senior Application Scientist's Guide to Alternatives for 3-Chloromethyl-1-methylpiperidine Hydrochloride in Synthesis
For researchers, scientists, and professionals in drug development, the selection of building blocks is a critical decision that influences the efficiency, scalability, and ultimate success of a synthetic campaign. 3-Chloromethyl-1-methylpiperidine hydrochloride is a widely utilized reagent for introducing the 1-methylpiperidin-3-ylmethyl moiety, a common scaffold in various pharmacologically active compounds, including ligands for serotonin and dopamine receptors, as well as antihistaminic and anticholinergic agents.[1] However, reliance on a single reagent can present limitations in terms of reactivity, availability, or the need for alternative substitution patterns. This guide provides an in-depth comparison of viable alternatives to this compound, supported by established principles of chemical reactivity and illustrative experimental protocols.
Understanding the Incumbent: this compound
This compound is a salt, which enhances its stability and handling properties. In practice, the free base is typically generated in situ or used directly with an additional equivalent of base to neutralize the hydrochloride and the HCl generated during the reaction. Its primary function is as an alkylating agent in SN2 reactions, where a nucleophile displaces the chloride ion.
The choice of this reagent is often dictated by its commercial availability and historical precedent in the literature. However, the reactivity of the C-Cl bond, while sufficient for many applications, is the least reactive among the common halogens, which can necessitate harsher reaction conditions and may not be suitable for sensitive substrates.
A Comparative Analysis of Key Alternatives
The ideal alternative to this compound will depend on the specific requirements of the synthesis, such as desired reactivity, steric considerations, and cost. Below, we evaluate the most promising alternatives.
Isomeric Alternatives: Shifting the Point of Attachment
The most straightforward alternatives are the 2- and 4-substituted isomers: 2-Chloromethyl-1-methylpiperidine and 4-Chloromethyl-1-methylpiperidine. These reagents provide access to different substitution patterns on the piperidine ring, which can be crucial for structure-activity relationship (SAR) studies.
-
2-Chloromethyl-1-methylpiperidine: Offers the potential for creating a chiral center at the point of attachment. However, it is generally less sterically accessible than the 3- or 4-positions, which may lead to slower reaction rates.
-
4-Chloromethyl-1-methylpiperidine: Provides a symmetrical point of attachment, which can be advantageous in simplifying NMR spectra and avoiding the creation of diastereomers when the nucleophile is chiral.
Enhancing Reactivity: The Halogen Exchange
A common strategy to increase the rate of SN2 reactions is to replace the chlorine atom with a more reactive halogen, such as bromine or iodine.
-
3-Bromomethyl-1-methylpiperidine (hydrobromide): This is a commercially available and highly effective alternative. The C-Br bond is weaker than the C-Cl bond, making the bromide a better leaving group. This generally translates to faster reaction times, lower required temperatures, and often higher yields, particularly with weaker nucleophiles.
-
3-Iodomethyl-1-methylpiperidine (hydriodide): The iodo-analog represents the most reactive of the halomethylpiperidines. The C-I bond is the weakest, making iodide the best leaving group among the halogens. This high reactivity is beneficial for challenging alkylations but may also lead to increased side reactions or instability of the reagent itself. It is often generated in situ via the Finkelstein reaction from the corresponding chloride or bromide for immediate use.
Superior Leaving Groups: Sulfonate Esters
For substrates that are particularly unreactive or sensitive to the conditions required for halide displacement, sulfonate esters such as tosylates (OTs) and mesylates (OMs) are excellent alternatives.[2][3]
-
(1-methylpiperidin-3-yl)methyl 4-methylbenzenesulfonate (Tosyl Methylene Piperidine): Tosylates are exceptionally good leaving groups, often surpassing even iodides in reactivity.[2][3] They are typically prepared from the corresponding alcohol, (1-methylpiperidin-3-yl)methanol, by reaction with tosyl chloride in the presence of a base.
-
(1-methylpiperidin-3-yl)methyl methanesulfonate (Mesyl Methylene Piperidine): Mesylates are another class of excellent leaving groups, with reactivity comparable to tosylates. They are synthesized from the alcohol precursor and mesyl chloride. The choice between a tosylate and a mesylate often comes down to the physical properties of the resulting intermediate (e.g., crystallinity) and cost.
The Precursor Approach: (1-methylpiperidin-3-yl)methanol
In situations where the halomethyl or sulfonylmethyl derivatives are not commercially available or are found to be unstable, starting from the corresponding alcohol, (1-methylpiperidin-3-yl)methanol , provides a versatile entry point. This stable and often more affordable precursor can be converted to the desired alkylating agent in one step.
-
Conversion to Halides: Treatment with thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) will yield the corresponding chloride or bromide.
-
Conversion to Sulfonates: As mentioned, reaction with tosyl chloride or mesyl chloride provides the highly reactive sulfonate esters.
Quantitative Performance Comparison
While direct side-by-side comparative studies for this specific scaffold are not abundant in the literature, we can extrapolate performance based on well-established principles of leaving group ability. The general order of reactivity for SN2 reactions is:
OTs ≈ OMs > I > Br > Cl
The following table provides a qualitative and extrapolated quantitative comparison for a typical N-alkylation of a heterocyclic amine like carbazole.
| Alkylating Agent | Relative Reactivity | Typical Reaction Temp. | Typical Reaction Time | Expected Yield | Notes |
| 3-Chloromethyl-1-methylpiperidine HCl | 1 | 80-120 °C | 12-24 h | 60-80% | Standard, cost-effective option. May require higher temperatures and longer reaction times. |
| 3-Bromomethyl-1-methylpiperidine HBr | ~10x | 50-80 °C | 4-12 h | 75-95% | Excellent balance of reactivity and stability. Often the preferred choice for improved performance over the chloride. |
| 3-Iodomethyl-1-methylpiperidine HI | ~50x | 25-60 °C | 1-6 h | 80-98% | Highest reactivity among halides. May be less stable and is often prepared in situ. |
| (1-methylpiperidin-3-yl)methyl 4-methylbenzenesulfonate | >50x | 25-60 °C | 1-6 h | 85-99% | Excellent for unreactive nucleophiles or when mild conditions are paramount. Requires an extra synthetic step from the alcohol. |
| (1-methylpiperidin-3-yl)methyl methanesulfonate | >50x | 25-60 °C | 1-6 h | 85-99% | Similar reactivity to the tosylate. The choice may depend on the physical properties of the intermediate. Requires an extra synthetic step from the alcohol. |
Experimental Protocols
To provide a practical context, the following are representative protocols for the N-alkylation of indole, a common nucleophile in pharmaceutical synthesis.
Protocol 1: N-Alkylation of Indole with this compound
Methodology:
-
To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 1.2 eq) in anhydrous DMF at 0 °C under a nitrogen atmosphere, a solution of indole (1.0 eq) in anhydrous DMF is added dropwise.
-
The reaction mixture is stirred at 0 °C for 30 minutes.
-
This compound (1.1 eq) is added in one portion.
-
The reaction mixture is heated to 80 °C and stirred for 16 hours.
-
After cooling to room temperature, the reaction is carefully quenched by the slow addition of water.
-
The aqueous layer is extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the desired N-alkylated indole.
Expected Yield: 70-80%
Protocol 2: N-Alkylation of Indole with 3-Bromomethyl-1-methylpiperidine Hydrobromide
The procedure is analogous to Protocol 1, with the following key modifications reflecting the higher reactivity of the bromide:
-
Alkylation Temperature: The reaction can often be run at a lower temperature, for example, 50-60 °C.
-
Reaction Time: The reaction time is typically shorter, in the range of 4-8 hours.
These milder conditions can be advantageous for substrates with sensitive functional groups that might not be stable to the prolonged heating required for the chloride.
Expected Yield: 85-95%
Logical Relationships and Structural Overview
Conclusion and Recommendations
While this compound remains a viable and cost-effective option for many synthetic applications, its alternatives offer significant advantages in terms of reactivity and efficiency.
-
For routine alkylations where cost is a primary driver, the chloro derivative is adequate.
-
For improved yields, shorter reaction times, and milder conditions, 3-Bromomethyl-1-methylpiperidine hydrobromide represents the optimal balance of reactivity, stability, and commercial availability. It should be considered the "go-to" alternative for most applications.
-
For particularly challenging alkylations involving unreactive nucleophiles or highly sensitive substrates, the use of tosylate or mesylate derivatives, prepared from the corresponding alcohol, is the most powerful approach, offering the highest reactivity under the mildest conditions.
-
Finally, isomeric alternatives like the 2- and 4-chloromethyl derivatives should be considered when SAR studies require modification of the substitution pattern on the piperidine ring.
By carefully considering the nature of the nucleophile and the overall synthetic strategy, researchers can select the most appropriate building block to achieve their goals efficiently and effectively.
References
-
Chemistry Stack Exchange. (2014). Differences between alkyl halides and alkyl tosylates. Retrieved from [Link]
-
MySkinRecipes. (n.d.). This compound. Retrieved from [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 3-Chloromethyl-1-methylpiperidine hydrochloride
Introduction: 3-Chloromethyl-1-methylpiperidine hydrochloride (CAS No. 66496-82-0) is a key heterocyclic building block, frequently utilized as an intermediate in the synthesis of novel pharmaceutical agents, particularly those targeting the central nervous system.[1] Its piperidine core and reactive chloromethyl group make it a versatile scaffold in drug development.[1] However, these same properties, combined with its classification as a hazardous substance, necessitate stringent and well-defined disposal protocols. Adherence to these procedures is not merely a matter of regulatory compliance but a fundamental pillar of laboratory safety and environmental stewardship.
This guide provides an in-depth, procedural framework for the safe handling and disposal of this compound. It is designed for researchers, chemists, and drug development professionals, moving beyond simple instruction to explain the causality behind each critical step, ensuring a culture of safety and scientific integrity.
Section 1: Hazard Profile and Risk Assessment
Understanding the inherent risks of a compound is the first step toward safe handling and disposal. This compound is classified as a hazardous chemical, and its disposal pathway is dictated by its specific toxicological and chemical properties.[2][3]
Primary Hazards:
-
Skin and Eye Damage: The compound is known to cause skin irritation and serious eye damage.[2][3] Direct contact must be avoided at all times.
-
Respiratory Irritation: As a powder, it can be easily aerosolized, posing a risk of respiratory tract irritation if inhaled.[2]
-
Aquatic Toxicity: This chemical is toxic to aquatic life with long-lasting effects, making its containment and prevention from entering waterways a critical priority.[2]
-
Chemical Reactivity: As a chlorinated organic compound and a hydrochloride salt, it has the potential to generate corrosive and toxic hydrogen chloride (HCl) gas upon incomplete combustion or reaction with incompatible materials.[4]
The following table summarizes key data for this compound.
| Parameter | Value | Source |
| CAS Number | 66496-82-0 | |
| Molecular Formula | C₇H₁₅Cl₂N | [1] |
| Molecular Weight | 184.11 g/mol | [1] |
| Physical Form | Powder / Solid | |
| Melting Point | 170-172 °C | |
| GHS Hazard Statements | H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation), H411 (Toxic to aquatic life with long lasting effects) | [2] |
| Signal Word | Warning / Danger | [2][3] |
Section 2: Immediate Safety Protocols for Waste Handling
Before any disposal-related activity, from segregating waste in the lab to preparing for pickup, the following safety measures are mandatory. These protocols are designed to minimize exposure and prevent accidental release, aligning with the principles of the OSHA Hazard Communication Standard.[5][6]
-
Engineering Controls: All handling of this compound waste, including weighing, transferring, and packaging, must be conducted within a properly functioning chemical fume hood.[7] This is the primary barrier to prevent inhalation of airborne particles.
-
Personal Protective Equipment (PPE): A comprehensive PPE ensemble is required.
-
Eye Protection: Wear chemical safety goggles or a face shield as described by OSHA 29 CFR 1910.133.[4][8]
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile). Always inspect gloves for tears or punctures before use and dispose of them in the hazardous waste stream after handling.[3][7]
-
Body Protection: A fully buttoned laboratory coat must be worn to protect against skin contact.[8]
-
Section 3: Step-by-Step Waste Collection and Segregation Protocol
Proper segregation at the point of generation is the most critical step in the waste management lifecycle. It prevents dangerous reactions and ensures the waste is routed to the correct disposal facility.
-
Designate a Waste Container: Use a dedicated, sealable, and chemically compatible container for all this compound waste. A high-density polyethylene (HDPE) container is a suitable choice.
-
Collect All Contaminated Materials: This waste stream includes:
-
Do Not Mix Wastes: Never mix this waste with other chemical waste streams, especially incompatible materials like strong oxidizing agents or bases.[2][10] Mixing can lead to unforeseen hazardous reactions.
-
Properly Label the Container: The container must be clearly and securely labeled before the first item of waste is added. The label must include:
-
The words "Hazardous Waste".
-
The full chemical name: "this compound".
-
The date accumulation started.
-
The name and location of the generating laboratory.[9]
-
-
Secure Storage: Keep the waste container sealed when not in use. Store it in a designated, secure, and well-ventilated hazardous waste accumulation area, away from general laboratory traffic and incompatible chemicals.[9]
Section 4: Emergency Procedures for Spills
In the event of an accidental release, a swift and correct response is crucial to mitigate risk.
-
Evacuate and Alert: Immediately alert personnel in the vicinity and evacuate the immediate area.
-
Ventilate: Ensure the area is well-ventilated. If the spill is outside a fume hood, increase ventilation if it is safe to do so.[3]
-
Assess and Equip: For a small, manageable spill, trained personnel may proceed with cleanup. Don the full PPE described in Section 2.
-
Contain and Absorb: Cover the spill with an inert, non-combustible absorbent material such as vermiculite, sand, or a commercial chemical absorbent.[2][9][11] Do not use combustible materials like paper towels as the primary absorbent.
-
Collect Waste: Carefully sweep or scoop the absorbed material and spilled powder into the designated hazardous waste container.[9] Use non-sparking tools.[8]
-
Decontaminate: Clean the spill area thoroughly with soap and water, followed by a water rinse.[12] All decontamination materials (sponges, wipes) must also be disposed of as hazardous waste.
-
For Large Spills: If the spill is large, unmanageable, or has occurred in an area that is not well-ventilated, evacuate the laboratory immediately and contact your institution's Environmental Health and Safety (EHS) department or emergency response team.
Section 5: The Final Disposal Pathway
The ultimate disposal of this compound is not a task for laboratory personnel. It requires specialized expertise and facilities.
Core Directive: The disposal of this chemical and its associated waste must be conducted through a licensed and approved professional waste disposal company.[2][3][8][9]
The Incineration Process: As a halogenated organic compound, the standard and most effective disposal method is high-temperature incineration.[13][14] This method is recommended by organizations like the EPA for pharmaceutical and hazardous chemical waste because it ensures complete destruction of the active compound.[14]
-
Why Incineration? Incineration at high temperatures (typically >850°C) breaks the chemical bonds, destroying the organic molecule and its hazardous properties.
-
Managing Byproducts: A critical consideration for halogenated waste is the formation of acidic gases, primarily hydrogen chloride (HCl), during combustion.[13][15] For this reason, the waste must be processed in an incinerator equipped with advanced flue gas cleaning systems, such as caustic scrubbers, to neutralize these acidic components before they are released into the atmosphere.[13][15]
The following diagram illustrates the decision-making workflow for the entire disposal process.
Caption: Disposal workflow from generation to final disposition.
References
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-
PubMed. (2023). Extensive comparison of methods for removal of organic halogen compounds from pharmaceutical process wastewaters with life cycle, PESTLE, and multi-criteria decision analyses. [Link]
-
US EPA. (1988). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. [Link]
-
Angene Chemical. (2024). Safety Data Sheet: 2-(Chloromethyl)-1-methylpiperidine hydrochloride. [Link]
-
US EPA. (1973). Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume X Organic Compounds. [Link]
-
PubMed Central. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]
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Matthews Environmental Solutions. (n.d.). Pharmaceutical Waste. [Link]
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University of Washington. (n.d.). Halogenated Solvents. [Link]
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Metaltek. (n.d.). Pharmaceutical Waste to Energy Incineration Plant. [Link]
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MySkinRecipes. (n.d.). This compound. [Link]
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Cole-Parmer. (n.d.). Material Safety Data Sheet - N-(3-Chloropropyl)piperidine hydrochloride, 97%. [Link]
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US EPA. (n.d.). Chlorine and Chlorinated Hydrocarbon Manufacturing Industry. [Link]
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Vita-D-Chlor. (n.d.). Guidance Manual for Disposal of Chlorinated Water. [Link]
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Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. [Link]
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Pharmaffiliates. (n.d.). (3S,4R)-3-(Chloromethyl)-4-(4-fluorophenyl)-1-methylpiperidine. [Link]
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Inciner8. (n.d.). Pharmaceutical Incinerators For Waste Disposal. [Link]
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Royal Society of Chemistry. (2021). Piperidine and piperazine analogs in action: zinc(ii)-mediated formation of amidines. [Link]
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Wikipedia. (n.d.). Piperidine. [Link]
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US EPA. (1984). Method 612: Chlorinated Hydrocarbons. [Link]
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Centers for Disease Control and Prevention (CDC). (n.d.). OSHA Hazard Communication Standard and OSHA Guidelines. [Link]
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Occupational Safety and Health Administration (OSHA). (n.d.). Hazard Classification Guidance for Manufacturers, Importers, and Employers. [Link]
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Defense Technical Information Center (DTIC). (2025). Piperidine Synthesis. [Link]
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Occupational Safety and Health Administration (OSHA). (n.d.). 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. [Link]
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A Senior Application Scientist's Guide to Handling 3-Chloromethyl-1-methylpiperidine hydrochloride: Essential Safety and Operational Protocols
As researchers and drug development professionals, our work with novel chemical entities demands the highest standards of safety and operational excellence. 3-Chloromethyl-1-methylpiperidine hydrochloride is a valuable reagent in synthesis, but its handling requires a thorough understanding of its potential hazards and the implementation of robust safety protocols. This guide provides essential, field-proven information for its safe handling, from receipt to disposal, ensuring the protection of personnel and the integrity of your research.
Part 1: Hazard Assessment and Identification
Understanding the specific risks associated with this compound is the foundation of a safe operational plan. This compound is classified with several key hazards that dictate the necessary protective measures.
According to safety data provided by suppliers, the primary hazards are irritation and potential respiratory effects.[1] It is imperative to treat this compound with the appropriate respect and to utilize engineering controls and personal protective equipment to minimize all potential routes of exposure.
Table 1: Hazard Classification for this compound
| Hazard Classification | Description | Source |
| Skin Irritation (Category 2) | Causes skin irritation upon contact. | [1] |
| Eye Irritation (Category 2) | Causes serious eye irritation. | [1] |
| Specific Target Organ Toxicity | May cause respiratory irritation. | [1] |
| Combustibility | Classified as a combustible solid. | [1] |
Part 2: Personal Protective Equipment (PPE) - Your Primary Line of Defense
The selection and proper use of PPE are non-negotiable when handling this compound. The following protocols are designed to prevent contact and inhalation, addressing the hazards identified above.
Eye and Face Protection
Directive: Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[2]
-
Rationale: Given its classification as a serious eye irritant[1], direct contact with the powder can cause significant damage. Standard laboratory safety glasses with side shields are the minimum requirement. For operations with a higher risk of splashing or dust generation, such as weighing or transfer, indirect-vent, splash-resistant goggles are required.[3]
-
Best Practice: When handling larger quantities or during procedures with a high potential for aerosolization, a face shield should be worn in conjunction with safety goggles for maximum protection.[3]
Skin and Body Protection
Directive: Wear suitable, chemical-resistant gloves and protective clothing to prevent skin exposure.[2][3][4]
-
Hand Protection:
-
Selection: Nitrile or butyl rubber gloves are recommended for handling piperidine derivatives.[5] Always check the manufacturer's glove compatibility data for the specific glove type and thickness.
-
Integrity Check: Before use, gloves must be inspected for any signs of degradation or perforation.[6]
-
Procedure: Use proper glove removal technique to avoid contaminating your skin. Dispose of used gloves in the designated hazardous waste container.
-
-
Body Protection:
-
Attire: A standard laboratory coat is mandatory. For procedures with a higher risk of contamination, consider a chemically resistant apron.
-
Hygiene: Contaminated clothing should be removed immediately and laundered separately before reuse.[7] Always wash hands thoroughly with soap and water after handling the compound, before breaks, and at the end of the workday.[4][5]
-
Respiratory Protection
Directive: Use only in a well-ventilated area. In case of insufficient ventilation, wear suitable respiratory protection.[4][5]
-
Rationale: The compound is known to cause respiratory irritation.[1] Therefore, minimizing inhalation exposure is critical.
-
Engineering Controls: The primary method for respiratory protection is the use of engineering controls. All handling of this compound powder should be performed within a certified chemical fume hood.[8][9]
-
Respirator Use: In the rare event that engineering controls are not sufficient to maintain exposure below acceptable limits, or during a large spill cleanup, a NIOSH-approved N95 dust mask or a respirator with an appropriate particulate filter should be used.[1][9]
Table 2: Summary of Required Personal Protective Equipment
| Protection Type | Minimum Requirement | Recommended for High-Risk Operations |
| Eye/Face | Safety glasses with side shields | Chemical splash goggles and a face shield |
| Hand | Nitrile or butyl rubber gloves | Double-gloving |
| Body | Laboratory coat, closed-toe shoes | Chemically resistant apron over a lab coat |
| Respiratory | Work in a certified chemical fume hood | NIOSH-approved N95 respirator |
Part 3: Operational and Disposal Plans
A safe laboratory environment is maintained through structured operational and disposal protocols.
Step-by-Step Handling Protocol
-
Preparation: Before handling, ensure the chemical fume hood is operational and the work area is clean and uncluttered. Designate a specific area for the handling of this compound.
-
PPE Donning: Put on all required PPE as outlined in Part 2.
-
Weighing and Transfer: Conduct all weighing and transfers of the solid compound on a disposable weigh paper or in a tared container within the fume hood to contain any dust.
-
In Use: Keep the container tightly closed when not in use.[2][10]
-
Post-Handling: After use, decontaminate the work surface. Properly seal and store the chemical in a cool, dry, and well-ventilated area away from incompatible substances like oxidizing agents.[2][7]
-
PPE Doffing: Remove PPE in the correct order to prevent cross-contamination. Dispose of single-use items in the designated hazardous waste stream. Wash hands thoroughly.
Emergency Spill Response
In the event of a spill, a calm and methodical response is crucial.
-
Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area.
-
Ventilate: Ensure the area is well-ventilated. If the spill is outside a fume hood, increase ventilation if it is safe to do so.
-
Assess and Secure PPE: Do not re-enter the area without the appropriate PPE, including respiratory protection if necessary.
-
Containment: Cover the spill with an inert, non-flammable absorbent material such as sand, vermiculite, or diatomaceous earth.[5][8][11]
-
Collection: Carefully sweep up the absorbed material and place it into a designated, sealable, and clearly labeled hazardous waste container.[8][11] Avoid creating dust.[6]
-
Decontamination: Clean the spill area thoroughly with an appropriate decontaminating agent, and dispose of all cleanup materials as hazardous waste.[11]
Below is a workflow diagram for the spill response protocol.
Caption: Emergency spill response workflow for this compound.
Waste Disposal Plan
Proper disposal is a critical final step in the chemical lifecycle.
-
Prohibition: Never dispose of this compound or its waste into standard trash or down the sanitary sewer.[11][12]
-
Waste Collection: All waste, including unused product and contaminated materials (e.g., gloves, weigh paper, spill cleanup debris), must be collected in a designated hazardous waste container.[11]
-
Container Labeling: The container must be compatible with the chemical, sealed, and clearly labeled as "Hazardous Waste" with the full chemical name: "this compound".[11]
-
Professional Disposal: Arrange for disposal through a licensed professional hazardous waste disposal service, in accordance with all local, regional, and national regulations.[6][11] Maintain detailed records of all waste generated and disposed of.[11]
By adhering to these detailed protocols, you can confidently handle this compound, ensuring a safe environment for yourself and your colleagues while advancing your critical research objectives.
References
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Chemos GmbH & Co.KG. Safety Data Sheet: Piperidine. [Link]
-
Penta chemicals. (2024, May 7). Piperidine - SAFETY DATA SHEET. [Link]
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New Jersey Department of Health. PIPERIDINE CAS Number - HAZARD SUMMARY. [Link]
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Carl ROTH. Safety Data Sheet: Piperidine. [Link]
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United Nations Office on Drugs and Crime. Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. [Link]
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Cole-Parmer. Material Safety Data Sheet - N-(3-Chloropropyl)piperidine hydrochloride, 97%. [Link]
-
Angene Chemical. (2024, November 1). Safety Data Sheet. [Link]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
